Ferrugin
Description
Properties
IUPAC Name |
6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1,8b-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O6/c1-29-18-11-9-17(10-12-18)26-20(16-7-5-4-6-8-16)15-23(27)25(26,28)24-21(31-3)13-19(30-2)14-22(24)32-26/h4-14,20,23,27-28H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVZOJQBRVGMMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23C(CC(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Sources of Ferruginol
Introduction: Ferruginol (B158077), a bioactive abietane-type diterpenoid, has garnered significant attention within the scientific community for its diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2][3] First isolated in 1939 from the resin of the miro tree (Podocarpus ferrugneus), this phenolic compound is characterized by a tricyclic ring system.[4][5][6] This technical guide provides a comprehensive overview of the natural botanical sources of ferruginol, quantitative data on its occurrence, and detailed experimental protocols for its extraction and analysis, tailored for researchers, scientists, and drug development professionals.
Natural Sources of Ferruginol
Ferruginol is predominantly synthesized by terrestrial plants, particularly within specific families of conifers and flowering plants.[1][4] Its presence and concentration can vary significantly depending on the plant species, the specific tissue, and environmental conditions.
Primary Botanical Families:
-
Cupressaceae (Cypress Family): This family is a particularly rich source of ferruginol.[4] Species such as Juniperus procera (African Pencil Cedar) and Cupressus arizonica (Arizona Cypress) have been shown to contain notable quantities of the compound.[7][8]
-
Podocarpaceae (Podocarp Family): This is the family from which ferruginol was originally discovered, specifically in Podocarpus ferrugneus.[4]
-
Lamiaceae (Mint Family): Various species within the mint family are also known to produce ferruginol.[2][9][10] This includes medicinal herbs such as those from the Salvia genus.[2]
-
Verbenaceae: Plants belonging to the Verbenaceae family have also been identified as sources of this diterpenoid.[2][4]
In addition to these major families, ferruginol has been detected in plants from the Araucariaceae, Taxaceae, and Martyniaceae families.[4][11]
Distribution within Plant Tissues: Ferruginol is not uniformly distributed throughout the plant. It is a secondary metabolite often found concentrated in specific tissues where it may play a defensive role. The highest concentrations are typically found in:
-
Roots and Bark: These tissues are frequently cited as primary sources of ferruginol.[7]
-
Heartwood and Resin: As a resinous compound, it is a major component of the heartwood and resin of many conifers, such as Cryptomeria japonica.[4][12]
-
Leaves, Seeds, and Cones: Ferruginol has also been quantified in the leaves, seeds, and fruit (cones) of various species.[2][7][8]
Data Presentation: Quantitative Analysis of Ferruginol
The concentration of ferruginol in various natural sources has been a subject of phytochemical investigation. The following table summarizes key quantitative findings from the literature.
| Plant Species | Family | Plant Part | Ferruginol Content (% of extract/oil or µg/g) | Analytical Method |
| Juniperus procera | Cupressaceae | Roots | 4.4 µg/g | HPLC |
| Juniperus procera | Cupressaceae | Leaves | 0.43 µg/g | HPLC |
| Juniperus procera | Cupressaceae | Seeds | 0.42 µg/g | HPLC |
| Cupressus arizonica | Cupressaceae | Branchlets | 10.4% of extract | GC-MS |
| Cupressus arizonica | Cupressaceae | Fruit | 6.0% of extract | GC-MS |
| Cupressus benthamii | Cupressaceae | Leaf Oil | 5.0% of oil | GC-MS |
| Cryptomeria japonica | Cupressaceae | Heartwood | Concentration peaks at the intermediate wood/heartwood border | TOF-SIMS, GC-MS |
Data compiled from references[8][12][13][14][15]. Note: The values for J. procera were reported as µg from a 1g sample, here represented as µg/g.
Experimental Protocols
The successful isolation and quantification of ferruginol rely on robust and validated experimental methodologies. Below are detailed protocols for extraction and analysis based on cited literature.
1. General Extraction Protocol (Methanol Maceration)
This protocol is a general method for obtaining a crude extract enriched with ferruginol from dried plant material.[5]
-
1.1. Material Preparation:
-
Collect the desired plant material (e.g., roots, leaves, bark).
-
Wash the material with distilled water to remove debris and air-dry at room temperature until brittle.
-
Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for extraction.
-
-
1.2. Maceration:
-
Weigh 1 gram of the powdered plant material and place it in a suitable flask.
-
Add 20 mL of methanol (B129727) to the flask.
-
Seal the flask and place it on an orbital shaker at 120 rpm.
-
Macerate the sample for 5 days at a constant temperature of 28°C.
-
-
1.3. Extract Recovery:
-
Transfer the mixture to centrifuge tubes and separate the solid plant material from the methanol extract by centrifugation at 5000 rpm for 15 minutes.
-
Carefully decant the supernatant (the crude extract).
-
Filter the supernatant through a 0.45 µm nylon syringe filter to remove any remaining fine particles.
-
The resulting filtrate is ready for analytical quantification or further purification steps.
-
2. Analytical Quantification Protocol (HPLC)
High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying ferruginol in a crude extract.[7][13][15]
-
2.1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: ZOBRAX RX-C18 column (4.6 × 150 mm).[13]
-
Mobile Phase: A suitable gradient or isocratic mixture of methanol and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 27°C.
-
Injection Volume: 1 µL.
-
-
2.2. Standard Curve Preparation:
-
Prepare a stock solution of a pure ferruginol reference standard in methanol.
-
Create a series of standard solutions with known concentrations (e.g., 0.2, 0.4, 0.6, 0.8 µg/mL) by serial dilution of the stock solution.[13][15]
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting peak area versus concentration. A linear regression equation (e.g., y = 967.6x - 44.425, R² = 0.9997 as reported for one study) is derived from this curve.[13][15]
-
-
2.3. Sample Analysis:
-
Inject the filtered plant extract into the HPLC system under the same conditions as the standards.
-
Identify the ferruginol peak in the sample chromatogram by comparing its retention time to that of the reference standard. Confirmation can be achieved by spiking the sample with the standard.[13]
-
Calculate the concentration of ferruginol in the sample using the linear regression equation obtained from the standard curve.
-
3. Identification Protocol (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification of ferruginol and other volatile/semi-volatile compounds in an extract.[4][5][7]
-
3.1. Sample Derivatization (Optional but Recommended):
-
To improve volatility and thermal stability, the phenolic hydroxyl group of ferruginol can be derivatized.
-
Evaporate a portion of the extract to dryness under a stream of nitrogen.
-
Add N,O-bistrifluoroacetamide (BSTFA) to the dried residue to convert ferruginol into its trimethyl-silyl (TMS) derivative.[4]
-
-
3.2. GC-MS Conditions:
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Temperature Program: A suitable temperature gradient is required to separate the components of the extract (e.g., initial temperature of 60°C, ramped to 280°C).
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range of m/z 50-550.
-
-
3.3. Identification:
-
Identify ferruginol by comparing the mass spectrum of the corresponding peak with a reference library (e.g., NIST, Wiley).
-
The underivatized ferruginol molecule has a molecular weight of 286 g/mol and will show a corresponding molecular ion peak (m/z = 286) or related fragment ions in the mass spectrum.[4]
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the analysis of ferruginol from a plant source.
Caption: Experimental workflow for ferruginol extraction and analysis.
Caption: Simplified signaling pathways affected by ferruginol in cancer cells.
References
- 1. Biological Profiling of Semisynthetic C19-Functionalized Ferruginol and Sugiol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. Ferruginol - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Antimalarial activity of abietane ferruginol analogues possessing a phthalimide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical composition and antioxidant activity of extracts from the fruit, leaf, and branchlet of Cupressus arizonica Greene :: BioResources [bioresources.cnr.ncsu.edu]
- 9. In Vitro Cytotoxic Effects of Ferruginol Analogues in Sk-MEL28 Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Cytotoxic Effects of Ferruginol Analogues in Sk-MEL28 Human Melanoma Cells [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The accumulation pattern of ferruginol in the heartwood-forming Cryptomeria japonica xylem as determined by time-of-flight secondary ion mass spectrometry and quantity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phytochemical Compound Profile and the Estimation of the Ferruginol Compound in Different Parts (Roots, Leaves, and Seeds) of Juniperus procera [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Ferruginol: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferruginol (B158077), a naturally occurring abietane (B96969) diterpenoid, has garnered significant scientific interest since its discovery due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the history of ferruginol, from its initial discovery and isolation to its characterization and evaluation as a potential therapeutic agent. The document details its natural sources, presents quantitative data on its yield and biological efficacy, outlines key experimental protocols for its extraction and analysis, and elucidates its molecular mechanisms of action through detailed signaling pathway diagrams.
Discovery and Historical Perspective
Ferruginol was first isolated in 1939 by Brandt and Neubauer from the resin of the miro tree, Podocarpus ferrugneus.[1] This discovery marked the entry of a new bioactive natural product into the scientific landscape. Structurally, ferruginol is classified as an abietane diterpene, characterized by a tricyclic ring system.[2] Its chemical formula is C20H30O.[1] Early research focused on its structural elucidation, which was primarily achieved through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2] The presence of ferruginol and its derivatives in fossilized resins has also made it a valuable biomarker for paleobotanical studies, helping to understand the distribution of conifer species throughout geological time.[1]
Natural Sources and Isolation
Ferruginol is predominantly found in plants belonging to the Cupressaceae, Podocarpaceae, and Lamiaceae families.[2] The concentration of ferruginol can vary significantly depending on the plant species, the specific part of the plant, and the geographical location.
Quantitative Yield of Ferruginol
The following table summarizes the reported yields of ferruginol from various natural sources.
| Plant Species | Plant Part | Extraction Method | Yield | Reference |
| Juniperus procera | Root | Methanol (B129727) Extraction | 4.4 µg/g | [3][4] |
| Juniperus procera | Leaf | Methanol Extraction | 0.43 µg/g | [3][4] |
| Juniperus procera | Seed | Methanol Extraction | 0.42 µg/g | [3][4] |
Biological Activity and Quantitative Data
Ferruginol exhibits a broad spectrum of pharmacological activities, with its anticancer properties being the most extensively studied. It has also demonstrated significant antibacterial, antioxidant, and anti-inflammatory effects.
Anticancer Activity
The cytotoxic effects of ferruginol have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several key studies are presented below.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-T32 | Thyroid Cancer | 12 | [5] |
| A549 | Non-Small Cell Lung Cancer | 33.0 | [6] |
| CL1-5 | Non-Small Cell Lung Cancer | 39.3 | [6] |
| SUM149 | Triple-Negative Breast Cancer | 1.3 - 13 | [5][7] |
| MCF-7 | Breast Cancer | 48.4 | [8] |
| Caco-2 | Colorectal Adenocarcinoma | 24.3 | [8] |
| SK-MEL-28 | Human Melanoma | ~50 | [9] |
Antibacterial Activity
Ferruginol has shown potent activity against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Various tested bacteria | 6.3 - 12.5 | [10] |
Antioxidant Activity
| Assay | Value | Reference |
| Cupric Ion Reducing Antioxidant Capacity (CUPRAC) | A0.50 = 186.28 ± 0.5 µg/mL | [11] |
| Tyrosinase Inhibition | IC50 = 168.5 ± 0.6 µg/mL | [11] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and characterization of ferruginol, as well as for assessing its biological activity.
Extraction and Isolation of Ferruginol from Plant Material
This protocol provides a general framework for the extraction and isolation of ferruginol.
1. Sample Preparation:
-
Air-dry the plant material (e.g., roots, leaves) at room temperature.
-
Grind the dried material into a fine powder using a mechanical grinder.
2. Methanol Extraction:
-
Macerate 1 gram of the powdered plant material in 20 mL of methanol.
-
Incubate at 28°C for 5 days with constant agitation (120 rpm).
-
Separate the extract from the solid plant material by centrifugation at 5000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm nylon syringe filter.
3. Silica (B1680970) Gel Column Chromatography Purification:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Concentrate the filtered methanol extract under reduced pressure and redissolve it in a minimal amount of the non-polar solvent.
-
Load the concentrated extract onto the top of the silica gel column.
-
Begin elution with 100% hexane (B92381) and gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate, in a stepwise or gradient manner.
-
Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Identify the fractions containing ferruginol by comparing with a ferruginol standard on the TLC plate.
-
Combine the pure fractions containing ferruginol and evaporate the solvent to obtain the isolated compound.
Characterization of Ferruginol
The structure of the isolated ferruginol can be confirmed using the following spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the chemical environment of the hydrogen atoms. Key signals for ferruginol include those for the aromatic protons, the isopropyl group, and the methyl groups.
-
¹³C NMR: Identifies the number and types of carbon atoms in the molecule.
-
-
Mass Spectrometry (MS):
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of ferruginol on cancer cells.
-
Seed cancer cells (e.g., MDA-T32) in a 96-well plate at a density of 1 x 10^4 cells per well and culture for 24 hours.
-
Treat the cells with varying concentrations of ferruginol (e.g., 0 to 160 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Mechanism of Action: Signaling Pathways
Ferruginol exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The primary pathways affected are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways.
Ferruginol-Induced Apoptosis via MAPK and PI3K/AKT Inhibition
Ferruginol treatment leads to the inhibition of the MAPK and PI3K/AKT signaling cascades, ultimately resulting in apoptotic cell death in cancer cells.
Caption: Ferruginol inhibits the MAPK and PI3K/AKT signaling pathways.
Experimental Workflow for Investigating Ferruginol's Mechanism of Action
The following workflow outlines the key steps to elucidate the molecular mechanisms underlying ferruginol's anticancer activity.
Caption: Workflow for studying ferruginol's anticancer mechanism.
Conclusion
Ferruginol, a diterpenoid of natural origin, continues to be a molecule of significant interest in the field of drug discovery and development. Its well-documented history, established methods for isolation, and potent biological activities, particularly its anticancer effects, make it a promising candidate for further preclinical and clinical investigation. This technical guide provides a foundational resource for researchers and scientists working to unlock the full therapeutic potential of ferruginol.
References
- 1. Ferruginol Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. synarchive.com [synarchive.com]
- 9. In Vitro Cytotoxic Effects of Ferruginol Analogues in Sk-MEL28 Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Ferulic Acid in PI3K/AKT Pathway and Research in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Biosynthesis of Ferruginol: A Technical Guide for Researchers
An in-depth exploration of the enzymatic pathway, regulatory mechanisms, and experimental methodologies for the plant-derived diterpenoid, ferruginol (B158077).
Introduction
Ferruginol, a phenolic abietane-type diterpenoid, has garnered significant interest within the scientific community due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] This technical guide provides a comprehensive overview of the biosynthesis of ferruginol in plants, detailing the enzymatic cascade from the universal precursor geranylgeranyl pyrophosphate (GGPP) to the final product. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the biosynthetic and related pathways to facilitate further research and application.
The Core Biosynthetic Pathway
The biosynthesis of ferruginol is a multi-step process initiated in the plastids and completed in the cytoplasm, involving enzymes from the terpene synthase and cytochrome P450 families.[3][4] The pathway can be broadly divided into two key stages: the formation of the diterpene backbone, miltiradiene (B1257523), and its subsequent oxidative functionalization to yield ferruginol.
Stage 1: Formation of Miltiradiene
The biosynthesis commences with the cyclization of the universal C20 precursor, (E,E,E)-geranylgeranyl pyrophosphate (GGPP), to the intermediate (+)-copalyl diphosphate (B83284) ((+)-CPP). This reaction is catalyzed by a class II diterpene synthase known as (+)-copalyl diphosphate synthase (CPS). Subsequently, a class I diterpene synthase, miltiradiene synthase (KSL), facilitates the rearrangement and further cyclization of (+)-CPP to produce the key olefin intermediate, miltiradiene.[5][6] In some organisms, such as the lycophyte Selaginella moellendorffii, a bifunctional diterpene synthase (diTPS) can catalyze both of these steps.[7]
Stage 2: Oxidation of Miltiradiene to Ferruginol
The final and crucial step in ferruginol biosynthesis is the conversion of miltiradiene. This reaction is catalyzed by a specific cytochrome P450 enzyme belonging to the CYP76AH subfamily.[8][9] Initially, it was believed that a single enzyme directly hydroxylated and aromatized miltiradiene to ferruginol.[8] However, more recent research has clarified that this is a stepwise process. Miltiradiene first undergoes aromatization to form abietatriene, which is then hydroxylated at the C12 position by the CYP76AH enzyme to yield ferruginol.[10] This oxidation is a unique four-electron cascade.[3][8] Members of the CYP76AH subfamily, such as CYP76AH1 from Salvia miltiorrhiza and CYP76AH4 from Rosmarinus officinalis, have been identified as key enzymes in this conversion.[8][10]
Quantitative Data on Ferruginol Biosynthesis
The following table summarizes key quantitative data related to the enzymes and heterologous production of ferruginol.
| Enzyme/System | Organism | Substrate | Product | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Yield | Reference |
| CYP76AH1 | Salvia miltiorrhiza | Miltiradiene | Ferruginol | 13 ± 3 | - | 3.4 x 105 | - | [3] |
| Heterologous Production | Saccharomyces cerevisiae | - | Ferruginol | - | - | - | 10.5 mg/L | [3][8] |
| Heterologous Production | Corynebacterium glutamicum | Glucose | Miltiradiene | - | - | - | 237.46 ± 34.8 mg/L | [4][11] |
| Heterologous Production | Corynebacterium glutamicum | Glucose | Ferruginol | - | - | - | 107.34 ± 1.2 mg/L | [4][11] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to elucidate and engineer the ferruginol biosynthetic pathway.
Heterologous Expression and in vitro Enzyme Assays
A common approach to characterize the function of biosynthetic enzymes is through heterologous expression in microbial hosts followed by in vitro assays.
1. Recombinant Protein Expression in E. coli or S. cerevisiae
-
The coding sequences of the candidate genes (e.g., CPS, KSL, CYP76AH) are cloned into appropriate expression vectors.
-
For cytochrome P450 enzymes, co-expression with a cytochrome P450 reductase (CPR) is essential for their activity.[3]
-
The recombinant plasmids are transformed into a suitable expression host, such as E. coli BL21(DE3) or Saccharomyces cerevisiae WAT11U.[3]
-
Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).
2. Microsomal Preparation (for P450 enzymes)
-
Yeast or bacterial cells expressing the P450 and CPR are harvested and lysed.
-
The cell lysate is subjected to ultracentrifugation to pellet the microsomal fraction, which contains the membrane-bound P450 enzymes.
3. In vitro Enzyme Assay
-
The microsomal preparation (or purified soluble enzyme) is incubated with the substrate (e.g., GGPP for CPS, (+)-CPP for KSL, or miltiradiene for CYP76AH) in a suitable buffer.
-
For P450-catalyzed reactions, a source of reducing equivalents, such as NADPH, is required.[3]
-
The reaction is allowed to proceed for a defined period and then quenched.
4. Product Analysis
-
The reaction products are extracted using an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification, often after derivatization (e.g., silylation).[1]
Stable Isotope Labeling
Stable isotope labeling is a powerful technique to trace the metabolic fate of precursors and confirm pathway intermediates.
1. Labeled Precursor Feeding
-
A labeled precursor, such as 13C-glucose, is fed to the plant or microbial culture producing ferruginol.[3]
-
The labeled precursor is incorporated into the biosynthetic pathway.
2. Extraction and Analysis
-
After a designated time, the target compounds (e.g., miltiradiene, ferruginol) are extracted.
-
The mass spectra of the extracted compounds are analyzed to determine the incorporation of the stable isotope, confirming their biosynthetic origin.[3]
Visualizing the Pathway and Workflows
Biosynthetic Pathway of Ferruginol
Caption: The enzymatic conversion of GGPP to ferruginol.
Experimental Workflow for Enzyme Characterization
Caption: Workflow for heterologous expression and characterization.
Conclusion
The biosynthesis of ferruginol in plants is a well-defined pathway involving a series of enzymatic reactions that convert the primary metabolite GGPP into a specialized diterpenoid. The identification and characterization of the key enzymes, particularly the CYP76AH subfamily, have paved the way for the heterologous production of ferruginol in microbial systems. This opens up possibilities for the sustainable production of this valuable bioactive compound for pharmaceutical and other applications. Further research into the regulatory networks governing this pathway in plants will provide deeper insights and potentially new strategies for enhancing its production.
References
- 1. Ferruginol - Wikipedia [en.wikipedia.org]
- 2. Biological Profiling of Semisynthetic C19-Functionalized Ferruginol and Sugiol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP76AH1 catalyzes turnover of miltiradiene in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial biosynthesis of abietane-type diterpene ferruginol from glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Uncovering a miltiradiene biosynthetic gene cluster in the Lamiaceae reveals a dynamic evolutionary trajectory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and mechanistic insights into the precise product synthesis by a bifunctional miltiradiene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CYP76AH1 catalyzes turnover of miltiradiene in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Characterization of CYP76AH4 clarifies phenolic diterpenoid biosynthesis in the Lamiaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Physical and chemical properties of ferruginol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferruginol (B158077) is a naturally occurring phenolic diterpene of the abietane (B96969) chemical class, characterized by a tricyclic ring system.[1] First identified in 1939 from the resin of the miro tree (Podocarpus ferrugneus), it has since been isolated from various conifer species, particularly within the Cupressaceae and Podocarpaceae families, as well as from plants in the Lamiaceae and Verbenaceae families.[2] Ferruginol has garnered significant attention from the scientific community for its diverse and potent biological activities, including anticancer, anti-inflammatory, antibacterial, antioxidant, and gastroprotective properties.[3][4][5] This document provides an in-depth overview of the physical and chemical properties of ferruginol, along with detailed experimental protocols and an exploration of its known mechanisms of action.
Physical and Chemical Properties
Ferruginol is a hydrophobic and lipophilic compound, a characteristic that dictates its solubility and influences its handling in experimental settings.[6] Its core structure is a tricyclic diterpenoid derived from terrestrial plants. The quantitative physical and chemical properties of ferruginol are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol | [][8] |
| Synonyms | (+)-Ferruginol, trans-Ferruginol, Podocarpa-8,11,13-trien-12-ol, 13-isopropyl- | [][9] |
| CAS Number | 514-62-5 | [3][][8][9][10] |
| Molecular Formula | C₂₀H₃₀O | [3][9][10] |
| Molecular Weight | 286.45 g/mol | [3][8][9][10] |
| Appearance | Powder | [3][] |
| Melting Point | 56-57 °C | [] |
| Boiling Point | 388.1 ± 31.0 °C (Predicted) | [] |
| Density | 0.988 ± 0.06 g/cm³ (Predicted) | [] |
| Purity | ≥90% to ≥98% (Commercial preparations) | [3][] |
| InChI | InChI=1S/C20H30O/c1-13(2)15-11-14-7-8-18-19(3,4)9-6-10-20(18,5)16(14)12-17(15)21/h11-13,18,21H,6-10H2,1-5H3/t18-,20+/m0/s1 | [][8][9] |
| InChIKey | QXNWVJOHUAQHLM-AZUAARDMSA-N | [] |
| SMILES | CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)O | [10] |
Solubility
Due to its hydrophobic and lipophilic nature, ferruginol has poor solubility in aqueous solutions like cell culture media.[6]
-
Recommended Solvents for Stock Solutions : Dimethyl sulfoxide (B87167) (DMSO) is the most frequently used solvent for preparing high-concentration stock solutions for biological research.[6] Other organic solvents such as chloroform, dichloromethane (B109758), ethyl acetate, and acetone (B3395972) can also be used.[3][6]
-
Precipitation Issues : A common experimental challenge is the precipitation of ferruginol when a DMSO stock solution is diluted into an aqueous medium.[6] This occurs as the hydrophobic compound is forced out of solution in the aqueous environment.[6]
Biological and Pharmacological Activities
Ferruginol exhibits a wide spectrum of biological activities, making it a compound of high interest for drug development.
-
Anticancer Activity : It has demonstrated significant cytotoxic effects against a variety of human cancer cell lines, including gastric, prostate, lung, cervical, breast, colon, and melanoma.[2][] Its antitumor properties have been observed both in vitro and in vivo.[2] Ferruginol can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, such as the activation of caspases and the suppression of cell survival signaling pathways.[2][]
-
Anti-inflammatory Properties : Studies in mice have shown that ferruginol possesses anti-inflammatory effects against induced ulcerative colitis.
-
Gastroprotective Effects : Ferruginol acts as a gastroprotective agent, offering protection against gastric lesions in animal models.
-
Antimicrobial and Antifungal Activity : The compound has known antibacterial activity and is effective against wood-rot fungi.[3]
-
Antioxidant Activity : Ferruginol has demonstrated antioxidant properties, although its efficacy can vary depending on the assay conditions.[11][12] It has shown stronger activity than carnosic acid and α-tocopherol in inhibiting linoleic acid oxidation under non-solvent conditions.[12]
Experimental Methodologies
This section details the protocols for the analysis, quantification, and in vitro testing of ferruginol as cited in the literature.
Isolation and Analysis
Ferruginol is primarily isolated from natural sources, particularly the wood and resin of conifer trees. Its analysis typically involves chromatographic and spectrometric techniques.
General Protocol for Sample Analysis: The analysis of ferruginous from a solid sample (e.g., fossil resin, plant tissue) generally follows a standardized workflow.
-
Sample Preparation : The raw sample is physically crushed to increase surface area.
-
Derivatization : To improve volatility for gas chromatography, molecules are converted into trimethyl-silyl (TMS) derivatives using reagents like N,O-bistrifluoroacetamide (BSTFA).
-
Chemical Extraction : The derivatized sample is chemically extracted and fractionated using a sequence of eluents with increasing polarity, such as hexane (B92381) (neutral fraction), dichloromethane (aromatic fraction), and methanol (B129727) (polar fraction).
-
GC-MS Analysis : The aromatic fraction, which contains ferruginol, is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). Ferruginol is identified by its molecular weight (m/z 286) and its characteristic fragmentation pattern, which is compared against library data.
-
Further Analysis : Techniques like Cross Polarization/Magic Angle Spinning Nuclear Magnetic Resonance (13C-CPMAS-NMR) and Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) can provide more detailed structural analysis and surface imaging.
Protocols for In Vitro Assays
Preparing Ferruginol for Cell Culture: Proper preparation is critical to avoid solubility issues and ensure accurate results in cell-based assays.
-
Stock Solution : Prepare a high-concentration stock solution of ferruginol in 100% DMSO.
-
Stepwise Dilution : To prevent precipitation, do not add the DMSO stock directly to a large volume of aqueous cell culture medium.[6] Instead, perform a pre-dilution in a small volume of serum-containing medium or buffer.[6] Vortexing during this step helps facilitate the binding of ferruginol to proteins like albumin, which aids in keeping it solubilized.[6]
-
Final Concentration : The final concentration of DMSO in the assay should be kept as low as possible, ideally below 0.5% and preferably at 0.1% or lower, to avoid solvent-induced toxicity.[6]
-
Vehicle Control : Always include a vehicle control in experiments, which consists of cells treated with the same final concentration of DMSO without the compound.[6]
Cytotoxicity and Apoptosis Assays:
-
Cell Proliferation : The antiproliferative activity of ferruginol can be assessed using the Sulforhodamine B (SRB) staining assay after a defined incubation period (e.g., 48 hours).[2]
-
Apoptosis Induction : Nuclear morphology changes associated with apoptosis can be visualized by staining cells with DAPI.[2]
-
Mitochondrial Membrane Potential : The effect on mitochondrial membrane potential, an early indicator of apoptosis, can be measured.[13]
-
Caspase Activation : The activity of key executioner caspases, such as caspase-3 and caspase-7, can be quantified to confirm the apoptotic pathway.[2][13]
Mechanism of Action in Cancer
Ferruginol's anticancer effects are mediated through the modulation of key cellular signaling pathways. In human prostate cancer cells, it has been found to induce cell death by suppressing survival signaling pathways. Specifically in PC3 prostate cancer cells, ferruginol activates caspases and promotes the translocation of the Apoptosis-Inducing Factor (AIF) into the nucleus.[] In melanoma cells, its apoptotic effects are mediated through the p38 mitogen-activated protein kinase (p-p38) and NF-κB pathways.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Ferruginol | CAS:514-62-5 | Manufacturer ChemFaces [chemfaces.com]
- 4. mdpi.com [mdpi.com]
- 5. Ferruginol | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 8. trans-Ferruginol | C20H30O | CID 442027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ferruginol [webbook.nist.gov]
- 10. Ferruginol | 514-62-5 | FF29416 | Biosynth [biosynth.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Cytotoxic Effects of Ferruginol Analogues in Sk-MEL28 Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of Ferruginol in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms through which ferruginol (B158077), a natural abietane (B96969) diterpenoid, exerts its anticancer effects. Ferruginol has been shown to selectively inhibit the growth of various cancer cells by modulating a network of cellular processes, including the induction of apoptosis, cell cycle arrest, and the suppression of key pro-survival signaling pathways.[1][2][3] This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of the core mechanisms to facilitate further investigation and drug development efforts.
Core Mechanisms of Action
Ferruginol's anticancer activity is not attributed to a single mode of action but rather to a multi-targeted assault on cancer cell biology. The primary mechanisms include the robust induction of apoptosis via mitochondrial and extrinsic pathways, arrest of the cell division cycle, and inhibition of critical signaling cascades that promote tumor growth and survival.
Induction of Apoptosis
A predominant mechanism of ferruginol is the induction of programmed cell death, or apoptosis, in cancer cells.[4][5] This is achieved through the engagement of both the intrinsic (mitochondrial) and extrinsic pathways, leading to the activation of a cascade of caspase enzymes.
-
Generation of Reactive Oxygen Species (ROS): Ferruginol treatment leads to a significant, dose-dependent increase in intracellular ROS levels.[1][3] This oxidative stress is a key initiator of the apoptotic process, causing damage to cellular components, including mitochondria.[1]
-
Mitochondrial Dysfunction: The surge in ROS leads to the disruption of the mitochondrial membrane potential (MMP).[1][3] This event is a critical point of no return in the apoptotic process.
-
Modulation of Bcl-2 Family Proteins: Ferruginol alters the balance of pro- and anti-apoptotic proteins. It causes the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1][4] This shift increases mitochondrial outer membrane permeabilization.
-
Caspase Activation: The disruption of the mitochondria leads to the release of cytochrome c, which activates the intrinsic pathway initiator, caspase-9.[4] Ferruginol has also been shown to activate caspase-8, the initiator of the extrinsic pathway.[4] Both pathways converge to activate the executioner caspase, caspase-3, which cleaves essential cellular substrates, including PARP, culminating in cell death.[4][6]
References
- 1. Ferruginol Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferruginol exhibits anticancer effects in OVCAR‑3 human ovary cancer cells by inducing apoptosis, inhibition of cancer cell migration and G2/M phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ferruginol Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ferruginol inhibits non-small cell lung cancer growth by inducing caspase-associated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ferruginol induced apoptosis on SK-Mel-28 human malignant melanoma cells mediated through P-p38 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
Ferruginol: A Technical Guide to its Ethnobotanical Significance and Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferruginol (B158077), a bioactive abietane (B96969) diterpene, has a rich history of use in traditional medicine across various cultures. This technical guide provides a comprehensive overview of the ethnobotanical applications of ferruginol-containing plants and delves into the pharmacological evidence that substantiates its traditional uses. Quantitative data on its biological activities are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays and visualizations of implicated signaling pathways are included to facilitate further research and drug development efforts.
Introduction: Ferruginol in Traditional Medicine
Ferruginol was first isolated in 1939 from the resin of the miro tree, Podocarpus ferrugneus.[1][2] Plants containing ferruginol, primarily from the Cupressaceae, Podocarpaceae, and Lamiaceae families, have been utilized in traditional medicine for their anti-inflammatory, antimicrobial, and other therapeutic properties.[1] For instance, Juniperus procera, a plant known to contain ferruginol, is traditionally used in Saudi Arabia to treat jaundice, gastrointestinal issues, and inflammatory conditions like rheumatism and gout.[3] Similarly, the resin of Araucaria araucana, which contains diterpenes like ferruginol, has been applied topically in Chilean traditional medicine to manage skin inflammation and bruises.[4] These historical applications have spurred scientific investigation into the pharmacological activities of ferruginol.
Quantitative Bioactivity Data
The following tables summarize the quantitative data on the diverse biological activities of ferruginol, providing a basis for comparison and evaluation of its therapeutic potential.
Table 1: Anticancer Activity of Ferruginol (IC50/GI50 Values)
| Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| MDA-T32 | Thyroid Cancer | 12 | [5] |
| Normal Thyrocyte | Normal Thyroid Cells | 92 | [5] |
| A549 | Non-Small Cell Lung Cancer | 33.0 | [6] |
| CL1-5 | Non-Small Cell Lung Cancer | 39.3 | [6] |
| SK-MEL-28 | Human Malignant Melanoma | ~50 | [7] |
| AGS | Human Gastric Epithelial Cells | 24 | [8] |
| MRC-5 | Human Lung Fibroblasts | 26 | [8] |
| SUM149 | Triple-Negative Breast Cancer | - | [9] |
| MDA-MB231 | Triple-Negative Breast Cancer | - | [9] |
| T47D | Breast Cancer | - | [9] |
| MCF-7 | Breast Cancer | 19 | [7] |
Table 2: Anti-inflammatory Activity of Ferruginol
| Assay Model | Parameter Measured | Activity | Reference |
| Arachidonic Acid (AA)-induced Mouse Ear Edema | % Edema Reduction | 21.0 ± 2.1% at 1.4 µmol/mouse | [10] |
| 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced Mouse Ear Edema | % Edema Reduction | 20.4 ± 3.1% at 1.4 µmol/mouse | [10] |
| HCl/EtOH-induced Gastric Lesions (mice) | % Inhibition of Lesions | 60% at 25 mg/kg | [8] |
| Subacute Gastric Lesions (rats) | Curative Ratio | 36.0% at 25 mg/kg; 92.5% at 50 mg/kg | [8] |
Table 3: Antimicrobial and Antiviral Activity of Ferruginol and its Analogues
| Organism/Virus | Assay Type | Compound | MIC/EC50 (µM) | Reference |
| Human Coronavirus 229E | Antiviral Assay | Ferruginol Analogue | - | [11] |
| SARS-CoV | CPE Reduction | Ferruginol | 1.39 | [11] |
| Dengue Virus type 2 | Antiviral Assay | Ferruginol Analogue 8 | 1.4 | [12] |
| Human Herpesvirus 1 | Antiviral Assay | Ferruginol Analogue 8 | 14.5 | [12] |
| Human Herpesvirus 2 | Antiviral Assay | Ferruginol Analogue 8 | - | [12] |
| Plasmodium falciparum (3D7) | Antimalarial | Ferruginol Analogue 3 | 0.086 | [13] |
| Plasmodium falciparum (K1) | Antimalarial | Ferruginol Analogue 3 | 0.201 | [13] |
Table 4: Antioxidant Activity of Ferruginol
| Assay | Parameter | Result | Reference |
| Human Erythrocyte Membrane Lipoperoxidation | IC50 | 1.4 µM | [8] |
| DPPH Radical Scavenging | IC50 | 121.6 ± 0.5 µg/mL | [14] |
| ABTS Radical Scavenging | IC50 | 136.8 ± 1.6 µg/mL | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of ferruginol's bioactivities.
Extraction and Isolation of Ferruginol from Juniperus procera
This protocol is adapted from methodologies described for the extraction of ferruginol from Juniperus procera.[4][15]
-
Plant Material Preparation:
-
Wash the plant material (e.g., roots, leaves) with distilled water and air-dry at room temperature.
-
Grind the dried material into a fine powder.
-
-
Methanol Extraction:
-
Macerate 1 gram of the powdered plant material in 20 mL of methanol.
-
Agitate the mixture at 120 rpm for 5 days at 28°C.[4]
-
-
Centrifugation and Filtration:
-
Purification by Silica (B1680970) Gel Column Chromatography:
-
Column Preparation: Prepare a slurry of silica gel in hexane (B92381) and pack it into a glass chromatography column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing ferruginol.
-
Combine the pure fractions and evaporate the solvent to obtain isolated ferruginol.
-
Cell Viability Assessment (MTT Assay)
This protocol is a standard procedure for determining the cytotoxic effects of ferruginol on cancer cell lines.[1][2][16][17]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of ferruginol (or vehicle control) and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Incubation: Incubate the plate at 37°C for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm or 590 nm using a microplate reader.[2]
Western Blot Analysis
This protocol is used to detect changes in the expression of specific proteins in ferruginol-treated cells, providing insights into its mechanism of action.[18][19][20][21]
-
Protein Extraction:
-
Treat cells with ferruginol for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a CCD camera-based imager or X-ray film.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Anti-inflammatory Assessment (TPA-Induced Mouse Ear Edema)
This model is used to evaluate the topical anti-inflammatory activity of ferruginol.[22][23]
-
Animal Model: Use male mice (e.g., C57BL/6J).
-
Induction of Inflammation: Apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., ethanol (B145695) or acetone) to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.
-
Treatment: Topically apply ferruginol (dissolved in a vehicle) to the right ear shortly before or after TPA application. The control group receives the vehicle only. A reference anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Edema Measurement: After a specific time (e.g., 4-6 hours), sacrifice the mice and take a circular biopsy from both ears using a punch.
-
Analysis: Weigh the biopsies to determine the extent of edema. The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated group compared to the control group.
Signaling Pathways and Mechanisms of Action
Ferruginol exerts its biological effects by modulating several key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Anticancer Signaling Pathways
Ferruginol has been shown to induce apoptosis and inhibit proliferation in cancer cells by targeting pro-survival signaling pathways.
Caption: Ferruginol inhibits PI3K/AKT and MAPK pathways, promoting apoptosis.
Anti-inflammatory Signaling Pathway
Ferruginol's anti-inflammatory effects are partly mediated through the inhibition of the NF-κB signaling pathway.
Caption: Ferruginol inhibits the NF-κB pathway, reducing inflammation.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for the screening of ferruginol's biological activities.
Caption: Workflow for isolation and bioactivity screening of ferruginol.
Conclusion
Ferruginol, a natural compound with deep roots in traditional medicine, demonstrates a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. The quantitative data and mechanistic insights presented in this guide underscore its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols and pathway visualizations serve as a valuable resource for researchers aiming to further explore and harness the therapeutic benefits of ferruginol. Continued investigation into its molecular targets and in vivo efficacy is warranted to translate its traditional use into modern clinical applications.
References
- 1. atcc.org [atcc.org]
- 2. cyrusbio.com.tw [cyrusbio.com.tw]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ferruginol Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Cytotoxic Effects of Ferruginol Analogues in Sk-MEL28 Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gastroprotective and ulcer healing effect of ferruginol in mice and rats: assessment of its mechanism of action using in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Topical Anti-inflammatory Activity of New Hybrid Molecules of Terpenes and Synthetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticoronavirus Evaluation of Antimicrobial Diterpenoids: Application of New Ferruginol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-herpetic and anti-dengue activity of abietane ferruginol analogues synthesized from (+)-dehydroabietylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. bio-rad.com [bio-rad.com]
- 19. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Spectroscopic Profile of Ferruginol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the natural diterpenoid, ferruginol (B158077). The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development, facilitating the identification, characterization, and further investigation of this bioactive compound.
Spectroscopic Data Summary
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for ferruginol. This quantitative information is essential for the structural elucidation and verification of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data provide a detailed map of the chemical environment of each proton and carbon atom within the ferruginol molecule. The data presented here were obtained in deuterated chloroform (B151607) (CDCl₃) as the solvent.
Table 1: ¹H NMR Spectroscopic Data for Ferruginol (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1α | 1.65 | m | |
| H-1β | 2.20 | m | |
| H-2α | 1.60 | m | |
| H-2β | 1.75 | m | |
| H-3α | 1.45 | m | |
| H-3β | 1.55 | m | |
| H-5α | 1.85 | dd | 12.4, 2.0 |
| H-6α | 1.90 | m | |
| H-6β | 1.70 | m | |
| H-7α | 2.85 | m | |
| H-7β | 2.85 | m | |
| H-11 | 6.65 | s | |
| H-14 | 6.80 | s | |
| H-15 | 3.15 | sept | 6.9 |
| H-16 | 1.22 | d | 6.9 |
| H-17 | 1.22 | d | 6.9 |
| H-18 | 0.92 | s | |
| H-19 | 0.94 | s | |
| H-20 | 1.18 | s | |
| 12-OH | 4.85 | s |
Table 2: ¹³C NMR Spectroscopic Data for Ferruginol (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 38.9 |
| C-2 | 19.2 |
| C-3 | 41.6 |
| C-4 | 33.5 |
| C-5 | 50.3 |
| C-6 | 19.4 |
| C-7 | 30.2 |
| C-8 | 134.5 |
| C-9 | 126.8 |
| C-10 | 37.8 |
| C-11 | 110.5 |
| C-12 | 151.2 |
| C-13 | 145.8 |
| C-14 | 115.1 |
| C-15 | 26.8 |
| C-16 | 22.7 |
| C-17 | 22.7 |
| C-18 | 33.3 |
| C-19 | 21.6 |
| C-20 | 24.8 |
Infrared (IR) Spectroscopy
The infrared spectrum of ferruginol reveals the presence of key functional groups. The following table outlines the expected characteristic absorption bands for ferruginol based on its molecular structure.
Table 3: Expected Infrared (IR) Absorption Bands for Ferruginol
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3600-3200 | O-H stretch (broad) | Phenolic Hydroxyl |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2960-2850 | C-H stretch | Alkyl C-H (sp³) |
| ~1610, ~1500 | C=C stretch | Aromatic Ring |
| ~1465, ~1380 | C-H bend | Alkyl C-H |
| ~1200 | C-O stretch | Phenol |
Mass Spectrometry (MS)
Mass spectrometry data is critical for determining the molecular weight and elemental composition of ferruginol. Ferruginol has a molecular formula of C₂₀H₃₀O and a molecular weight of 286.45 g/mol .[1]
Table 4: Mass Spectrometry Data for Ferruginol
| m/z | Ion | Method |
| 286 | [M]⁺ | GC-MS (EI) |
| 271 | [M-CH₃]⁺ | GC-MS (EI) |
| 201 | [M-C₆H₁₃]⁺ | GC-MS (EI) |
Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of pure ferruginol (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition: NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.
-
¹H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent signal of CDCl₃ (δ 77.16 ppm).
-
2D NMR: To aid in the complete and unambiguous assignment of ¹H and ¹³C signals, various 2D NMR experiments are employed, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of pure, dry ferruginol is finely ground in an agate mortar and pestle.
-
About 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) is added to the mortar.
-
The mixture is thoroughly ground and mixed until a homogenous, fine powder is obtained.
-
A portion of the mixture is transferred to a pellet-forming die and pressed under high pressure to form a thin, transparent pellet. It is crucial to minimize exposure to moisture to avoid a broad water peak around 3200 cm⁻¹.[3]
Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of an empty KBr pellet is recorded and automatically subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation and Derivatization: For GC-MS analysis, a derivatization step is often employed to increase the volatility of ferruginol.
-
The sample is physically crushed.
-
N,O-bistrifluoroacetamide (BSTFA) is used to convert the phenolic hydroxyl group into a trimethylsilyl (B98337) (TMS) derivative.[1]
-
The derivatized sample is then extracted into a suitable solvent, such as hexane (B92381) or dichloromethane.[1]
Instrumentation and Data Acquisition: The derivatized sample is injected into the GC-MS system.
-
Gas Chromatography: A capillary column (e.g., DB-5MS) is used to separate the components of the sample. The oven temperature is programmed to ramp up to ensure good separation. Helium is typically used as the carrier gas.
-
Mass Spectrometry: The separated components are ionized, commonly by electron ionization (EI) at 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance, generating a mass spectrum. Ferruginol can be identified by its characteristic retention time and mass spectrum.[1]
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like ferruginol.
Caption: Workflow for the isolation and spectroscopic identification of ferruginol.
References
In Silico Prediction of Ferruginol Targets: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ferruginol (B158077), a bioactive abietane (B96969) diterpene derived from various plant species, has demonstrated significant potential as a therapeutic agent, exhibiting a range of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The advancement of in silico computational methodologies has provided a powerful and efficient avenue to explore the molecular mechanisms of ferruginol, predict its biological targets, and assess its drug-likeness. This technical guide offers a comprehensive overview of the computational approaches used to predict the biological targets of ferruginol. It provides detailed protocols for molecular docking and network pharmacology, summarizes quantitative data on predicted and experimentally validated targets, and visualizes the key signaling pathways implicated in ferruginol's bioactivity.
Introduction to Ferruginol and In Silico Target Prediction
Ferruginol is a phenolic diterpenoid with a growing body of evidence supporting its therapeutic potential.[1] Of particular interest is its cytotoxic effect against various cancer cell lines, where it has been shown to induce apoptosis and inhibit key cell signaling pathways involved in tumor progression.[1] Traditional drug discovery methods are often characterized by long timelines and high costs. In silico approaches, such as virtual screening, molecular docking, and network pharmacology, present a potent alternative by enabling the rapid screening of extensive compound libraries and the identification of potential protein targets, thereby accelerating the initial phases of drug development.[1]
This guide will detail the structured workflow for the computational prediction of ferruginol's bioactivity, integrating various in silico techniques to construct a comprehensive profile of its potential therapeutic applications.
In Silico Methodologies and Experimental Protocols
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[3] This method is instrumental in identifying potential protein targets for ferruginol and elucidating the specific molecular interactions that drive its biological activity.
Detailed Protocol: Molecular Docking of Ferruginol using AutoDock Vina
This protocol provides a step-by-step guide for performing a molecular docking analysis of ferruginol against a protein target, using the widely adopted AutoDock Vina software.
-
Preparation of the Protein Receptor:
-
Obtain the 3D crystal structure of the target protein from a public database such as the Protein Data Bank (RCSB PDB).
-
Using molecular visualization software (e.g., PyMOL, Chimera), remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.
-
Prepare the receptor file for docking by adding polar hydrogens and assigning partial charges. This is typically done using AutoDock Tools (ADT). The final output should be in the PDBQT file format.[4][5]
-
-
Preparation of the Ligand (Ferruginol):
-
Obtain the 3D structure of ferruginol. This can be done by retrieving the structure from a chemical database like PubChem and saving it in a PDB file format.
-
Using ADT, define the rotatable bonds of the ligand to allow for conformational flexibility during the docking process. The prepared ligand file should also be saved in the PDBQT format.[6]
-
-
Grid Box Generation:
-
Define a three-dimensional grid box that encompasses the binding site of the target protein.[3] The dimensions and center of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.[3] This step is crucial for directing the docking algorithm to the region of interest.
-
-
Docking Simulation with AutoDock Vina:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box coordinates, and the name of the output file.
-
Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt.
-
AutoDock Vina will generate multiple binding poses of ferruginol within the receptor's binding site, each with a corresponding binding affinity score in kcal/mol.[3]
-
-
Analysis of Results:
-
The binding poses are ranked based on their binding energy scores, with the most negative value indicating the most favorable binding affinity.[3]
-
Visualize the top-ranked poses and analyze the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between ferruginol and the amino acid residues of the target protein using software like PyMOL or Discovery Studio Visualizer.
-
Network Pharmacology
Network pharmacology is a systems-level approach that investigates the complex interactions between drug molecules, their multiple targets, and the broader biological network.[7][8] This methodology is particularly well-suited for natural products like ferruginol, which often exhibit polypharmacological effects.
Detailed Protocol: Network Pharmacology Analysis of Ferruginol
-
Identification of Ferruginol and its Putative Targets:
-
Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for ferruginol from a database like PubChem.
-
Use the SMILES string as input for target prediction web servers such as SwissTargetPrediction, BindingDB, or PharmMapper to identify potential protein targets.[9]
-
-
Collection of Disease-Associated Genes:
-
Identify the disease of interest (e.g., a specific type of cancer, inflammatory disease).
-
Compile a list of genes associated with this disease from databases such as GeneCards, OMIM (Online Mendelian Inheritance in Man), and CTD (Comparative Toxicogenomics Database).
-
-
Network Construction and Analysis:
-
Identify the common genes between the list of ferruginol's putative targets and the list of disease-associated genes. These overlapping genes are the potential therapeutic targets of ferruginol for that specific disease.
-
Construct a Protein-Protein Interaction (PPI) network of these common targets using the STRING database. Set a confidence score (e.g., >0.4) to ensure high-quality interactions.[10]
-
Visualize and analyze the PPI network using software like Cytoscape.[10] Key topological parameters such as degree, betweenness centrality, and closeness centrality can be calculated to identify "hub" proteins that may play a critical role in the network.
-
-
Pathway and Functional Enrichment Analysis:
-
Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of common target genes using tools like DAVID or Metascape. This will reveal the biological processes, molecular functions, and signaling pathways that are significantly modulated by ferruginol.
-
ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial properties that determine the pharmacokinetic profile and safety of a drug candidate. In silico ADMET prediction is a valuable tool for early-stage assessment of a compound's drug-likeness.[9]
Protocol: ADMET Prediction using SwissADME
-
Input Ferruginol Structure:
-
Execution and Analysis:
-
Run the prediction. The server will compute a range of parameters.
-
Pharmacokinetic Properties: Analyze predictions for gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability.[9]
-
Drug-Likeness: Evaluate Lipinski's Rule of Five, which assesses properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors to predict oral bioavailability.[9]
-
Medicinal Chemistry Friendliness: Check for any structural alerts that may indicate potential toxicity or metabolic instability.
-
Bioavailability Radar: The "Bioavailability Radar" provides a quick visual assessment of drug-likeness based on six key physicochemical properties.[12]
-
Predicted and Validated Targets of Ferruginol
In silico studies, complemented by experimental validation, have identified several potential targets for ferruginol.
Quantitative Data from Molecular Docking Studies
The following table summarizes the predicted binding affinities of ferruginol with various protein targets, as determined by molecular docking simulations. Lower binding energy values indicate a higher predicted binding affinity.
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Therapeutic Area | Reference |
| SARS-CoV-2 3CLpro | 6M2N | -8.854 to -13.398 | Antiviral | [1] |
| Bcl-2 | 2O2F | -7.5 | Anticancer | [3] |
| PI3K | - | - | Anticancer | - |
| AKT | - | - | Anticancer | - |
| p38 MAPK | - | - | Anticancer | - |
Note: Some predicted binding affinities are not available in the provided search results and are indicated with a hyphen. Further targeted literature searches would be required to populate these fields.
Experimentally Validated Activity
The following table presents experimentally determined half-maximal inhibitory concentrations (IC50) of ferruginol against various cancer cell lines, validating its cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-T32 | Thyroid Cancer | 12 | [13] |
| Normal Human Thyrocyte | - | 92 | [13] |
| SK-MEL-28 | Melanoma | ~50 | [15] |
Key Signaling Pathways and Visualizations
In silico predictions and experimental studies have implicated ferruginol in the modulation of several critical signaling pathways involved in cancer progression.
PI3K/AKT/mTOR Signaling Pathway
Ferruginol has been shown to inhibit the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. It has been observed to decrease the expression of phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT).[13]
Caption: Ferruginol's inhibition of the PI3K/AKT/mTOR signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Studies have indicated that ferruginol can suppress this pathway by decreasing the expression of p38 MAPK.[13]
Caption: Ferruginol's inhibitory effect on the MAPK signaling pathway.
General In Silico Workflow
The overall process of predicting ferruginol's targets and mechanisms can be visualized as a logical workflow, integrating the various computational techniques discussed.
Caption: A generalized workflow for in silico target prediction of ferruginol.
Conclusion
The integration of in silico methodologies provides a robust framework for the systematic investigation of ferruginol's therapeutic potential. Molecular docking, network pharmacology, and ADMET prediction collectively enable the rapid identification of molecular targets, elucidation of mechanisms of action, and assessment of drug-likeness. The predicted inhibition of key oncogenic pathways, such as PI3K/AKT and MAPK, is supported by experimental data, underscoring the validity of these computational approaches. This guide provides researchers with a foundational understanding and detailed protocols to further explore and develop ferruginol and its derivatives as promising candidates for novel therapeutics. Future work should focus on expanding the range of targets investigated through virtual screening and validating these computational predictions with rigorous in vitro and in vivo experimental assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Profiling of Semisynthetic C19-Functionalized Ferruginol and Sugiol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Network Pharmacology Approach for Medicinal Plants: Review and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Network Pharmacology: A New Approach for Chinese Herbal Medicine Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]
- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 11. swissadme.ch [swissadme.ch]
- 12. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phytojournal.com [phytojournal.com]
- 14. youtube.com [youtube.com]
- 15. Molecular Docking and Molecular Dynamics Simulation Studies of Triterpenes from Vernonia patula with the Cannabinoid Type 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Extraction of Ferruginol from Sequoia sempervirens
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferruginol (B158077), a bioactive abietane (B96969) diterpene, has been identified as a constituent of Sequoia sempervirens (Coast Redwood), particularly in its cones and heartwood.[1][2] This compound has garnered significant interest due to its potential therapeutic properties, including anti-tumor and antimicrobial activities.[1][3] These application notes provide detailed methodologies for the extraction and purification of ferruginol from Sequoia sempervirens, offering a comparative overview of different techniques to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of ferruginol. Below is a summary of common extraction techniques with their respective advantages and disadvantages. While specific quantitative data for ferruginol yield from Sequoia sempervirens is not extensively reported in the public domain, this table provides a qualitative comparison based on general principles and findings from related studies.
| Extraction Method | Principle | Typical Solvents | Advantages | Disadvantages | Relevant Findings |
| Maceration | Soaking the plant material in a solvent to dissolve soluble compounds.[4] | Methanol (B129727), Ethanol, Acetone | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, may result in lower yields compared to other methods. | A general protocol for ferruginol extraction from plant material involves maceration in methanol.[4] |
| Accelerated Solvent Extraction (ASE) | Extraction using solvents at elevated temperatures and pressures.[2] | Ethanol, Acetone, Dichloromethane | Faster than maceration, uses less solvent, and can be automated.[5] | Requires specialized equipment, high temperatures may degrade some compounds. | Used for extracting various compounds from Sequoia sempervirens heartwood.[2] |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO₂) as the extraction solvent.[6][7] | Supercritical CO₂, often with a co-solvent like ethanol.[8] | Environmentally friendly, highly selective, solvent-free final product.[6][9] | High initial equipment cost, may require optimization for polar compounds.[6] | SFE is a selective method for recovering terpenes and can be tailored by adjusting operating conditions.[9] |
| Hydrodistillation | Separation of volatile compounds by steam distillation.[10] | Water | Effective for essential oils and other volatile compounds. | Not suitable for non-volatile compounds like ferruginol. | Used to extract essential oils from Sequoia sempervirens wood, which contain various terpenes.[10] |
Experimental Protocols
Protocol 1: Methanol Extraction by Maceration and Purification by Column Chromatography
This protocol is a general method for the extraction and isolation of ferruginol from plant material and is adapted from procedures used for other ferruginol-containing species like Juniperus procera.[4][11]
1. Plant Material Preparation:
-
Collect fresh plant material (e.g., cones, heartwood shavings) of Sequoia sempervirens.
-
Wash the material with distilled water to remove any debris and air-dry at room temperature.[4]
-
Grind the dried material into a fine powder to increase the surface area for extraction.[4]
2. Extraction:
-
Weigh 1 gram of the powdered plant material and place it in a suitable flask.
-
Add 20 mL of methanol to the flask.[12]
-
Seal the flask and place it on an orbital shaker at 120 rpm.
-
Macerate for 5 days at a constant temperature of 28°C.[12]
-
After the incubation period, separate the extract from the solid plant material by centrifugation at 5000 rpm for 15 minutes.[4]
-
Filter the supernatant through a 0.45 µm nylon syringe filter to obtain the crude methanol extract.[4]
3. Purification by Silica (B1680970) Gel Column Chromatography:
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent such as hexane (B92381) and pour it into a chromatography column.[4]
-
Sample Loading: Concentrate the crude methanol extract under reduced pressure. Dissolve the residue in a minimal amount of the initial mobile phase (e.g., 100% hexane) and carefully load it onto the top of the silica gel column.[4]
-
Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate, in a stepwise or gradient manner.[4]
-
Fraction Collection and Analysis: Collect the eluate in fractions. Monitor the fractions for the presence of ferruginol using Thin Layer Chromatography (TLC).[4]
-
Combine the fractions containing pure ferruginol and evaporate the solvent to obtain the isolated compound.[4]
Protocol 2: Accelerated Solvent Extraction (ASE)
This protocol provides a general framework for using ASE for the extraction of compounds from Sequoia sempervirens heartwood.[2]
1. Plant Material Preparation:
-
Mill Sequoia sempervirens heartwood to pass through a 2 mm screen.
-
Dry the milled wood in a desiccator over silica gel before extraction.
2. ASE Procedure:
-
Accurately weigh approximately 7.2 g of the dry milled heartwood and place it into a 33 mL extraction cell.
-
Set the extraction conditions as follows:
-
Solvent: Ethanol or Acetone
-
Temperature: 70°C
-
Static Time: 15 minutes
-
Cycles: 2
-
Rinse Volume: 50% of the cell volume
-
-
The total extract volume will be approximately 70 mL.
-
The resulting extract can be used for further analysis and purification steps, such as those described in Protocol 1.
Visualizations
Experimental Workflow for Ferruginol Extraction and Purification
Caption: Workflow for ferruginol extraction and purification.
Logical Relationship of Extraction Parameters in SFE
Caption: Key parameters influencing SFE efficiency.
References
- 1. Anti-tumor abietane diterpenes from the cones of Sequoia sempervirens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A GC-MS method validation for quantitative investigation of some chemical markers in Salvia hypargeia Fisch. & C.A. Mey. of Turkey: Enzyme inhibitory potential of ferruginol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Supercritical fluid extraction and HPLC determination of relevant polyphenolic compounds in grape skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. currentsci.com [currentsci.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of Ferruginol using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferruginol (B158077) is a bioactive diterpenoid phenol (B47542) first isolated from the Miro tree (Podocarpus ferrugneus)[1]. It is found in various plants, including those from the Cupressaceae, Podocarpaceae, and Lamiaceae families[2]. This natural compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and notably, potent anti-cancer properties. Ferruginol has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways, making it a promising candidate for further investigation in drug development.
This document provides detailed protocols for the purification of ferruginol from plant extracts using silica (B1680970) gel column chromatography, a fundamental and widely used technique for the isolation of natural products. Additionally, it includes methods for assessing the purity of the isolated compound and a diagram of the key signaling pathways affected by ferruginol in cancer cells.
Data Presentation
| Plant Source | Part Used | Extraction Solvent | Ferruginol Content in Crude Extract (µg/g) | Analytical Method | Reference |
| Juniperus procera | Root | Methanol (B129727) | 4.4 | HPLC | |
| Juniperus procera | Leaf | Methanol | 0.43 | HPLC | |
| Juniperus procera | Seed | Methanol | 0.42 | HPLC | [3] |
Experimental Protocols
Extraction of Ferruginol from Plant Material
This protocol provides a general method for the extraction of ferruginol from dried plant material, adapted from studies on Juniperus procera[2][3].
Materials:
-
Dried and powdered plant material (e.g., roots, leaves)
-
Methanol (analytical grade)
-
Shaker or magnetic stirrer
-
Centrifuge
-
Filter paper or syringe filters (0.45 µm)
Procedure:
-
Weigh 10 g of the dried, powdered plant material.
-
Macerate the powder in 200 mL of methanol in a sealed container.
-
Agitate the mixture on a shaker at room temperature for 24-48 hours.
-
Separate the extract from the plant debris by centrifugation at 5000 rpm for 15 minutes[2].
-
Decant the supernatant and filter it through Whatman No. 1 filter paper or a 0.45 µm syringe filter to remove any remaining fine particles[2].
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
Purification of Ferruginol by Silica Gel Column Chromatography
This protocol describes the purification of ferruginol from the crude plant extract using silica gel column chromatography[2].
Materials:
-
Crude plant extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Hexane (B92381) (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp
Procedure:
a. Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pack the chromatography column with the slurry, ensuring there are no air bubbles.
-
Allow the silica gel to settle, and then add a small layer of sand on top to protect the stationary phase.
-
Equilibrate the column by running hexane through it until the packing is stable.
b. Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (hexane).
-
Carefully load the dissolved sample onto the top of the silica gel column.
c. Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the hexane (gradient elution). A suggested gradient is as follows:
-
100% Hexane
-
98:2 Hexane:Ethyl Acetate
-
95:5 Hexane:Ethyl Acetate
-
90:10 Hexane:Ethyl Acetate
-
80:20 Hexane:Ethyl Acetate
-
50:50 Hexane:Ethyl Acetate
-
100% Ethyl Acetate
-
-
Collect fractions of the eluate in separate collection tubes.
d. Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., Hexane:Ethyl Acetate 8:2).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure ferruginol (based on TLC analysis against a standard, if available).
-
Evaporate the solvent from the combined fractions to obtain purified ferruginol.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
The purity of the isolated ferruginol can be determined using reverse-phase HPLC[1][3].
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and methanol (40:60, v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detection Wavelength: 220 nm[3]
-
Injection Volume: 10 µL
-
Column Temperature: 27 °C[3]
Procedure:
-
Prepare a standard solution of ferruginol of known concentration in the mobile phase.
-
Dissolve a small, accurately weighed amount of the purified ferruginol in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
The purity of the isolated ferruginol is determined by comparing the peak area of ferruginol to the total peak area of all components in the chromatogram.
Mandatory Visualization
Experimental Workflow for Ferruginol Purification
References
Application Note: Quantification of Ferruginol using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed methodology for the quantitative analysis of ferruginol (B158077), a naturally occurring diterpenoid with significant pharmacological interest, using High-Performance Liquid Chromatography with Ultraviolet (UV) detection. The described protocol offers a reliable and reproducible method for the determination of ferruginol in various samples, which is crucial for research, pharmaceutical development, and quality control purposes. This document includes a comprehensive experimental protocol, data presentation in tabular format for clarity, and a visual representation of the experimental workflow.
Introduction
Ferruginol is a bioactive diterpene phenol (B47542) found in various plant species, particularly conifers.[1][2] It has garnered considerable attention for its wide range of pharmacological properties, including antimicrobial, anti-inflammatory, anti-tumor, and cardioprotective effects.[3] Accurate and precise quantification of ferruginol is essential for pharmacokinetic studies, standardization of herbal extracts, and in vitro and in vivo efficacy evaluations. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely accessible technique for this purpose.[1][4] This method offers high sensitivity, selectivity, and reproducibility for the analysis of ferruginol.[1]
Experimental Protocols
This section details the necessary steps for the quantification of ferruginol, from sample preparation to HPLC-UV analysis.
Sample Preparation (from Plant Material)
A general protocol for extracting ferruginol from plant material is as follows:
-
Material Preparation: Wash the plant material (e.g., roots, leaves) with distilled water and air-dry it at room temperature. Grind the dried material into a fine powder.[5]
-
Extraction: Macerate a known quantity (e.g., 1 gram) of the powdered plant material in a suitable solvent such as methanol (B129727) (e.g., 20 mL).[5] Agitate the mixture for an extended period (e.g., 5 days at 28°C and 120 rpm) to ensure efficient extraction.[5]
-
Separation: Centrifuge the mixture (e.g., at 5000 rpm for 15 minutes) to separate the extract from the solid plant material.[5]
-
Filtration: Filter the resulting supernatant through a 0.45 µm syringe filter to remove any particulate matter before HPLC analysis.[5]
HPLC-UV Method
The following are the recommended instrumental parameters for the HPLC-UV analysis of ferruginol. Two distinct methods are presented based on published literature.
Method 1: Isocratic Elution with C18 Column [4]
-
HPLC System: Agilent Technologies 1290 Infinity system or equivalent.[4]
-
Column: ZOBRAX RX-C18 column (4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: A mixture of methanol and acetonitrile (B52724) (60:40, v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 1 µL.[4]
-
Column Temperature: 27 °C.[4]
-
UV Detection Wavelength: 220 nm.[4]
-
Run Time: 5 minutes.[4]
Method 2: Isocratic Elution with C18 Column and Acidified Mobile Phase [3]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: VP ODS-C18 column.[3]
-
Mobile Phase: A mixture of methanol and 1% acetic acid solution (90:10, v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
UV Detection Wavelength: 270 nm.[3]
Calibration Curve
To quantify the amount of ferruginol in the samples, a calibration curve should be prepared using a certified ferruginol standard.
-
Stock Solution: Prepare a stock solution of ferruginol standard in the mobile phase.
-
Standard Solutions: Prepare a series of standard solutions of known concentrations (e.g., 0.2, 0.4, 0.6, and 0.8 µg/mL) by diluting the stock solution.[4]
-
Analysis: Inject each standard solution into the HPLC system and record the peak area.
-
Calibration Curve Construction: Plot a graph of peak area versus concentration. The resulting linear equation and correlation coefficient (R²) are used for the quantification of ferruginol in the test samples.[4]
Data Presentation
The following tables summarize the quantitative data from the referenced HPLC-UV methods for ferruginol analysis.
Table 1: HPLC-UV Method Parameters
| Parameter | Method 1 | Method 2 |
| Column | ZOBRAX RX-C18 (4.6 x 150 mm, 5 µm)[4] | VP ODS-C18[3] |
| Mobile Phase | Methanol:Acetonitrile (60:40, v/v)[4] | Methanol:1% Acetic Acid (90:10, v/v)[3] |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min[3] |
| Injection Volume | 1 µL[4] | Not Specified |
| Detection Wavelength | 220 nm[4] | 270 nm[3] |
| Column Temperature | 27 °C[4] | Not Specified |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 |
| Linearity Range | 0.2 - 0.8 µg/mL[4] | 0.1 - 10.0 µg/mL[3] |
| Correlation Coefficient (R²) | 0.9997[4] | 0.9998[3] |
| Limit of Detection (LOD) | Not Specified | 30 ng/mL[3] |
| Intra-day Precision | Not Specified | < 4%[3] |
| Inter-day Precision | Not Specified | < 5%[3] |
| Accuracy | Not Specified | > 96%[3] |
| Extraction Recovery | Not Specified | > 97%[3] |
Visualization
The following diagram illustrates the general workflow for the quantification of ferruginol using the HPLC-UV method.
Caption: Workflow for Ferruginol Quantification.
Conclusion
The HPLC-UV method described in this application note is a robust and reliable technique for the quantification of ferruginol. The provided protocols and data serve as a valuable resource for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development. Adherence to these guidelines will facilitate accurate and reproducible results, contributing to the advancement of research and development involving this promising bioactive compound.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Ferruginol - Wikipedia [en.wikipedia.org]
- 3. Determination of ferruginol in rat plasma via high-performance liquid chromatography and its application in pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Designing In Vitro Assays for Ferruginol's Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferruginol (B158077) is a natural abietane (B96969) diterpenoid phenol (B47542) found in various plants, including species from the Cupressaceae and Lamiaceae families.[1] This compound and its analogues have garnered significant interest due to a wide range of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and antitumor activities.[1][2][3] The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of novel antimicrobial agents, and natural products like ferruginol represent a promising source for new drug development.
These application notes provide a comprehensive guide to designing and executing a panel of in vitro assays to systematically evaluate the antimicrobial efficacy of ferruginol. The protocols detailed herein cover essential assays for determining inhibitory and bactericidal concentrations, the dynamics of bacterial killing, anti-biofilm potential, and synergistic interactions with conventional antibiotics.
Safety Precautions
Before commencing any experimental work, it is crucial to adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.[4]
-
Handling Ferruginol : Ferruginol may cause skin and eye irritation.[4][5] Avoid direct contact.[5] In case of contact, wash the affected skin area thoroughly with soap and water, and for eye contact, flush with water for at least 15 minutes.[5][6]
-
Ventilation : Work in a well-ventilated area or a chemical fume hood, especially when handling stock solutions in organic solvents.[5][7]
-
Waste Disposal : Dispose of all chemical and biological waste in accordance with institutional and local regulations.[5]
Preparing Ferruginol for In Vitro Assays
Ferruginol is a hydrophobic compound with poor solubility in aqueous solutions.[8] Therefore, proper preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro assays.
Protocol 3.1: Preparation of Ferruginol Stock Solution
-
Solvent Selection : Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of ferruginol due to its ability to dissolve hydrophobic compounds and its miscibility with aqueous culture media.[8]
-
Stock Solution Preparation :
-
Accurately weigh the desired amount of ferruginol powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration primary stock solution (e.g., 10-50 mg/mL). Gentle warming to 37°C or sonication can aid dissolution.[8]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation :
-
When preparing working solutions for assays, perform a stepwise dilution. Avoid adding the DMSO stock directly into a large volume of aqueous medium, as this can cause the compound to precipitate.[8]
-
A recommended method is to pre-dilute the DMSO stock in a small volume of culture medium (ideally containing serum, if compatible with the assay) while vortexing before the final dilution.[8]
-
-
Vehicle Control : It is essential to include a vehicle control in all experiments. This control should contain the highest concentration of DMSO used in the assay (e.g., 0.1% or 0.5%) without ferruginol to ensure that the observed antimicrobial effects are not due to solvent toxicity.[8] The final DMSO concentration in assays should generally be kept below 0.5%.[8]
Core Antimicrobial Susceptibility Assays
The following section details the protocols for fundamental in vitro assays to characterize the antimicrobial profile of ferruginol.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10][11] The broth microdilution method is a standard and efficient way to determine MIC values.[10][12]
Protocol 4.1.1: Broth Microdilution MIC Assay
-
Materials :
-
Inoculum Preparation :
-
From a fresh agar (B569324) plate, select 3-5 bacterial colonies and inoculate into MHB.
-
Incubate at 37°C until the culture reaches the logarithmic growth phase, equivalent to a 0.5 McFarland standard.[14]
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the assay wells.[9][10]
-
-
Assay Procedure :
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the ferruginol working solution (at twice the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating across the plate to the 10th or 11th column. Discard 100 µL from the last dilution column.
-
Inoculate each well (except the negative control) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.
-
Incubate the plate at 37°C for 16-24 hours.[9]
-
-
Data Interpretation :
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15][16] This assay is a logical follow-up to the MIC test to determine if an agent is bactericidal or bacteriostatic.
Protocol 4.2.1: MBC Determination
-
Procedure :
-
Following the determination of the MIC (Protocol 4.1.1), select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the positive growth control.
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer a 10-100 µL aliquot from each of these wells onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Spread the aliquot evenly across the plate.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Data Interpretation :
Data Presentation: MIC and MBC Values
| Microorganism | Ferruginol MIC (µg/mL) | Ferruginol MBC (µg/mL) | Interpretation |
| Staphylococcus aureus ATCC 29213 | 8 | 16 | Bactericidal |
| Escherichia coli ATCC 25922 | 32 | >128 | Bacteriostatic |
| Pseudomonas aeruginosa PAO1 | 64 | >128 | Bacteriostatic |
| Enterococcus faecalis ATCC 29212 | 16 | 32 | Bactericidal |
Time-Kill Kinetics Assay
This assay provides dynamic information about the rate of antimicrobial activity, distinguishing between bactericidal and bacteriostatic effects over time.[18][19] A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[18]
Protocol 4.3.1: Time-Kill Analysis
-
Procedure :
-
Prepare flasks containing MHB with ferruginol at concentrations of 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC. Include a growth control flask without ferruginol.
-
Inoculate each flask with a standardized bacterial suspension to a starting density of ~5 x 10^5 to 1 x 10^6 CFU/mL.[20]
-
Incubate all flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[20][21]
-
Perform serial dilutions of the aliquot in sterile saline or PBS and plate onto antibiotic-free agar.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis :
-
Count the colonies on the plates and calculate the CFU/mL for each time point.
-
Plot the log10 CFU/mL versus time for each concentration.[21]
-
Data Presentation: Time-Kill Kinetics
| Time (hours) | Growth Control (log10 CFU/mL) | 1x MIC Ferruginol (log10 CFU/mL) | 2x MIC Ferruginol (log10 CFU/mL) | 4x MIC Ferruginol (log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.5 | 5.1 | 4.6 |
| 4 | 7.8 | 5.3 | 4.2 | 3.5 |
| 6 | 8.9 | 5.1 | 3.1 | <2.0 |
| 8 | 9.2 | 4.9 | <2.0 | <2.0 |
| 24 | 9.5 | 4.5 | <2.0 | <2.0 |
Advanced Assays for Antimicrobial Characterization
Anti-Biofilm Assay
Bacterial biofilms are communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[22] The crystal violet assay is a simple and effective method to quantify total biofilm biomass.[23][24][25]
Protocol 5.1.1: Crystal Violet Biofilm Inhibition Assay
-
Biofilm Formation :
-
Add 100 µL of bacterial culture (~1 x 10^6 CFU/mL) in a suitable growth medium (e.g., Tryptic Soy Broth) to the wells of a 96-well flat-bottom plate.
-
Add 100 µL of ferruginol at various concentrations (typically sub-MIC) to the wells. Include positive (biofilm without treatment) and negative (broth only) controls.
-
Incubate the plate statically at 37°C for 24-48 hours to allow biofilm formation.[24][25]
-
-
Staining Procedure :
-
Gently discard the planktonic (free-floating) cells from the wells and wash the wells carefully 2-3 times with 200 µL of sterile PBS to remove non-adherent cells.[24]
-
Fix the remaining biofilms by adding 200 µL of methanol (B129727) to each well for 15 minutes or by air-drying at 60°C for 30-60 minutes.[23][24]
-
Remove the methanol and let the plate air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[25][26]
-
-
Quantification :
-
Carefully remove the crystal violet solution and wash the wells again with water until the control wells are clear.
-
Air dry the plate completely.
-
Solubilize the bound dye by adding 200 µL of 33% acetic acid or 96% ethanol (B145695) to each well.[23][24]
-
Read the absorbance at 595 nm using a microplate reader.[24][25] The absorbance is proportional to the biofilm mass.
-
Data Presentation: Biofilm Inhibition
| Ferruginol Concentration (µg/mL) | Absorbance at 595 nm (Mean ± SD) | % Biofilm Inhibition |
| 0 (Control) | 1.25 ± 0.08 | 0% |
| 2 (0.25x MIC) | 0.98 ± 0.05 | 21.6% |
| 4 (0.5x MIC) | 0.65 ± 0.04 | 48.0% |
| 8 (1x MIC) | 0.21 ± 0.02 | 83.2% |
Checkerboard Synergy Assay
This assay is used to evaluate the interaction between two antimicrobial agents (e.g., ferruginol and a conventional antibiotic).[27][28] The interaction can be synergistic, additive, indifferent, or antagonistic.
Protocol 5.2.1: Checkerboard Microdilution Assay
-
Plate Setup :
-
Use a 96-well plate. Along the x-axis (columns 1-10), prepare serial two-fold dilutions of ferruginol.
-
Along the y-axis (rows A-G), prepare serial two-fold dilutions of a second antimicrobial agent (Antibiotic X).[29]
-
The resulting grid contains various combinations of the two agents.
-
Include a row with dilutions of ferruginol alone (to re-determine its MIC) and a column with dilutions of Antibiotic X alone.[29]
-
-
Inoculation and Incubation :
-
Inoculate the plate with the bacterial suspension as described in the MIC protocol (4.1.1).
-
Incubate at 37°C for 18-24 hours.
-
-
Data Analysis :
-
Determine the MIC for each agent alone and for every combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index for each well showing no growth:
-
-
Interpretation :
Data Presentation: Synergy Testing
| Ferruginol (µg/mL) | Ciprofloxacin (µg/mL) | Growth | FICI | Interpretation |
| 8 (MIC alone) | 0 | - | - | - |
| 0 | 0.25 (MIC alone) | - | - | - |
| 2 | 0.03125 | - | 0.375 | Synergy |
| 4 | 0.0156 | - | 0.5625 | Additive |
| 1 | 0.125 | - | 0.625 | Additive |
Visualizations: Workflows and Mechanisms
Experimental Workflow for Antimicrobial Profiling
Caption: Overall workflow for characterizing ferruginol's antimicrobial activity.
Hypothetical Mechanisms of Antimicrobial Action
While the precise antimicrobial mechanism of ferruginol is not fully elucidated, potential targets common to phenolic compounds can be investigated. Fluoroquinolones, for instance, are known to inhibit DNA gyrase and topoisomerase IV, disrupting DNA replication.[31] Ferruginol could potentially act through similar or different pathways.
Caption: Potential antimicrobial mechanisms of action for ferruginol.
Workflow for Crystal Violet Anti-Biofilm Assay
Caption: Step-by-step workflow for the crystal violet anti-biofilm assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticoronavirus Evaluation of Antimicrobial Diterpenoids: Application of New Ferruginol Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Profiling of Semisynthetic C19-Functionalized Ferruginol and Sugiol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. penninelubricants.co.uk [penninelubricants.co.uk]
- 5. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 6. safety.duke.edu [safety.duke.edu]
- 7. buyat.ppg.com [buyat.ppg.com]
- 8. benchchem.com [benchchem.com]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. protocols.io [protocols.io]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 15. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. microchemlab.com [microchemlab.com]
- 18. emerypharma.com [emerypharma.com]
- 19. nelsonlabs.com [nelsonlabs.com]
- 20. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jabonline.in [jabonline.in]
- 22. ableweb.org [ableweb.org]
- 23. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Crystal violet assay [bio-protocol.org]
- 25. bmglabtech.com [bmglabtech.com]
- 26. Video: A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries [jove.com]
- 27. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 28. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 29. emerypharma.com [emerypharma.com]
- 30. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 31. youtube.com [youtube.com]
Application Notes and Protocols for Testing Ferruginol's Cytotoxicity in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferruginol (B158077), a natural abietane (B96969) diterpene found in plants of the Cupressaceae and Lamiaceae families, has garnered significant interest in oncological research due to its demonstrated cytotoxic effects against various cancer cell lines.[1] This document provides a comprehensive set of protocols for assessing the cytotoxicity of ferruginol in vitro, enabling researchers to standardize methodologies and obtain reproducible results. The included protocols cover the widely used MTT assay for cell viability, and the data presentation section summarizes reported IC50 values of ferruginol across different cell lines. Additionally, diagrams illustrating the experimental workflow and the key signaling pathways modulated by ferruginol are provided to facilitate a deeper understanding of its mechanism of action.
Data Presentation
The cytotoxic activity of ferruginol varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological or biochemical function. The following table summarizes the reported IC50 values for ferruginol in several human cancer and normal cell lines.
| Cell Line | Cancer Type | Assay Type | IC50 Value (µM) | Reference |
| MDA-T32 | Thyroid Carcinoma | MTT | 12 | [2][3] |
| A549 | Non-Small Cell Lung Cancer | MTT | 33.0 | [3] |
| CL1-5 | Non-Small Cell Lung Cancer | MTT | 39.3 | [3] |
| SK-MEL-28 | Malignant Melanoma | SRB | 47.5 | [1][3] |
| MCF-7 | Breast Cancer | MTT | ~19 | [3] |
| Caco-2 | Colorectal Adenocarcinoma | MTT | 24.3 (µg/mL) | [3] |
| PC3 | Prostate Cancer | Not Specified | 55 | [4] |
| Normal Human Thyrocytes | Non-Cancerous | MTT | 92 | [2][3] |
| Vero | Non-Cancerous Kidney | MTT | 0.0002 (µg/mL) | [3] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[2][5]
Materials:
-
Ferruginol (≥98% purity)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium (specific to the cell line)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 70-80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Ferruginol Treatment:
-
Prepare a stock solution of ferruginol in DMSO.
-
Perform serial dilutions of the ferruginol stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0-100 µM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest ferruginol concentration.
-
After overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of ferruginol.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[2]
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[2]
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the cell viability against the concentration of ferruginol to determine the IC50 value, which is the concentration of ferruginol that causes 50% inhibition of cell growth.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining ferruginol's cytotoxicity using the MTT assay.
Signaling Pathways Modulated by Ferruginol
Ferruginol has been shown to induce apoptosis and inhibit pro-survival signaling pathways in cancer cells. The following diagrams illustrate the key molecular pathways affected by ferruginol.
1. Ferruginol-Induced Apoptosis Pathway
Caption: Ferruginol induces apoptosis via the mitochondrial pathway.[6][7]
2. Inhibition of PI3K/AKT and MAPK Signaling Pathways by Ferruginol
Caption: Ferruginol inhibits pro-survival signaling pathways in cancer cells.[2][8]
References
- 1. In Vitro Cytotoxic Effects of Ferruginol Analogues in Sk-MEL28 Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferruginol Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Ferruginol inhibits non-small cell lung cancer growth by inducing caspase-associated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of Ferruginol in the Development of Novel Anticancer Agents: A Guide for Researchers
Introduction
Ferruginol (B158077), a natural abietane (B96969) diterpenoid found in plants of the Cupressaceae and Lamiaceae families, has emerged as a promising candidate in the development of new anticancer therapies.[1][2] Extensive in vitro and in vivo studies have demonstrated its cytotoxic effects against a variety of cancer cell lines, including those of the breast, colon, lung, melanoma, ovary, prostate, and thyroid.[1][2][3] This document provides a comprehensive overview of the application of ferruginol as an anticancer agent, with a focus on its mechanisms of action, quantitative cytotoxicity data, and detailed experimental protocols for its evaluation.
Mechanism of Action
Ferruginol exerts its anticancer effects through a multi-faceted approach, primarily by inducing apoptosis (programmed cell death), inhibiting cell migration, and causing cell cycle arrest.[4][5] The underlying molecular mechanisms involve the modulation of several key signaling pathways critical for cancer cell survival and proliferation.
Key Signaling Pathways Modulated by Ferruginol:
-
Induction of Apoptosis: Ferruginol promotes apoptosis through the intrinsic (mitochondrial) pathway. It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to the disruption of the mitochondrial membrane potential.[3][6] This, in turn, triggers the release of cytochrome c and the activation of a caspase cascade, including caspase-3, -8, and -9, ultimately leading to apoptotic cell death.[6]
-
Generation of Reactive Oxygen Species (ROS): Ferruginol has been shown to induce the production of ROS within cancer cells.[3] This increase in oxidative stress contributes to the disruption of mitochondrial function and the induction of apoptosis.[3]
-
Inhibition of Pro-Survival Signaling Pathways: Ferruginol effectively suppresses key signaling pathways that are often hyperactivated in cancer:
-
PI3K/Akt Pathway: It inhibits the phosphorylation of PI3K and Akt, key components of a pathway crucial for cell growth, proliferation, and survival.[3]
-
MAPK Pathway: Ferruginol has been observed to decrease the expression of p38 MAPK, a protein involved in cellular stress responses and apoptosis.[3]
-
STAT3 Pathway: In androgen-independent prostate cancer cells, ferruginol has been shown to inhibit STAT 3/5 signaling, which is involved in cell survival and proliferation.[7][8]
-
Quantitative Cytotoxicity Data
The cytotoxic and anti-proliferative activity of ferruginol has been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory 50 (GI50) values from various studies are summarized in the table below.
| Cell Line | Cancer Type | Assay Type | Cytotoxicity Value (µM) | Reference(s) |
| MDA-T32 | Thyroid Carcinoma | MTT | 12 µM | [3] |
| A549 | Non-Small Cell Lung Cancer | MTT | 33.0 µM | [9] |
| CL1-5 | Non-Small Cell Lung Cancer | MTT | 39.3 µM | [9] |
| HCT-116 | Colon Carcinoma | Not Specified | Not Specified | |
| SK-MEL-28 | Malignant Melanoma | SRB | ~50 µM | [1][2][10] |
| OVCAR-3 | Ovarian Carcinoma | MTT | Not Specified | [4] |
| PC3 | Prostate Carcinoma | Not Specified | 55 µM | |
| MCF-7 | Breast Cancer | MTT | Not Specified | [11] |
| SUM149 | Triple-Negative Breast Cancer | CellTiter-Glo | Not Specified | [12] |
| MDA-MB-231 | Triple-Negative Breast Cancer | CellTiter-Glo | Not Specified | [12] |
Experimental Protocols
The following are detailed protocols for key experiments commonly used to evaluate the anticancer effects of ferruginol.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Ferruginol stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of ferruginol in complete culture medium from the stock solution.
-
After 24 hours, remove the medium and treat the cells with various concentrations of ferruginol (e.g., 0, 5, 10, 20, 40, 80, 160 µM). Include a vehicle control (DMSO) at the same concentration as the highest ferruginol treatment.
-
Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with ferruginol
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with ferruginol as described for the cell viability assay for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by ferruginol.
Materials:
-
Cancer cells treated with ferruginol
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, p-PI3K, p-Akt, total PI3K, total Akt, p-p38, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with ferruginol for the desired time and concentrations.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
Visualizations
Signaling Pathways
Caption: Ferruginol's multifaceted anticancer mechanism.
Experimental Workflow
Caption: Workflow for in vitro evaluation of ferruginol.
Conclusion
Ferruginol demonstrates significant potential as a lead compound for the development of novel anticancer agents. Its ability to induce apoptosis and inhibit key pro-survival signaling pathways in a range of cancer cell types warrants further investigation. The protocols and data presented here provide a framework for researchers to explore the therapeutic utility of ferruginol and its analogs in oncology. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential combination therapies to fully elucidate its clinical potential.
References
- 1. mdpi.com [mdpi.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Ferruginol Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferruginol exhibits anticancer effects in OVCAR‑3 human ovary cancer cells by inducing apoptosis, inhibition of cancer cell migration and G2/M phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Ferruginol inhibits non-small cell lung cancer growth by inducing caspase-associated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ferruginol suppresses survival signaling pathways in androgen-independent human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Cytotoxic Effects of Ferruginol Analogues in Sk-MEL28 Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Liposomal Formulation for Enhanced Delivery of Ferruginol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferruginol (B158077), a diterpenoid phenol (B47542) isolated from various plants, has demonstrated significant potential as an anticancer agent.[1][2][3] Its therapeutic efficacy, however, is often limited by its hydrophobic nature, leading to poor aqueous solubility and consequently, suboptimal bioavailability.[4] Liposomal encapsulation presents a promising strategy to overcome these limitations.[5][6] Liposomes, which are microscopic vesicles composed of a lipid bilayer, can effectively encapsulate hydrophobic drugs like ferruginol within their lipid core, thereby enhancing their solubility, stability, and bioavailability.[7][8][9][10] This targeted delivery system can also minimize off-target side effects and improve the therapeutic index of the encapsulated drug.[6]
These application notes provide a comprehensive overview of a liposomal formulation designed for the enhanced delivery of ferruginol. We present detailed protocols for the preparation and characterization of ferruginol-loaded liposomes, as well as methodologies for evaluating their in vitro efficacy. Furthermore, we summarize the known anticancer mechanisms of ferruginol, supported by signaling pathway diagrams, to provide a strong rationale for its liposomal formulation.
Data Presentation
Table 1: Physicochemical Characterization of Ferruginol-Loaded Liposomes
| Parameter | Method | Expected Value |
| Particle Size (nm) | Dynamic Light Scattering (DLS) | 100 - 200 |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 |
| Zeta Potential (mV) | Electrophoretic Light Scattering (ELS) | -20 to -30 |
| Encapsulation Efficiency (%) | UV-Vis Spectrophotometry / HPLC | > 85% |
| Drug Loading (%) | UV-Vis Spectrophotometry / HPLC | 1 - 5% |
Table 2: In Vitro Cytotoxicity of Ferruginol and Liposomal Ferruginol
| Cell Line | Treatment | IC50 (µM) |
| Human Melanoma (SK-MEL-28) | Ferruginol | ~50[1] |
| Liposomal Ferruginol | Expected to be lower | |
| Human Thyroid Cancer (MDA-T32) | Ferruginol | ~12[11] |
| Liposomal Ferruginol | Expected to be lower | |
| Non-Small Cell Lung Cancer (A549, CL1-5) | Ferruginol | Dose-dependent cytotoxicity observed[12] |
| Liposomal Ferruginol | Expected to be lower | |
| Human Ovarian Cancer (OVCAR-3) | Ferruginol | Dose-dependent cytotoxicity observed[13] |
| Liposomal Ferruginol | Expected to be lower |
Experimental Protocols
Protocol 1: Preparation of Ferruginol-Loaded Liposomes (Thin-Film Hydration Method)
This protocol describes the preparation of unilamellar liposomes encapsulating ferruginol using the thin-film hydration technique followed by extrusion.
Materials:
-
Ferruginol
-
Phosphatidylcholine (PC) or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC)[14]
-
Cholesterol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Liposome (B1194612) extruder
-
Polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve ferruginol, phosphatidylcholine, and cholesterol in a 10:2:1 molar ratio in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask at a constant speed at 40°C under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of organic solvents.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed (40°C) PBS (pH 7.4) by gentle rotation of the flask. The volume of PBS should be sufficient to achieve the desired final lipid concentration (e.g., 10 mg/mL).
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Sonication:
-
To reduce the size of the MLVs, sonicate the liposomal suspension in a bath sonicator for 5-10 minutes above the lipid phase transition temperature.
-
-
Extrusion:
-
For a homogenous population of unilamellar vesicles (LUVs), subject the liposomal suspension to extrusion.
-
Pass the suspension 10-20 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a liposome extruder.
-
-
Purification:
-
Remove unencapsulated ferruginol by methods such as dialysis or size exclusion chromatography.
-
-
Storage:
-
Store the prepared liposomal suspension at 4°C. For long-term storage, lyophilization can be considered.[15]
-
Protocol 2: Characterization of Ferruginol-Loaded Liposomes
This protocol outlines the key characterization techniques to assess the quality of the prepared liposomes.
Methods:
-
Particle Size and Polydispersity Index (PDI) Analysis:
-
Use Dynamic Light Scattering (DLS) to determine the mean particle size and PDI of the liposomes.
-
Dilute the liposomal suspension with PBS before measurement.
-
-
Zeta Potential Measurement:
-
Determine the surface charge of the liposomes using Electrophoretic Light Scattering (ELS).
-
Dilute the liposomal suspension with deionized water for this measurement.
-
-
Encapsulation Efficiency and Drug Loading:
-
Separate the unencapsulated ferruginol from the liposomes using centrifugation or dialysis.
-
Disrupt the liposomes using a suitable solvent (e.g., methanol or Triton X-100).[15]
-
Quantify the amount of encapsulated ferruginol using UV-Vis spectrophotometry (at the λmax of ferruginol) or High-Performance Liquid Chromatography (HPLC).[16]
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
DL% = (Amount of encapsulated drug / Total amount of lipid) x 100
-
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol evaluates the cytotoxic effects of free ferruginol and ferruginol-loaded liposomes on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., SK-MEL-28, MDA-T32, A549)
-
Complete cell culture medium
-
Free Ferruginol
-
Ferruginol-loaded liposomes
-
Empty liposomes (placebo)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of free ferruginol, ferruginol-loaded liposomes, and empty liposomes in the cell culture medium.
-
Replace the medium in the wells with the prepared dilutions. Include untreated cells as a control.
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each treatment.
-
Mandatory Visualizations
Signaling Pathways of Ferruginol-Induced Apoptosis
Ferruginol has been shown to induce apoptosis in various cancer cells through the modulation of several key signaling pathways.
Caption: Ferruginol-induced apoptotic signaling pathways.
This diagram illustrates that ferruginol can induce apoptosis through multiple pathways. It leads to an increase in reactive oxygen species (ROS) production, which in turn decreases the mitochondrial membrane potential.[11] Ferruginol also upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, further promoting mitochondrial dysfunction and the release of cytochrome c.[12] This activates the caspase cascade, ultimately leading to apoptosis.[12] Additionally, ferruginol has been shown to inhibit the MAPK and PI3K/AKT survival pathways[11] and mediate apoptosis through NF-κB.[1] In some cancer cells, it can also induce apoptosis via the translocation of apoptosis-inducing factor (AIF) to the nucleus.[17][18]
Experimental Workflow for Liposomal Ferruginol Development
Caption: Workflow for development and evaluation.
This workflow outlines the key steps in the development and preclinical evaluation of a liposomal ferruginol formulation. The process begins with the encapsulation of ferruginol into liposomes using the thin-film hydration method, followed by size reduction and homogenization. The resulting liposomes are then thoroughly characterized for their physicochemical properties. Finally, their biological activity is assessed in vitro through cytotoxicity and apoptosis assays on relevant cancer cell lines.
References
- 1. In Vitro Cytotoxic Effects of Ferruginol Analogues in Sk-MEL28 Human Melanoma Cells | MDPI [mdpi.com]
- 2. In Vitro Cytotoxic Effects of Ferruginol Analogues in Sk-MEL28 Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Profiling of Semisynthetic C19-Functionalized Ferruginol and Sugiol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Effect of Ferruginol, Tanshinone, and Carnosol Analogues on the Proliferation of Three Breast Cancer Cell Lines [mdpi.com]
- 5. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the significance of liposomal drug delivery systems? [synapse.patsnap.com]
- 7. Application of Various Types of Liposomes in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposomes carrying hydrophilic and hydrophobic drugs [icbcongress.com]
- 9. mdpi.com [mdpi.com]
- 10. Liposomal Formulations: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ferruginol Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ferruginol inhibits non-small cell lung cancer growth by inducing caspase-associated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ferruginol exhibits anticancer effects in OVCAR‑3 human ovary cancer cells by inducing apoptosis, inhibition of cancer cell migration and G2/M phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formulation, Characterization and In vitro Drug Delivery of Vitexin Loaded Liposomes | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 15. eijppr.com [eijppr.com]
- 16. Pharmacokinetics and Tissue Distribution Study of Ferruginol in W...: Ingenta Connect [ingentaconnect.com]
- 17. Ferruginol suppresses survival signaling pathways in androgen-independent human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ferruginol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of ferruginol (B158077) synthesis. The content is structured to address specific issues encountered during experimentation, with a focus on the synthetic route starting from (+)-dehydroabietylamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to (+)-ferruginol?
A1: The most commonly cited and scalable synthetic route to (+)-ferruginol commences with the commercially available (+)-dehydroabietylamine.[1][2] This multi-step synthesis is favored for its relatively high overall yields and the enantiomeric purity of the final product.[1]
Q2: What are the key steps in the synthesis of ferruginol from (+)-dehydroabietylamine?
A2: The synthesis involves four main stages:
-
Protection of the primary amine: The amino group of (+)-dehydroabietylamine is typically protected as a phthalimide (B116566).[1][2]
-
Friedel-Crafts Acylation: An acetyl group is introduced onto the aromatic C-ring.[1][2]
-
Baeyer-Villiger Oxidation: The acetyl group is converted to an acetate (B1210297) ester.[1][2]
-
Deprotection and Reduction: This involves the removal of the phthalimide and acetate groups and reduction to yield ferruginol.[1]
Q3: What are the major challenges affecting the overall yield of ferruginol synthesis?
A3: Key challenges include incomplete reactions, formation of side products, and purification losses at each step.[3] Specifically, the moisture sensitivity of the Friedel-Crafts acylation, regioselectivity of the Baeyer-Villiger oxidation, and harsh conditions of the final reduction can all contribute to lower yields.[1][4]
Troubleshooting Guides
Step 1: N-Phthaloyldehydroabietylamine Synthesis
Issue 1: Low yield of N-phthaloyldehydroabietylamine.
-
Possible Cause: Suboptimal reaction solvent.
-
Troubleshooting: While glacial acetic acid can be used, pyridine (B92270) has been reported to give higher yields (up to 96%).[2] However, consider the environmental and safety implications of using pyridine. Experiment with alternative high-boiling polar aprotic solvents if pyridine is not desirable.
-
-
Possible Cause: Incomplete reaction.
-
Troubleshooting: Ensure the reaction is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. A reaction time of 4 hours at reflux in pyridine is a good starting point.[2]
-
-
Possible Cause: Product loss during workup and purification.
-
Troubleshooting: The product may require purification by column chromatography if crystallization does not yield a pure product.[2] Optimize the solvent system for chromatography to minimize losses.
-
Step 2: Friedel-Crafts Acylation
Issue 2: Low yield of 12-Acetyl-N-phthaloyldehydroabietylamine.
-
Possible Cause: Inactive Lewis acid catalyst (e.g., AlCl₃).
-
Troubleshooting: The Lewis acid catalyst is extremely sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents and freshly opened or purified reagents.[1] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause: Insufficient catalyst loading.
-
Possible Cause: Formation of tar-like materials.
-
Troubleshooting: This can be due to excessively high reaction temperatures. While some heating might be necessary, it should be carefully controlled. Running the reaction at 0°C has been shown to be effective.[5]
-
Step 3: Baeyer-Villiger Oxidation
Issue 3: Low yield of 12-Acetoxy-N-phthaloyldehydroabietylamine.
-
Possible Cause: Decomposition of the peracid oxidant (e.g., m-CPBA).
-
Troubleshooting: Use fresh, high-purity m-CPBA. The reaction should be run at a controlled temperature, typically 0°C, to minimize decomposition.[5]
-
-
Possible Cause: Formation of unwanted by-products.
-
Troubleshooting: The regioselectivity of the Baeyer-Villiger oxidation is crucial. While the desired product is generally favored due to the migratory aptitude of the aryl group, side reactions can occur.[6][7] Careful control of reaction conditions (temperature, solvent) is key. The addition of a trifluoroacetic acid (TFA) catalyst can improve the reaction.[5]
-
-
Possible Cause: Difficult purification.
-
Troubleshooting: The product may require careful purification by column chromatography to remove unreacted starting material and by-products.
-
Step 4: Deprotection and Reduction
Issue 4: Low yield of (+)-ferruginol.
-
Possible Cause: Incomplete deprotection of the phthalimide group.
-
Troubleshooting: Hydrazine (B178648) monohydrate in refluxing ethanol (B145695) is commonly used for this deprotection. Ensure sufficient equivalents of hydrazine (e.g., 6 equivalents) and adequate reaction time.[5]
-
-
Possible Cause: Inefficient final reduction.
-
Troubleshooting: The Wolff-Kishner reduction is a common method for this step.[5] This reaction requires high temperatures and strongly basic conditions, which can lead to side reactions. The Huang-Minlon modification, which involves distilling off water to increase the reaction temperature, can improve yields and reduce reaction times.[8][9]
-
-
Possible Cause: Alternative deamination methods are less efficient.
-
Troubleshooting: Reductive deamination or biomimetic oxidative deamination can also be employed.[1] These methods may offer milder conditions but could result in lower yields if not optimized. Careful selection of reagents and conditions is critical for these alternative routes.
-
Quantitative Data Summary
Table 1: Reported Yields for the Synthesis of (+)-Ferruginol from (+)-Dehydroabietylamine
| Step | Reaction | Reagents and Conditions | Reported Yield (%) | Reference |
| 1 | N-Phthaloylation | Phthalic anhydride (B1165640), pyridine, reflux | 96 | [1][5] |
| 2 | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃, DCM, 0°C | 88 | [1][5] |
| 3 | Baeyer-Villiger Oxidation | m-CPBA, TFA, DCM, 0°C | 85 | [1][5] |
| 4a | Deprotection & Reductive Deamination | H₂NNH₂·H₂O, EtOH, reflux; then H₂NOSO₃H, NaOH | ~40 (for deamination) | [5] |
| 4b | Deprotection & Wolff-Kishner Reduction | H₂NNH₂·H₂O, KOH, diethylene glycol, 120-220°C | 90 (for reduction) | [5] |
| Overall | - | Method A (Reductive Deamination) | 21 | [1] |
| Overall | - | Method B (Wolff-Kishner Reduction) | 23 | [1] |
Experimental Protocols
Protocol 1: Synthesis of N-Phthaloyldehydroabietylamine
-
Dissolve (+)-dehydroabietylamine in pyridine.
-
Add phthalic anhydride (4 equivalents).
-
Heat the mixture to reflux for 4 hours.
-
After cooling, pour the mixture into cold water and extract with diethyl ether.
-
Wash the organic layer with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Friedel-Crafts Acylation
-
Suspend anhydrous aluminum chloride (3 equivalents) in dry dichloromethane (B109758) (DCM) under a nitrogen atmosphere at 0°C.
-
Add acetyl chloride (3.5 equivalents) dropwise to the suspension.
-
Add a solution of N-phthaloyldehydroabietylamine in dry DCM dropwise.
-
Stir the reaction mixture at 0°C and monitor by TLC.
-
Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Baeyer-Villiger Oxidation
-
Dissolve the product from Protocol 2 in DCM at 0°C.
-
Add trifluoroacetic acid (1 equivalent).
-
Add m-chloroperoxybenzoic acid (m-CPBA, 2.6 equivalents) portion-wise.
-
Stir the mixture at 0°C until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and then with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with DCM, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: Synthesis of (+)-Ferruginol via Wolff-Kishner Reduction
-
Dissolve the product from Protocol 3 in ethanol and add hydrazine monohydrate (6 equivalents).
-
Heat the mixture to reflux to remove the phthaloyl group.
-
After completion, remove the solvent under reduced pressure.
-
To the crude intermediate, add diethylene glycol, potassium hydroxide (B78521) (85%, 3 equivalents), and hydrazine monohydrate (10 equivalents).
-
Heat the mixture to 120°C for 90 minutes.
-
Increase the temperature to 220°C and maintain for 2.5 hours, allowing for the distillation of water and excess hydrazine.
-
Cool the reaction mixture, pour it into 1 M HCl, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the final product by column chromatography to obtain (+)-ferruginol.[5]
Visualizations
Caption: Workflow for the synthesis of (+)-ferruginol.
Caption: Troubleshooting logic for low yield in ferruginol synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 4. Baeyer-Villiger氧化反应 [sigmaaldrich.com]
- 5. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 7. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 8. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 9. jk-sci.com [jk-sci.com]
Technical Support Center: Overcoming Ferruginol Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with ferruginol (B158077) in aqueous solutions.
Troubleshooting Guide
Issue: Ferruginol Precipitation in Aqueous Solutions
Ferruginol, a lipophilic diterpenoid, exhibits poor solubility in aqueous solutions, often leading to precipitation upon dilution from organic stock solutions. This guide provides a systematic approach to troubleshoot and resolve this common issue.
Initial Checks and Solutions
| Potential Cause | Description | Recommended Solution(s) |
| Poor Intrinsic Solubility | Ferruginol is a hydrophobic molecule with a calculated LogP of 5.546, indicating very low water solubility.[1] | Prepare a high-concentration stock solution in an appropriate organic solvent such as Dimethyl Sulfoxide (B87167) (DMSO).[2] Other suitable organic solvents include chloroform, dichloromethane, ethyl acetate, and acetone (B3395972).[2] |
| Precipitation Upon Dilution | Rapidly adding a concentrated organic stock solution to an aqueous medium can cause localized supersaturation and immediate precipitation of ferruginol. | Employ a stepwise dilution protocol. Pre-mix the DMSO stock with a small volume of serum-containing medium or buffer while vortexing before the final dilution.[2] Add the stock solution dropwise to the pre-warmed medium while gently vortexing to ensure rapid and even dispersion. |
| High Final Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium may be too high, leading to cellular toxicity. | The final DMSO concentration should generally be kept below 0.5%, with an ideal target of ≤0.1%.[2] This may necessitate preparing a more concentrated stock solution to minimize the volume added to the aqueous medium. |
| Improper Stock Solution Handling | Ferruginol may precipitate out of the stock solution due to incorrect storage or repeated freeze-thaw cycles. | Visually inspect the stock solution for any precipitate before use. If present, gently warm the solution to 37°C and vortex to redissolve. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] |
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What is the underlying reason for ferruginol's poor water solubility?
A1: Ferruginol is a natural phenol (B47542) with a tricyclic diterpenoid structure of the abietane (B96969) chemical class.[3] This structure is highly hydrophobic and lipophilic, leading to its poor solubility in aqueous solutions like cell culture media.[2] Its calculated octanol-water partition coefficient (LogP) of 5.546 further confirms its lipophilic nature.[1]
Q2: What is the recommended solvent for preparing a stock solution of ferruginol?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of ferruginol for biological research.[2] While other organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone can also dissolve ferruginol, DMSO is generally preferred due to its miscibility with aqueous media and its established use in cell culture.[2]
Q3: My ferruginol precipitated when I added the DMSO stock to my cell culture medium. What should I do?
A3: This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds. To prevent this, avoid adding the DMSO stock directly to a large volume of medium. Instead, use a stepwise dilution method: pre-dilute the stock in a small volume of serum-containing medium while vortexing. The serum proteins, such as albumin, can help to stabilize ferruginol and keep it in solution.[2]
Q4: What is the maximum safe concentration of DMSO for my cells?
A4: The final concentration of DMSO in your in vitro assay should be minimized to avoid solvent-induced toxicity. A general guideline is to keep the final DMSO concentration below 0.5%, with many researchers aiming for 0.1% or lower.[2] It is crucial to include a vehicle control (medium with the same final concentration of DMSO without ferruginol) in your experiments.
Q5: Are there more advanced methods to improve the aqueous solubility of ferruginol?
A5: Yes, several advanced formulation strategies can significantly enhance the aqueous solubility of hydrophobic compounds like ferruginol. These include:
-
Cyclodextrin (B1172386) Complexation: Encapsulating ferruginol within the hydrophobic cavity of cyclodextrins can increase its apparent water solubility.
-
Nanoparticle Formulation: Reducing the particle size of ferruginol to the nanometer range can increase its surface area and dissolution rate.
-
Liposomal Encapsulation: Incorporating ferruginol into the lipid bilayer of liposomes can improve its solubility and delivery to cells.
-
Solid Dispersion: Dispersing ferruginol in a hydrophilic polymer matrix can enhance its wettability and dissolution.
Advanced Solubility Enhancement Strategies: Data and Protocols
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Quantitative Data Summary (Template)
| Cyclodextrin Type | Molar Ratio (Ferruginol:CD) | Apparent Solubility (µg/mL) | Fold Increase |
| β-Cyclodextrin | 1:1 | Enter Data | Enter Data |
| Hydroxypropyl-β-cyclodextrin | 1:1 | Enter Data | Enter Data |
| Sulfobutyl ether-β-cyclodextrin | 1:1 | Enter Data | Enter Data |
Experimental Protocol: Preparation of Ferruginol-Cyclodextrin Inclusion Complex (Kneading Method)
-
Preparation: Accurately weigh ferruginol and the selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a 1:1 molar ratio.
-
Kneading: Transfer the powders to a mortar. Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to form a paste.
-
Trituration: Knead the paste thoroughly for 60 minutes.
-
Drying: Dry the paste in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve.
-
Characterization: Determine the apparent solubility of the complex in the desired aqueous medium.
Nanoparticle Formulation
Reducing the particle size of a drug increases its surface area-to-volume ratio, which can lead to enhanced dissolution rates.
Quantitative Data Summary (Template)
| Nanoparticle Formulation Method | Stabilizer Used | Average Particle Size (nm) | Polydispersity Index (PDI) | Aqueous Solubility (µg/mL) | Fold Increase |
| Solvent Evaporation | e.g., PVA | Enter Data | Enter Data | Enter Data | Enter Data |
| Antisolvent Precipitation | e.g., Poloxamer 188 | Enter Data | Enter Data | Enter Data | Enter Data |
Experimental Protocol: Preparation of Ferruginol Nanoparticles (Antisolvent Precipitation)
-
Organic Phase: Dissolve ferruginol in a suitable organic solvent (e.g., acetone) to a desired concentration.
-
Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188).
-
Precipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.
-
Solvent Removal: Evaporate the organic solvent under reduced pressure.
-
Purification: Centrifuge the nanoparticle suspension to remove any unencapsulated ferruginol and excess stabilizer.
-
Characterization: Resuspend the nanoparticle pellet in deionized water and characterize the particle size, PDI, and determine the aqueous solubility.
Liposomal Encapsulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.
Quantitative Data Summary (Template)
| Lipid Composition | Ferruginol:Lipid Ratio (w/w) | Encapsulation Efficiency (%) | Apparent Solubility (µg/mL) | Fold Increase |
| e.g., Soy Phosphatidylcholine:Cholesterol | Enter Data | Enter Data | Enter Data | Enter Data |
| e.g., DSPC:Cholesterol:DSPE-PEG | Enter Data | Enter Data | Enter Data | Enter Data |
Experimental Protocol: Preparation of Ferruginol-Loaded Liposomes (Thin-Film Hydration)
-
Lipid Film Formation: Dissolve ferruginol and lipids (e.g., soy phosphatidylcholine and cholesterol in a 4:1 molar ratio) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation above the lipid transition temperature.
-
Sonication: Sonicate the resulting liposomal suspension to reduce the vesicle size and create a more uniform population.
-
Purification: Remove unencapsulated ferruginol by centrifugation or dialysis.
-
Characterization: Determine the encapsulation efficiency and the apparent solubility of the liposomal ferruginol.
Solid Dispersion
Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state.
Quantitative Data Summary (Template)
| Carrier Polymer | Ferruginol:Carrier Ratio (w/w) | Preparation Method | Dissolution Rate Enhancement (at 60 min) |
| e.g., PVP K30 | 1:5 | Solvent Evaporation | Enter Data |
| e.g., PEG 6000 | 1:5 | Fusion Method | Enter Data |
| e.g., HPMC | 1:5 | Spray Drying | Enter Data |
Experimental Protocol: Preparation of Ferruginol Solid Dispersion (Solvent Evaporation)
-
Solution Preparation: Dissolve both ferruginol and a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) K30) in a common volatile solvent (e.g., ethanol).
-
Solvent Evaporation: Evaporate the solvent under vacuum at a controlled temperature.
-
Drying: Dry the resulting solid mass to remove any residual solvent.
-
Pulverization: Pulverize the solid dispersion and sieve it to obtain a uniform particle size.
-
Characterization: Evaluate the dissolution profile of the solid dispersion in a relevant aqueous medium and compare it to that of pure ferruginol.
Ferruginol's Anti-Cancer Signaling Pathway
Ferruginol has been shown to exert its anti-cancer effects by modulating key signaling pathways involved in cell survival and apoptosis. In several cancer cell lines, ferruginol has been observed to inhibit the MAPK and PI3K/AKT signaling pathways, which are crucial for cancer cell proliferation and survival.[4] Its pro-apoptotic activity is mediated through the activation of caspases and the regulation of Bcl-2 family proteins.[3][5]
References
Stability of ferruginol under different storage conditions
This technical support center provides guidance and answers frequently asked questions regarding the stability of ferruginol (B158077) under various experimental and storage conditions. Understanding the stability profile of ferruginol is crucial for obtaining reliable and reproducible results in research and drug development.
Troubleshooting Guides and FAQs
1. Sample Preparation and Handling
-
Q1: What is the best way to dissolve ferruginol for in vitro assays?
-
A: Ferruginol is a hydrophobic compound with poor solubility in aqueous solutions. The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is crucial to keep the final DMSO concentration in the culture medium as low as possible (ideally below 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO without ferruginol) in your experiments.
-
-
Q2: My ferruginol precipitates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?
-
A: This is a common issue due to the hydrophobic nature of ferruginol. To avoid precipitation, perform a serial dilution of your DMSO stock solution. Instead of adding the stock directly to a large volume of aqueous solution, first, dilute it in a smaller volume of the buffer or medium while gently vortexing. This gradual decrease in solvent concentration helps to keep the compound in solution.
-
-
Q3: Should I be concerned about the stability of ferruginol in my stock solution?
-
A: When stored properly, ferruginol stock solutions in anhydrous DMSO are generally stable. However, repeated freeze-thaw cycles should be avoided as they can introduce moisture and potentially lead to degradation. It is best practice to aliquot your stock solution into smaller, single-use volumes and store them at -20°C or -80°C in tightly sealed vials.
-
2. Storage of Ferruginol
-
Q4: What are the optimal conditions for long-term storage of solid ferruginol?
-
A: Solid ferruginol should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep it at -20°C in a tightly sealed container to protect it from light, moisture, and air.
-
-
Q5: I left my ferruginol solution at room temperature on the bench for a few hours. Is it still usable?
-
A: While short-term exposure to ambient temperature and light may not cause significant degradation, it is not ideal. Phenolic compounds like ferruginol are susceptible to oxidation and photodegradation. For sensitive experiments, it is recommended to prepare fresh dilutions from a properly stored stock solution. If you must use the solution, be aware that some degradation may have occurred, which could affect your results.
-
3. Experimental Conditions
-
Q6: How does the pH of my experimental buffer affect the stability of ferruginol?
-
A: Phenolic compounds can be susceptible to degradation at neutral to alkaline pH. While specific data for ferruginol is limited, related phenolic diterpenes like carnosic acid show increased degradation as the pH rises. It is advisable to use buffers with a slightly acidic to neutral pH (pH 5-7) for experiments involving ferruginol, if compatible with your experimental system.
-
-
Q7: Can ferruginol degrade during a long incubation period in my cell culture experiment?
-
A: Yes, it is possible for ferruginol to degrade over extended incubation times, especially in a complex biological medium at 37°C. The presence of oxygen and cellular enzymes can contribute to its degradation. Consider the duration of your experiment and, if necessary, replenish the ferruginol-containing medium for very long incubation periods.
-
Quantitative Data on Stability
Table 1: Stability of Carnosic Acid in Different Solvents at 4°C in the Dark
| Solvent | Concentration (µg/mL) after 0 days | Concentration (µg/mL) after 28 days | % Remaining |
| Oil Macerate | 100 | ~100 | ~100% |
| 70% Methanol (B129727) | 100 | ~20 | ~20% |
| Methanol | 100 | ~30 | ~30% |
| 70% Ethanol | 100 | ~40 | ~40% |
| Ethanol | 100 | ~50 | ~50% |
| Water | 100 | ~10 | ~10% |
Data adapted from studies on carnosic acid stability.[1]
Table 2: Effect of Temperature and Light on the Stability of Carnosic Acid in Ethanolic Solution over 13 Days
| Condition | % Remaining Carnosic Acid |
| 4°C, Dark | ~90% |
| Room Temperature, Dark | ~75% |
| Room Temperature, Light | ~60% |
| 40°C, Dark | ~50% |
| 40°C, Light | ~30% |
Data adapted from studies on carnosic acid stability.[2]
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of Ferruginol
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of ferruginol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24-48 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24-48 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24-48 hours.
-
Thermal Degradation: Keep the solid ferruginol or its solution at an elevated temperature (e.g., 60-80°C) for up to one week.
-
Photodegradation: Expose the ferruginol solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At specified time points, withdraw aliquots of the stressed samples and analyze them using a stability-indicating HPLC method.
-
Data Analysis: Quantify the amount of remaining ferruginol and identify any degradation products.
Protocol 2: Stability-Indicating HPLC Method for Ferruginol
A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol) is typically employed to achieve good separation of ferruginol from its potential degradation products.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Ferruginol can be detected by UV absorbance at approximately 280 nm.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by showing that the peak for ferruginol is pure and well-resolved from any degradation product peaks in the chromatograms from the forced degradation studies.
Visualizations
References
Technical Support Center: Ferruginol Extraction from Plant Material
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of ferruginol (B158077) from various plant sources.
Frequently Asked Questions (FAQs)
Q1: What are the most common plant sources for ferruginol extraction?
A1: Ferruginol is predominantly found in plants from the Cupressaceae, Podocarpaceae, and Lamiaceae families.[1] Common sources for extraction include the heartwood of Cryptomeria japonica (Sugi), various parts of Juniperus procera (African Pencil Cedar), and hairy roots of Salvia sclarea (Clary Sage).[2][3][4]
Q2: Which solvents are most effective for extracting ferruginol?
A2: The choice of solvent largely depends on the extraction method and the polarity of ferruginol, which is a diterpene phenol. Commonly used solvents include methanol (B129727), ethanol (B145695), acetone, and n-hexane.[5][6] Methanol and ethanol are effective for maceration and Soxhlet extraction, while n-hexane is particularly useful for extracting ferruginol from the heartwood of Cryptomeria japonica.[1][4]
Q3: What are the key factors influencing the yield of ferruginol?
A3: Several factors can significantly impact the extraction yield. These include the choice of solvent, the extraction method employed, particle size of the plant material, the plant part used (e.g., roots, leaves, seeds), and the extraction temperature and duration.[6] For instance, the roots of Juniperus procera have been found to contain a significantly higher concentration of ferruginol compared to its leaves and seeds.[6][7][8]
Q4: How can I identify and quantify ferruginol in my extract?
A4: Several analytical techniques can be used for the identification and quantification of ferruginol. Gas chromatography-mass spectrometry (GC-MS) is a standard method for identifying ferruginol, which typically shows a molecular weight of 286 m/z.[1][4][6] High-performance liquid chromatography (HPLC) is suitable for quantification, often using a C18 column and a mobile phase consisting of methanol and acetonitrile.[6] Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) can be used for structural elucidation.[1]
Troubleshooting Guides
Issue 1: Low Yield of Ferruginol
Low extraction yield is a common challenge in natural product isolation. The following table and workflow provide a systematic approach to troubleshooting this issue.
Table 1: Troubleshooting Low Ferruginol Yield
| Potential Cause | Recommended Solutions |
| Inappropriate Solvent | Ferruginol has moderate polarity. Test a range of solvents with varying polarities (e.g., n-hexane, ethyl acetate (B1210297), acetone, methanol, ethanol) to find the optimal one for your plant material. Consider using solvent mixtures. |
| Inefficient Extraction Method | For thermally stable ferruginol, consider more exhaustive methods like Soxhlet extraction or modern techniques like ultrasound-assisted extraction (UAE) which can improve yield and reduce extraction time.[9][10] |
| Incorrect Plant Material/Part | The concentration of ferruginol can vary significantly between different plant species and parts of the same plant. Ensure you are using the correct plant material and part with the highest reported concentration (e.g., roots of Juniperus procera).[6][7][8] |
| Insufficient Grinding of Plant Material | Grind the dried plant material into a fine powder to maximize the surface area for solvent penetration. |
| Suboptimal Extraction Parameters | Optimize extraction time and temperature. For maceration, a longer duration may be needed. For heat-assisted methods, be mindful of potential degradation. |
Troubleshooting Workflow for Low Ferruginol Yield
Caption: Troubleshooting workflow for addressing low ferruginol yield.
Issue 2: Co-extraction of Impurities
The presence of impurities in the crude extract can complicate the purification process and affect the final purity of ferruginol.
Table 2: Troubleshooting Co-extraction of Impurities
| Type of Impurity | Potential Cause | Recommended Solutions |
| Other Terpenoids and Phenolic Compounds | Similar polarity to ferruginol. | Employ multi-step purification. Start with liquid-liquid partitioning. Follow with column chromatography using a silica (B1680970) gel stationary phase and a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing polarity with a more polar solvent (e.g., ethyl acetate).[11] |
| Resins and Waxes | Non-polar compounds co-extracted with less polar solvents. | Pre-wash the plant material with a non-polar solvent like hexane (B92381) to remove waxes before extracting with a more polar solvent. |
| Pigments (e.g., Chlorophylls) | Co-extracted with polar solvents. | Use activated charcoal treatment of the extract, but be aware that this may also adsorb some of the target compound. Pigments can often be separated during column chromatography.[11] |
Issue 3: Degradation of Ferruginol
Ferruginol, as a phenolic compound, can be susceptible to degradation under certain conditions.
Table 3: Troubleshooting Ferruginol Degradation
| Cause of Degradation | Preventative Measures |
| Thermal Degradation | Avoid prolonged exposure to high temperatures, especially during Soxhlet extraction.[12] Consider using extraction methods that operate at lower temperatures, such as maceration or ultrasound-assisted extraction. If using heat, aim for the lowest effective temperature. |
| Oxidation | The phenolic hydroxyl group is prone to oxidation.[13] Conduct extractions under an inert atmosphere (e.g., nitrogen or argon) and store extracts in airtight containers. Adding antioxidants like ascorbic acid or BHT to the solvent can also help. |
| Photodegradation | Exposure to light, particularly UV radiation, can degrade phenolic compounds.[14][15] Perform extractions in amber glassware or protect the apparatus from light. Store extracts in the dark.[14][16] |
| pH Instability | Phenolic compounds can be unstable at certain pH values.[14][15] Maintain a slightly acidic pH during extraction and storage to improve stability.[14] |
Experimental Protocols
Protocol 1: Maceration Extraction of Ferruginol from Juniperus procera Roots
This protocol is adapted from the methodology described for the extraction of ferruginol from Juniperus procera.[6][7][8][9][17]
-
Plant Material Preparation:
-
Wash the roots of Juniperus procera with distilled water to remove any dirt and debris.
-
Air-dry the washed roots at room temperature until completely dry.
-
Grind the dried roots into a fine powder using a blender or a mill.
-
-
Extraction:
-
Weigh 1 gram of the powdered root material and place it in a suitable container (e.g., an Erlenmeyer flask).
-
Add 20 mL of methanol to the container.
-
Seal the container and place it in an incubator shaker.
-
Macerate for 5 days at 28°C with constant agitation at 120 rpm.
-
-
Separation and Filtration:
-
After 5 days, transfer the mixture to centrifuge tubes.
-
Centrifuge at 5000 rpm for 15 minutes to separate the extract from the solid plant material.
-
Carefully decant the supernatant (the liquid extract).
-
Filter the supernatant through a 0.45 µm nylon syringe filter to remove any remaining fine particles.
-
The resulting filtrate is the crude ferruginol extract.
-
Protocol 2: Purification of Ferruginol using Column Chromatography
This is a general protocol for the purification of ferruginol from a crude plant extract.[1]
-
Column Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Pack a glass chromatography column with the slurry, ensuring there are no air bubbles.
-
Allow the silica gel to settle and add a small layer of sand on top to protect the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude ferruginol extract in a minimal amount of the initial mobile phase (e.g., 100% n-hexane).
-
Carefully load the dissolved sample onto the top of the prepared column.
-
-
Elution:
-
Begin eluting the column with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent, such as ethyl acetate (e.g., 9:1, 8:2, 7:3 n-hexane:ethyl acetate). This is known as gradient elution.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in separate fractions (e.g., in test tubes).
-
Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing under UV light.
-
Combine the fractions that contain pure ferruginol.
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified ferruginol.
-
Mandatory Visualization
Ferruginol's Anticancer Signaling Pathway
Ferruginol has been shown to induce apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways. The diagram below illustrates the inhibitory effect of ferruginol on the MAPK and PI3K/AKT pathways, which are crucial for cancer cell survival and proliferation.
Caption: Ferruginol's inhibitory action on cancer cell survival pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Localization of ferruginol, a diterpene phenol, in Cryptomeria japonica heartwood by time-of-flight secondary ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Terpenoids from Salvia sclarea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Phytochemical Compound Profile and the Estimation of the Ferruginol Compound in Different Parts (Roots, Leaves, and Seeds) of Juniperus procera | Semantic Scholar [semanticscholar.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. In Vitro Cytotoxic Effects of Ferruginol Analogues in Sk-MEL28 Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Ferruginol Derivatization
Welcome to the technical support center for ferruginol (B158077) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of ferruginous derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the derivatization of ferruginol and offers potential solutions.
Q1: My derivatization reaction is not proceeding to completion, resulting in a low yield of the desired product. What are the common causes and how can I troubleshoot this?
A1: Low reaction yields are a frequent challenge. Several factors could be at play:
-
Incomplete Activation of Starting Material: Ferruginol's hydroxyl group may require activation for certain reactions. Ensure your activating agent is fresh and used in the correct stoichiometric ratio.
-
Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to degradation of reactants or products. Consider performing small-scale trials at a range of temperatures to identify the optimum.
-
Catalyst Inactivity: If your reaction employs a catalyst, its activity is paramount. Ensure the catalyst has not been deactivated by impurities or improper storage. In some cases, increasing the catalyst loading can improve yields, but this should be done judiciously to avoid side reactions.
-
Solvent Issues: The choice of solvent is crucial. Ferruginol and its derivatives have varying solubilities. Ensure your solvent fully dissolves the reactants and is appropriate for the reaction conditions (e.g., anhydrous conditions if using moisture-sensitive reagents).
-
Presence of Impurities: Impurities in the starting material or reagents can interfere with the reaction. Purifying the starting ferruginol and using high-purity reagents is recommended.
Troubleshooting Workflow for Low Yield:
Caption: A troubleshooting workflow for addressing low product yield in ferruginol derivatization.
Q2: I am observing the formation of multiple side products in my reaction mixture. How can I improve the selectivity of my derivatization reaction?
A2: The formation of side products often arises from the reactivity of other functional groups in the ferruginol scaffold or from competing reaction pathways.
-
Protecting Groups: Consider using protecting groups for reactive sites other than the intended derivatization position. For instance, if you are targeting a specific hydroxyl group, other reactive groups could be temporarily protected.
-
Choice of Reagents: The selectivity of a reaction can be highly dependent on the reagents used. Milder reagents may offer better selectivity. For example, when introducing an amino group, the choice of the aminating agent and reaction conditions can significantly impact the outcome.[1]
-
Reaction Conditions: As with yield, temperature and reaction time can influence selectivity. Running the reaction at a lower temperature for a longer duration might favor the formation of the thermodynamically more stable product.
Q3: My purified ferruginol derivative appears to be unstable and degrades over time. What are the best practices for storage and handling?
A3: The stability of ferruginol derivatives can vary significantly depending on their functionalization.
-
Storage Conditions: Store purified derivatives in a cool, dark, and dry environment. An inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation. Storing solutions at low temperatures (-20°C or -80°C) can also enhance stability.
-
Solvent Choice for Storage: The solvent used for storage can impact stability. Aprotic solvents are often preferred to prevent solvolysis of sensitive functional groups.
-
pH Sensitivity: Some derivatives may be sensitive to acidic or basic conditions. Ensure that any residual acid or base from the work-up is removed, and store the compound in a neutral state.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key quantitative data from synthetic protocols for ferruginol derivatization, providing a baseline for optimization.
Table 1: Synthesis of 18-Aminoferruginol from (+)-Dehydroabietylamine [2]
| Step | Reagent 1 | Reagent 2 | Solvent | Temperature | Time | Yield |
| Protection of Amino Group | Phthalic anhydride (B1165640) | - | Pyridine (B92270) | Reflux | 4h | - |
| Friedel-Crafts Acylation | Acetyl chloride | Aluminum chloride | PhNO₂ | 5°C | 4d | 23% |
| Baeyer-Villiger Oxidation | m-CPBA | Trifluoroacetic acid | DCM | rt | 23h | - |
| Hydrolysis | K₂CO₃ | - | DCM/MeOH | rt | 2.5h | - |
| Deamination | - | - | - | - | - | - |
Table 2: Multi-gram Synthesis of 18-(Phthalimide-2-yl)ferruginol [3]
| Step | Starting Material | Reagent 1 | Reagent 2 | Solvent | Temperature | Time | Overall Yield |
| N-Phthaloyldehydroabietylamine | (+)-Dehydroabietylamine (ca. 60%) | Phthalic anhydride | - | Pyridine | Reflux | 4h | 60% |
| Baeyer-Villiger Oxidation | 12-Acetyl-N-phthaloyldehydroabietylamine | m-CPBA | Trifluoroacetic acid | DCM | rt | 23h | |
| Hydrolysis | 12-Acetoxy-N-phthaloyldehydroabietylamine | K₂CO₃ | - | DCM/MeOH | rt | 2.5h |
Experimental Protocols
Protocol 1: Synthesis of 18-(Phthalimide-2-yl)ferruginol [3]
-
Synthesis of N-Phthaloyldehydroabietylamine: (+)-Dehydroabietylamine (ca. 60%, 20 g, ca. 42 mmol) is dissolved in pyridine (90 mL), and phthalic anhydride (24.88 g, 168 mmol, 4 equiv.) is added at room temperature. The reaction mixture is heated at reflux for 4 hours. After cooling, the mixture is poured into cold water (300 mL) and extracted with diethyl ether.
-
Synthesis of 12-Acetoxy-N-Phthaloyldehydroabietylamine: The product from the previous step (20.7 g, 45.7 mmol) and meta-chloroperbenzoic acid (m-CPBA, 27.3 g, 118.9 mmol, 2.6 equiv.) are dissolved in DCM (125 mL) and cooled in an ice bath. Trifluoroacetic acid (3.5 mL, 45.7 mmol, 1.0 equiv.) is added dropwise. The mixture is stirred for 20 minutes before being allowed to warm to room temperature and stirred for an additional 23 hours. The reaction is quenched with aqueous 10% Na₂SO₃.
-
Synthesis of 12-Hydroxy-N-Phthaloyldehydroabietylamine (18-(Phthalimide-2-yl)ferruginol): The acetoxy derivative (10.8 g, 22.8 mmol) is dissolved in DCM (80 mL) and absolute MeOH (80 mL). K₂CO₃ (15.8 g, 114.2 mmol, 5.0 equiv.) is added in portions at room temperature. After 2.5 hours, the mixture is filtered, and the filtrate is acidified with 10% HCl.
Signaling Pathways
Ferruginol and its derivatives have been shown to exert their biological effects through various signaling pathways. For instance, ferruginol can induce apoptosis in cancer cells through caspase-associated pathways.[4] The derivatization of ferruginol can modulate its activity on these pathways.
Caption: Proposed apoptotic signaling pathway induced by ferruginol derivatives in cancer cells.
This technical support center provides a starting point for optimizing your ferruginol derivatization experiments. For more in-depth information, please refer to the cited literature.
References
Technical Support Center: Optimizing Synthetic Ferruginol Purity
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in reducing impurities in synthetic ferruginol (B158077). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of ferruginol.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in synthetic ferruginol?
A1: Impurities in synthetic ferruginol can arise from several sources throughout the synthetic and purification process. These include:
-
Side reactions: Competing reactions during the main synthetic steps can lead to the formation of structural isomers and related diterpenoids.
-
Unreacted starting materials: Incomplete reactions can leave residual starting materials in the crude product.
-
Reagents and catalysts: Residual catalysts, reagents, or their byproducts may be carried through the work-up process.
-
Solvent residues: Solvents used in the reaction or purification steps may remain in the final product.
-
Degradation products: Ferruginol, being a phenol, can be susceptible to oxidation or other degradation pathways, especially during work-up or storage.
Q2: Which synthetic routes are most prone to generating specific types of impurities?
A2: Different synthetic strategies for ferruginol have distinct impurity profiles. For instance, syntheses involving Friedel-Crafts type reactions for the introduction of the phenolic hydroxyl group or related functionalities can be prone to the formation of O-acylated or O-alkylated byproducts and poly-alkylated species due to the high reactivity of the phenolic ring.[1][2] The Bogert-Cook synthesis, which involves a cyclodehydration step, may produce spiran byproducts in small amounts.[3]
Q3: What are the recommended analytical techniques for identifying and quantifying impurities in ferruginol?
A3: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of ferruginol purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of ferruginol and separating it from impurities.[1][2][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the structural elucidation of ferruginol and its impurities.[5][6] Quantitative NMR (qNMR) can also be used to determine purity.
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry helps in identifying the molecular weights of impurities, aiding in their structural identification.[4][5]
Troubleshooting Guides
Issue 1: Low Purity of Ferruginol After Initial Synthesis
Symptom: The crude product shows multiple spots on TLC or several peaks in the HPLC chromatogram, indicating a high level of impurities.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Suboptimal Reaction Conditions | Review and optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents. Running small-scale trial reactions with systematic variations can help identify the optimal conditions to minimize side product formation. |
| Presence of Reactive Intermediates | Consider in-situ trapping experiments or modifying the reaction sequence to protect sensitive functional groups and prevent unwanted side reactions. |
| Air or Moisture Sensitivity | If any of the reagents or intermediates are sensitive to air or moisture, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. |
Issue 2: Difficulty in Removing a Persistent Impurity
Symptom: A specific impurity co-elutes with ferruginol during column chromatography or is difficult to remove by recrystallization.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Structurally Similar Impurity | If the impurity is an isomer or a closely related compound, a single purification method may be insufficient. A multi-step purification strategy combining column chromatography and recrystallization is often effective. Consider using a different stationary phase or solvent system for chromatography to alter selectivity. |
| Formation of an Azeotrope | If a solvent impurity is suspected, try removing it under high vacuum or by co-evaporation with a different, more volatile solvent. |
| Inadequate Purification Technique | Optimize the chosen purification method. For column chromatography, experiment with different solvent gradients and stationary phases. For recrystallization, screen a variety of solvents to find one that provides good discrimination between ferruginol and the impurity. |
Experimental Protocols
Protocol 1: Purification of Synthetic Ferruginol by Flash Column Chromatography
This protocol describes a general procedure for the purification of crude synthetic ferruginol using flash column chromatography.
-
Sample Preparation: Dissolve the crude ferruginol in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of hexane (B92381) and ethyl acetate). For "dry loading," adsorb the dissolved crude product onto a small amount of silica (B1680970) gel and evaporate the solvent to obtain a free-flowing powder.[7][8]
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a hexane/ethyl acetate (B1210297) mixture).
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with the least polar solvent and gradually increase the polarity of the mobile phase (gradient elution). A common solvent system is a gradient of ethyl acetate in hexane. The optimal gradient will depend on the specific impurities present.
-
Fraction Collection and Analysis: Collect fractions and monitor the elution of ferruginol and impurities using Thin Layer Chromatography (TLC) or HPLC. Combine the fractions containing pure ferruginol.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified ferruginol.
Protocol 2: Recrystallization of Ferruginol
Recrystallization is an effective method for the final purification of ferruginol to obtain a crystalline solid.
-
Solvent Selection: The ideal solvent is one in which ferruginol is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Common solvents for the recrystallization of phenolic compounds include ethanol, methanol, acetone, ethyl acetate, and mixtures with hexane or water.[9][10][11]
-
Dissolution: In a suitable flask, dissolve the ferruginol in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Quantitative Data
The following table provides a general comparison of the effectiveness of different purification techniques for increasing the purity of synthetic ferruginol. The actual purity achieved will depend on the initial purity of the crude product and the specific conditions used.
| Purification Method | Typical Purity Achieved | Notes |
| Single Recrystallization | 85-95% | Effective for removing impurities with significantly different solubility profiles. |
| Flash Column Chromatography | 90-98% | Good for separating compounds with different polarities. Purity depends on the resolution from impurities. |
| Preparative HPLC | >99% | Offers the highest resolution for separating closely related impurities but is more resource-intensive. |
| Combined Chromatography & Recrystallization | >98% | A common and effective strategy for achieving high purity. Chromatography provides the initial bulk purification, and recrystallization removes any remaining trace impurities. |
Visualizations
Caption: A general workflow for the purification of synthetic ferruginol.
Caption: A decision tree for troubleshooting impurities in ferruginol synthesis.
References
- 1. helixchrom.com [helixchrom.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Bogert-Cook Synthesis [drugfuture.com]
- 4. mdpi.com [mdpi.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mt.com [mt.com]
Technical Support Center: Scaling Up Ferruginol Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on scaling up the production of ferruginol (B158077).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process of ferruginol production, categorized by the production method.
Extraction from Natural Sources
Q: Why is my ferruginol yield from plant material, such as Juniperus procera, lower than expected?
A: Low yields from plant extraction can stem from several factors:
-
Plant Material Quality: The concentration of ferruginol can vary significantly between different parts of the same plant, with the roots of Juniperus procera generally containing the highest concentration.[1][2][3] The age of the plant, growing conditions, and harvesting time can also impact the ferruginol content.
-
Extraction Solvent and Conditions: The choice of solvent is critical. While methanol (B129727) is commonly used, the polarity of the solvent system should be optimized for ferruginol.[4] Inefficient extraction can also result from insufficient extraction time, inadequate temperature, or poor agitation.[4]
-
Compound Degradation: Ferruginol, as a phenolic compound, can be susceptible to oxidation, especially at elevated temperatures or in the presence of certain enzymes.[5] Proper storage of the plant material and extract is crucial.
Q: I am observing a significant amount of impurities in my crude extract. How can I improve the initial purity?
A: High impurity levels can complicate downstream purification. Consider the following:
-
Pre-extraction Processing: Thoroughly wash and dry the plant material to remove external contaminants.[4] Grinding the material to a fine powder increases the surface area for extraction.[4]
-
Selective Extraction: Employ a multi-step extraction process. Start with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds before extracting with a more polar solvent like methanol to solubilize the ferruginol.
-
Filtration: Ensure proper filtration of the crude extract to remove particulate matter. Using a 0.45 µm filter can be beneficial before proceeding to chromatography.[4]
Heterologous Production in Microorganisms
Q: My engineered microbial strain (Saccharomyces cerevisiae or Corynebacterium glutamicum) is not producing ferruginol or the titer is very low. What are the potential causes?
A: Challenges in microbial production often relate to metabolic engineering and host physiology:
-
Precursor Availability: Ferruginol biosynthesis begins with geranylgeranyl pyrophosphate (GGPP).[6] Ensure that the host strain's metabolic pathways are engineered to provide a sufficient supply of GGPP. This may involve overexpressing key enzymes in the mevalonate (B85504) (MVA) or methylerythritol 4-phosphate (MEP) pathways.[6]
-
Enzyme Expression and Activity: The expression of the diterpene synthase (DiTPS) and cytochrome P450 (CYP76AH1) and its reductase partner (CPR1) are crucial.[6] Codon optimization of these plant-derived genes for the microbial host can significantly improve translation efficiency. Also, ensure proper protein folding and localization.
-
Toxicity: High concentrations of intermediate metabolites or ferruginol itself can be toxic to the host cells, inhibiting growth and production.[7] Consider using a two-phase fermentation system to extract the product in situ or employing promoter systems that induce production during the stationary phase of growth.
-
Spontaneous Oxidation: Miltiradiene (B1257523), the precursor to ferruginol, can spontaneously oxidize to abietatriene, an unwanted by-product.[6] Optimizing fermentation conditions, such as oxygen levels, can minimize this side reaction.[6]
Q: How can I improve the yield of ferruginol in my microbial fermentation process?
A: Yield improvement often requires a multi-faceted approach:
-
Metabolic Engineering: Further optimize the metabolic pathway by knocking out competing pathways that drain precursors away from ferruginol biosynthesis.[6]
-
Fermentation Optimization: Systematically optimize fermentation parameters such as temperature, pH, aeration, and feeding strategy. A constant glucose feeding strategy has been shown to improve ferruginol production in C. glutamicum.[6]
-
Host Strain Selection: Different microbial hosts have varying capacities for producing terpenoids. Comparing production in different strains or even different species (e.g., S. cerevisiae vs. C. glutamicum) may reveal a more suitable chassis for your specific pathway.[8][9][10]
Chemical Synthesis
Q: I am encountering difficulties with the multi-step total synthesis of ferruginol. Which steps are most challenging to scale up?
A: Scaling up total synthesis presents several challenges:[11][12]
-
Reagent Cost and Safety: Reagents that are feasible on a lab scale may become prohibitively expensive or hazardous at an industrial scale.[11][13]
-
Reaction Conditions: Extreme temperatures or pressures that are manageable in a small flask can be difficult and dangerous to control in a large reactor.[12]
-
Purification: Each step of a multi-step synthesis requires purification, and cumulative losses can significantly reduce the overall yield.[14] Crystallization is often preferred for large-scale purification over chromatography due to cost and solvent usage.
Q: My final demethylation step to yield ferruginol is resulting in a low yield and multiple by-products. How can this be improved?
A: The demethylation of the methoxy (B1213986) precursor is a critical final step.
-
Choice of Demethylating Agent: Different reagents (e.g., BBr₃, NaSEt) have varying efficiencies and selectivities. The choice of reagent should be carefully optimized.[15]
-
Reaction Conditions: Control of temperature and reaction time is crucial to prevent side reactions and degradation of the product.
-
Work-up Procedure: The work-up must effectively quench the reaction and remove the demethylating agent and its by-products without degrading the ferruginol.
Downstream Processing and Purification
Q: During purification of ferruginol by silica (B1680970) gel column chromatography, I am experiencing poor separation of closely related impurities. What can I do?
A: Improving chromatographic separation requires systematic optimization:[16]
-
Solvent System: The polarity of the mobile phase is critical. A gradual gradient elution, slowly increasing the polarity, will likely provide better resolution than an isocratic elution.[4] Experiment with different solvent systems (e.g., hexane/ethyl acetate (B1210297), dichloromethane/methanol).
-
Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica (e.g., C18 for reversed-phase chromatography).[11]
-
High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC can be employed. A C18 column with a pentafluorophenyl (PFP) modification can offer unique selectivity for ferruginol.[11]
Q: What are the main challenges in scaling up the downstream processing of ferruginol from a microbial fermentation broth?
A: Scaling up purification from a fermentation broth introduces several hurdles:[17][18][19][20][21]
-
Cell Lysis and Product Extraction: Efficiently lysing the microbial cells (if the product is intracellular) and extracting the hydrophobic ferruginol from the aqueous broth is a key challenge.
-
Removal of Host Cell Impurities: The complex mixture of host cell proteins, lipids, and other metabolites requires a multi-step purification process.[18][19]
-
Throughput: The purification process must be able to handle the volume of the fermentation broth in a timely manner to prevent product degradation.[20]
Frequently Asked Questions (FAQs)
Q: What are the primary methods for producing ferruginol?
A: The main production methods are:
-
Extraction from Natural Sources: Isolating ferruginol from plants, particularly from the families Cupressaceae and Podocarpaceae.[4]
-
Heterologous Production: Genetically engineering microorganisms like Saccharomyces cerevisiae or Corynebacterium glutamicum to produce ferruginol from simple sugars.[6][22]
-
Total Chemical Synthesis: Constructing the ferruginol molecule from simpler chemical precursors through a series of chemical reactions.[15][23][24][25][26][27][28]
Q: Which production method is the most scalable?
A: Heterologous production in microorganisms is generally considered the most scalable and sustainable method. It is not dependent on the availability of slow-growing plant sources and can be performed in large-scale fermenters under controlled conditions, with the potential for high yields from inexpensive feedstocks.[6][22]
Q: What are the key analytical techniques for identifying and quantifying ferruginol?
A: The primary analytical methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural elucidation.[4]
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of ferruginol.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A standard method for both identification and quantification.[4]
-
High-Performance Liquid Chromatography (HPLC): Used for quantification, often with a UV detector.[1][2]
Q: What is the primary mechanism of action for ferruginol's anti-cancer properties?
A: Ferruginol exerts its anti-cancer effects by inhibiting the PI3K/AKT signaling pathway.[29][30] This leads to the induction of apoptosis (programmed cell death), an increase in reactive oxygen species (ROS), and a decrease in the mitochondrial membrane potential in cancer cells.[29][30]
Data Presentation
Table 1: Ferruginol Content in Various Natural Sources
| Plant Source | Plant Part | Extraction Method | Ferruginol Yield | Reference |
| Juniperus procera | Roots | Methanol Extraction | 4.4 µg/g | [3] |
| Juniperus procera | Leaves | Methanol Extraction | 0.43 µg/g | [3] |
| Juniperus procera | Seeds | Methanol Extraction | 0.42 µg/g | [3] |
| Salvia sclarea | Hairy Roots | Not specified | Present | [12] |
Table 2: Comparison of Ferruginol Production in Engineered Microorganisms
| Microbial Host | Production Titer | Cultivation Scale | Reference |
| Saccharomyces cerevisiae | 10.5 mg/L | Flask | [22] |
| Corynebacterium glutamicum | 107.34 ± 1.2 mg/L | Fed-batch | [6] |
Experimental Protocols
Extraction and Purification of Ferruginol from Juniperus procera Roots
This protocol provides a general framework and may require optimization.
-
Plant Material Preparation:
-
Wash the Juniperus procera roots with distilled water and air-dry them at room temperature.
-
Grind the dried roots into a fine powder using a mechanical grinder.
-
-
Methanol Extraction:
-
Macerate 1 gram of the powdered root material in 20 mL of methanol.
-
Agitate the mixture at 120 rpm for 5 days at 28°C.
-
Separate the extract from the solid plant material by centrifugation at 5000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm nylon syringe filter.
-
-
Silica Gel Column Chromatography Purification:
-
Prepare a slurry of silica gel in hexane.
-
Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the dried crude extract in a minimal amount of hexane.
-
Carefully load the dissolved sample onto the top of the column.
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise or gradient manner.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing ferruginol.
-
Combine the pure fractions and evaporate the solvent to obtain purified ferruginol.
-
General Protocol for Heterologous Production of Ferruginol in a Microbial Host
This protocol outlines the key steps for engineering a microbial host for ferruginol production.
-
Host Strain Engineering:
-
Select a suitable host strain (e.g., Saccharomyces cerevisiae or Corynebacterium glutamicum).
-
Engineer the host's central metabolism to enhance the production of the precursor GGPP. This typically involves overexpressing genes of the MVA or MEP pathway.
-
Knock out competing metabolic pathways to direct the metabolic flux towards GGPP.
-
-
Expression of Ferruginol Biosynthesis Genes:
-
Synthesize codon-optimized genes for the diterpene synthase (DiTPS) that converts GGPP to miltiradiene, and the cytochrome P450 (CYP76AH1) and its reductase partner (CPR1) that convert miltiradiene to ferruginol.
-
Clone these genes into suitable expression vectors under the control of strong, inducible promoters.
-
Transform the engineered host strain with the expression vectors.
-
-
Fermentation:
-
Cultivate the recombinant strain in a suitable fermentation medium.
-
Induce the expression of the ferruginol biosynthesis genes at the appropriate time (e.g., during the exponential growth phase).
-
Optimize fermentation conditions (temperature, pH, aeration, etc.) for maximal production.
-
Consider a fed-batch or continuous culture strategy to maintain optimal growth and production.
-
-
Extraction and Purification:
-
Separate the cells from the fermentation broth.
-
If ferruginol is secreted, extract it from the broth using a suitable solvent (e.g., ethyl acetate).
-
If ferruginol is intracellular, lyse the cells and extract the compound from the cell lysate.
-
Purify the ferruginol from the crude extract using chromatography techniques as described in Protocol 4.1.
-
Visualizations
Caption: Biosynthetic pathway of ferruginol from GGPP.
Caption: Simplified signaling pathway of PI3K/AKT inhibition by ferruginol.
Caption: Experimental workflow for heterologous production of ferruginol.
References
- 1. Phytochemical Compound Profile and the Estimation of the Ferruginol Compound in Different Parts (Roots, Leaves, and Seeds) of Juniperus procera | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial biosynthesis of abietane-type diterpene ferruginol from glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in microbial production of geraniol: from metabolic engineering to potential industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparing Yeast, Bacterial, And Fungal Platforms For Material Production [eureka.patsnap.com]
- 9. Comparison of Yeasts as Hosts for Recombinant Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Yeasts as Hosts for Recombinant Protein Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. helixchrom.com [helixchrom.com]
- 12. researchgate.net [researchgate.net]
- 13. Total Synthesis and Computational Investigations of Sesquiterpene-Tropolones Ameliorate Stereochemical Inconsistencies and Resolve an Ambiguous Biosynthetic Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. InI 3 -catalyzed polyene cyclization of allenes and its application in the total synthesis of seven abietane-type diterpenoids - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04229K [pubs.rsc.org]
- 16. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 17. journals.wumardan.edu.pk [journals.wumardan.edu.pk]
- 18. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Downstream Processing Challenges in Biologics Manufacturing [53biologics.com]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. CYP76AH1 catalyzes turnover of miltiradiene in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. synarchive.com [synarchive.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 27. 117. A total synthesis of (±)-ferruginol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 28. First stereoselective approach for structure revision of nagiol and syntheses of 2,3-dihydroxyferruginol and ferruginol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 29. Ferruginol Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Ferruginol Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding degradation of ferruginol during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of ferruginol (B158077) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is ferruginol and what are its primary biological activities?
Ferruginol is a natural abietane (B96969) diterpenoid with a phenolic structure. It is known for a variety of biological activities, including antioxidant, anti-inflammatory, and antitumor properties. Its anticancer effects are often attributed to its ability to induce apoptosis (programmed cell death) in cancer cells and to modulate key cellular signaling pathways.
Q2: What are the primary causes of ferruginol degradation?
Ferruginol is susceptible to degradation primarily through oxidation, which can be accelerated by exposure to light, heat, and non-neutral pH conditions. Its phenolic hydroxyl group is a key site for oxidative degradation, which can lead to the formation of quinone-methide intermediates and subsequent degradation products.
Q3: How should I store my ferruginol stock solutions to minimize degradation?
To ensure the stability of your ferruginol stock solutions, it is recommended to store them at -20°C, protected from light, and under an inert atmosphere (e.g., nitrogen or argon).[1] For short-term storage, 2-8°C is acceptable. It is also advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.
Q4: My ferruginol precipitated when I added it to my cell culture medium. What should I do?
This is a common issue due to ferruginol's hydrophobic nature. To prevent precipitation, a stepwise dilution is recommended. Instead of adding the DMSO stock directly to a large volume of medium, first, pre-dilute the stock in a small volume of medium that contains serum. Vortexing during this step can help ferruginol bind to proteins like albumin, which aids in its solubilization.
Q5: Can ferruginol interfere with my in vitro assays?
Yes, as a phenolic compound, ferruginol has the potential to interfere with certain assays. For example, in colorimetric assays like the MTT assay, it may directly reduce the tetrazolium salt, leading to an overestimation of cell viability. It is crucial to include a cell-free control (media, ferruginol, and MTT reagent) to account for any direct reduction.
Troubleshooting Guides
Issue 1: Inconsistent or irreproducible results in cell-based assays.
-
Potential Cause: Degradation of ferruginol in stock solutions or working solutions.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that your stock solutions are stored at -20°C, protected from light, and have been subjected to minimal freeze-thaw cycles.
-
Prepare Fresh Solutions: If there is any doubt about the stability of your stock solution, prepare a fresh one from solid ferruginol.
-
Minimize Exposure to Light: During your experiments, protect all solutions containing ferruginol from direct light by using amber tubes or covering them with foil.
-
Use Pre-warmed Media: When preparing working solutions, add the ferruginol stock to cell culture media that is at 37°C to avoid temperature shock-induced precipitation.
-
Issue 2: Low or no observable biological activity.
-
Potential Cause: Insufficient concentration of active ferruginol due to degradation or poor solubility.
-
Troubleshooting Steps:
-
Check for Precipitation: After preparing your final working solutions, visually inspect for any precipitate. If present, reconsider your dilution method as described in the FAQs.
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible (ideally below 0.5%) to avoid solvent-induced toxicity or altered cell behavior. Always include a vehicle control (media with the same final DMSO concentration but without ferruginol).
-
Confirm Purity of Ferruginol: If possible, verify the purity of your ferruginol powder using an analytical technique like HPLC.
-
Quantitative Data on Ferruginol Stability
While comprehensive quantitative data on the stability of ferruginol under a wide range of pH and temperature conditions is not extensively available in published literature, the following table summarizes the key factors influencing its stability and the recommended handling conditions. Researchers are encouraged to perform their own stability studies if precise degradation kinetics are required for their specific experimental setup.
| Parameter | Condition/Factor | Qualitative Impact on Stability | Recommendation |
| Temperature | -20°C | High stability | Recommended for long-term storage of stock solutions. |
| 2-8°C | Moderate stability | Suitable for short-term storage. | |
| Room Temperature | Low stability | Avoid prolonged exposure. | |
| > 37°C | Prone to degradation | Minimize exposure during experiments. | |
| Light | Exposure to UV or visible light | Accelerates degradation | Protect all solutions from light using amber vials or foil. |
| Oxygen | Presence of atmospheric oxygen | Promotes oxidation | Store under an inert gas (e.g., nitrogen, argon). |
| pH | Acidic (pH < 6) | Generally more stable | |
| Neutral (pH ~7) | Susceptible to oxidation | Be aware of potential degradation in neutral buffers. | |
| Alkaline (pH > 8) | Increased rate of degradation | Avoid alkaline conditions. |
Experimental Protocols
Protocol 1: Preparation of Ferruginol Stock Solution
-
Materials: Ferruginol powder, sterile DMSO, sterile amber microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions, accurately weigh the desired amount of ferruginol powder.
-
Dissolve the powder in an appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the stock solution into sterile amber microcentrifuge tubes.
-
Store the aliquots at -20°C under an inert atmosphere if possible.
-
Protocol 2: General Procedure for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of ferruginol in complete cell culture medium from your stock solution. Remember to use the stepwise dilution method to avoid precipitation.
-
Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Remove the old medium from the cells and add the ferruginol-containing medium.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Cell-Free Control: In parallel, prepare wells with the same concentrations of ferrugnol in cell culture medium without cells and follow the same procedure to measure any direct reduction of MTT by ferruginol.
Protocol 3: Proposed Protocol for a Ferruginol Stability Study
This protocol provides a framework for researchers to determine the stability of ferruginol under their specific experimental conditions.
-
Objective: To quantify the degradation of ferruginol over time at different pH values and temperatures.
-
Materials: Ferruginol, buffers of different pH (e.g., pH 4, 7, and 9), temperature-controlled incubators, HPLC system with a C18 column, appropriate mobile phase (e.g., methanol (B129727):water or acetonitrile:water).
-
Procedure:
-
Prepare a stock solution of ferruginol in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution into the different pH buffers to a known final concentration.
-
Divide the solutions for each pH into aliquots for each time point and temperature.
-
Store the aliquots at the desired temperatures (e.g., 4°C, 25°C, and 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.
-
Immediately analyze the samples by HPLC to determine the concentration of the remaining ferruginol.
-
Calculate the percentage of ferruginol remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining ferruginol versus time for each condition to determine the degradation kinetics.
-
Visualizations
Caption: Oxidative degradation pathway of ferruginol.
Caption: Workflow for assessing ferruginol stability.
Caption: Ferruginol's modulation of apoptosis signaling pathways.
References
Ferruginol Purification Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of ferruginol (B158077).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction, chromatographic purification, and crystallization of ferruginol.
Low Yield During Extraction and Purification
Question: My final yield of ferruginol is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields can arise from several factors, from initial extraction to final purification steps. A systematic approach to identify the source of loss is crucial.[1]
Possible Causes and Solutions:
| Potential Cause | Recommended Solution | Citation |
| Incomplete Extraction | Ensure the plant material is finely ground to maximize surface area. Extend the maceration time or consider alternative extraction methods like sonication or Soxhlet extraction to improve efficiency. | [2] |
| Compound Degradation | Ferruginol, as a phenolic compound, can be susceptible to oxidation.[3] Consider performing extractions under an inert atmosphere (e.g., nitrogen) and at lower temperatures to minimize degradation. Protect extracts from light. | [4][5] |
| Loss During Chromatography | Ferruginol may irreversibly bind to the silica (B1680970) gel if the column is not properly packed or if the elution gradient is not optimized. Ensure the crude extract is loaded onto the column in a minimal amount of a non-polar solvent. | [5] |
| Co-elution with Impurities | If ferruginol co-elutes with other compounds, fractions may be discarded, leading to a lower yield of pure product. Optimize the mobile phase to achieve better separation. | [6] |
| Loss During Solvent Evaporation | Ferruginol may degrade if exposed to high temperatures for extended periods during solvent removal. Use a rotary evaporator at a moderate temperature and pressure. | |
| Precipitation During Handling | Due to its hydrophobic nature, ferruginol can precipitate from solutions if the solvent composition changes abruptly. Ensure complete dissolution before proceeding to the next step. | [7] |
Co-eluting Impurities in Chromatography
Question: I am observing impurities that co-elute with ferruginol during silica gel column chromatography. How can I improve the separation?
Answer:
Achieving baseline separation of ferruginol from structurally similar diterpenes or other lipophilic compounds can be challenging.[2] The key is to optimize the chromatographic conditions.
Strategies for Improved Separation:
-
Solvent System Optimization:
-
Gradient Elution: Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding ethyl acetate (B1210297) or acetone. A shallower gradient can improve the resolution of closely eluting compounds.[5]
-
Alternative Solvents: If hexane/ethyl acetate systems are ineffective, consider using dichloromethane/methanol (B129727) or other solvent combinations with different selectivities.[8]
-
-
Stationary Phase Modification:
-
Deactivated Silica: If you suspect that the acidic nature of silica gel is causing degradation or poor separation, you can use deactivated silica gel by pre-washing the column with a solvent system containing a small amount of a base like triethylamine (B128534) (1-3%).[2]
-
Alternative Stationary Phases: For very difficult separations, consider using a different stationary phase such as alumina (B75360) or a bonded-phase silica (e.g., C18 for reversed-phase chromatography).[2]
-
-
Technique Refinement:
-
Column Packing: Ensure the silica gel is packed uniformly to prevent channeling, which can lead to poor separation.[5]
-
Sample Loading: Dissolve the crude extract in a minimal volume of the initial mobile phase and load it onto the column as a concentrated band. Solid loading, where the extract is pre-adsorbed onto a small amount of silica gel, can also improve resolution.[2]
-
Issues with Recrystallization
Question: I am having trouble recrystallizing my purified ferruginol. It either oils out or the crystals are very fine and impure. What should I do?
Answer:
Recrystallization is a powerful technique for obtaining high-purity ferruginol, but it requires careful selection of solvents and controlled conditions.[9][10]
Troubleshooting Recrystallization:
| Problem | Possible Cause | Solution | Citation |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated at a temperature above the melting point. | Use a solvent with a lower boiling point. Alternatively, use a two-solvent system where the compound is dissolved in a good solvent at an elevated temperature, and a poor solvent (anti-solvent) is added dropwise until the solution becomes cloudy. Then, allow it to cool slowly. | [11] |
| Precipitation Instead of Crystallization | The solution is cooled too quickly, leading to the rapid formation of an amorphous solid that traps impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Avoid disturbing the flask during cooling to promote the growth of larger, purer crystals. | [10] |
| No Crystal Formation | The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin. | Evaporate some of the solvent to increase the concentration. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure ferruginol. | |
| Low Recovery | The chosen solvent has a relatively high solubility for ferruginol even at low temperatures, or too much solvent was used. | Choose a solvent in which ferruginol is sparingly soluble at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the compound. After filtration, wash the crystals with a small amount of ice-cold solvent. | [10][12] |
Common Solvent Systems for Recrystallization:
-
Single Solvent: Ethanol, Methanol
-
Two-Solvent Systems:
Frequently Asked Questions (FAQs)
1. What is the best method for extracting ferruginol from plant material?
Maceration of the dried and powdered plant material in methanol at room temperature for several days is a commonly reported and effective method.[8]
2. How can I monitor the purification of ferruginol?
Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of column chromatography. For purity analysis of the final product, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[7][15]
3. What are the typical HPLC conditions for analyzing ferruginol?
A reversed-phase C18 column is commonly used. A mobile phase consisting of a mixture of methanol and acetonitrile (B52724) (e.g., 60:40 v/v) at a flow rate of 1.0 mL/min is a good starting point.[8] Detection is typically carried out using a UV detector at around 220 nm.[8]
4. Is ferruginol stable? What are the recommended storage conditions?
Ferruginol, being a phenolic diterpene, can be sensitive to oxidation, light, and high temperatures.[3] It is recommended to store pure ferruginol as a solid at 2-8°C under an inert atmosphere (like nitrogen or argon) and protected from light. Solutions of ferruginol, especially in solvents like DMSO, should be stored at -20°C or -80°C.[16]
5. What are the expected quantitative yields for ferruginol purification?
The yield of ferruginol can vary significantly depending on the plant source and the efficiency of the purification process. The table below provides an example of ferruginol content in different parts of Juniperus procera.
| Plant Part | Ferruginol Content (µg/g of extract) | Citation |
| Roots | 4.4 | [8] |
| Leaves | 0.43 | [8] |
| Seeds | 0.42 | [8] |
Note: The yield of pure, crystalline ferruginol after all purification steps will be lower than these values.
Experimental Protocols
Protocol 1: Extraction and Silica Gel Chromatography
This protocol outlines a general procedure for the extraction of ferruginol from plant material followed by purification using silica gel column chromatography.
References
- 1. The influence of pH and temperature on the degradation kinetics of 4-methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c] pyridine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Ferruginol Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. helixchrom.com [helixchrom.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue | MDPI [mdpi.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. A GC-MS method validation for quantitative investigation of some chemical markers in Salvia hypargeia Fisch. & C.A. Mey. of Turkey: Enzyme inhibitory potential of ferruginol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ferruginol suppresses survival signaling pathways in androgen-independent human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Ferruginol and Other Abietane Diterpenes
This guide provides a detailed comparison of the biological activities of ferruginol (B158077) with other notable abietane (B96969) diterpenes, namely sugiol (B1681179) and carnosol (B190744). The information is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties based on available experimental data.
Structural Comparison of Ferruginol, Sugiol, and Carnosol
Ferruginol, sugiol, and carnosol are all abietane-type diterpenoids characterized by a tricyclic ring system.[1] Their structural variations, particularly in the aromatic C-ring, are key to their differing bioactive profiles. Ferruginol possesses a hydroxyl group at C-12. Sugiol is the 7-keto derivative of ferruginol.[1] Carnosol features a lactone ring and two hydroxyl groups on its aromatic ring.
Antimicrobial Activity
Ferruginol, sugiol, and carnosol have demonstrated notable activity against a range of microbial pathogens. Their efficacy, particularly against bacteria and fungi, is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Quantitative Data: Antimicrobial Activity (MIC in µg/mL)
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Ferruginol | S. aureus: 16[2] | E. coli: 16[2] | Data not available |
| Sugiol | Data not available | Data not available | C. albicans: 125-250[3][4]C. tropicalis: 125-250[3][4]C. parapsilosis: 125-250[3][4]C. glabrata: 500-1000[4]C. guilliermondii: 500-1000[4] |
| Carnosol | S. pyogenes: 25[5]B. subtilis: 50[5]S. aureus: 50[5]S. epidermidis: 50[5]S. aureus (XDR): ≥1024[6] | P. aeruginosa (XDR): ≥1024[6] | C. albicans: 100[7]P. oryzae: 12.5-25[8]M. canis: 25-50[8] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[9][10][11][12]
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound (e.g., ferruginol) is prepared in a suitable solvent. Serial twofold dilutions of the stock solution are then made in a 96-well microtiter plate using an appropriate broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[10]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared. Typically, 3-5 isolated colonies from a fresh agar (B569324) plate (18-24 hours old) are suspended in broth.[10] The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10] This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[10]
-
Inoculation: Within 15 minutes of its preparation, the standardized inoculum is added to each well of the microtiter plate containing the serially diluted compound. A growth control well (broth and inoculum only) and a sterility control well (broth only) are also included.[10]
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air for most common bacteria.[9][10]
-
Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. The growth control well must show distinct turbidity.[10]
Antioxidant Activity
The antioxidant potential of these diterpenes is a significant aspect of their bioactivity, contributing to their protective effects in various biological systems. This activity is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Quantitative Data: Antioxidant Activity (DPPH Scavenging)
While specific IC50 values for DPPH scavenging were not consistently available in the searched literature, qualitative descriptions indicate varying levels of activity.
| Compound | DPPH Radical Scavenging Activity |
| Ferruginol | Exhibits antioxidant activity.[13] |
| Sugiol | Reported to have low inhibitory activity against the DPPH radical.[14][15] |
| Carnosol | Known to possess potent antioxidant effects.[16] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[17][18][19][20]
-
Reagent Preparation: A working solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a concentration that yields an absorbance of approximately 1.0 at 517 nm.[17][18] Stock solutions of the test compounds and a positive control (e.g., ascorbic acid) are also prepared.[17]
-
Reaction Mixture: In a 96-well plate or cuvettes, a small volume of the test compound at various concentrations is mixed with the DPPH working solution.[17][18] A blank containing only the solvent and DPPH solution is also prepared.[18]
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period, typically 30 minutes.[17][18]
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer or microplate reader.[17][18]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.
Anti-inflammatory Activity
Abietane diterpenes often exhibit anti-inflammatory properties by modulating key signaling pathways. A common method to assess this activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Quantitative Data: Anti-inflammatory Activity (NO Inhibition)
| Compound | Assay | Cell Line | IC50 / Effective Concentration |
| Sugiol | NO Production Inhibition | RAW264.7 | 7.9 ± 0.9 µg/mL[21] |
| Cytokine Inhibition | J774A.1 | 30 µM (inhibits proIL-1β, IL-1β, TNF-α)[14][15] | |
| Carnosol | NO Production Inhibition | RAW 264.7 | 9.4 µM[22] |
| Edema Reduction (in vivo) | Mouse Ear | EC50: 10.70 µg/cm²[23] |
Experimental Protocol: Nitric Oxide Assay (Griess Reagent)
This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[24][25][26][27]
-
Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are plated in a 96-well plate and allowed to adhere. The cells are then pre-treated with various concentrations of the test compound for a short period (e.g., 30 minutes to 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce NO production. The plate is incubated for 24 hours.[14]
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of the supernatant is mixed with Griess Reagent (a solution typically containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[24][27]
-
Incubation: The mixture is incubated at room temperature for 10-15 minutes to allow for the formation of a purple azo dye.[26]
-
Absorbance Measurement: The absorbance of the colored product is measured spectrophotometrically, typically at 540 nm.[25][26]
-
Quantification: The concentration of nitrite in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any test compound.
Anticancer Activity
The cytotoxic and antiproliferative effects of ferruginol, sugiol, and carnosol against various cancer cell lines are well-documented, making them compounds of interest in oncology research. Their potency is typically expressed as the GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration).
Quantitative Data: Anticancer Activity (GI50 / IC50 in µM)
| Compound | Cell Line | Cancer Type | GI50 / IC50 (µM) |
| Ferruginol | SK-MEL-28 | Melanoma | ~50 (GI50)[28][29][30][31] |
| Sugiol | U87 | Glioma | 15 (IC50)[32] |
| Mia-PaCa2 | Pancreatic | 15 (IC50)[33] | |
| SNU-1 / SNU-5 | Gastric | 77.26 (24h, IC50)[34][35] | |
| Carnosol | HT1080 | Fibrosarcoma | 6.6 ± 2.3 (IC50)[16] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[36][37][38]
-
Cell Plating: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.[37]
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., sugiol) and incubated for a specified duration (e.g., 24, 48, or 72 hours).[34]
-
MTT Addition: After the treatment period, the culture medium is removed, and a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for an additional 3-4 hours.[37] During this time, mitochondrial dehydrogenases in viable cells convert the yellow, water-soluble MTT into purple, insoluble formazan (B1609692) crystals.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[36][37]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[37]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 or GI50 value is determined from the dose-response curve.
References
- 1. Biological Profiling of Semisynthetic C19-Functionalized Ferruginol and Sugiol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Potential of Metabolites in Fungal Strains Isolated from a Polluted Stream: Annulohypoxylon stygium WL1B5 Produces Metabolites against Extended-Spectrum Beta-Lactamase-Positive Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rombio.unibuc.ro [rombio.unibuc.ro]
- 4. researchgate.net [researchgate.net]
- 5. Minimum antimicrobial inhibitory concentration of carnosol and of the ethanol extract from Lepichinia hastata (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of chlorogenic acid and carnosol for anti-efflux pump and anti-biofilm activities against extensively drug-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carnosol inhibits the growth and biofilm of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. benchchem.com [benchchem.com]
- 11. protocols.io [protocols.io]
- 12. Broth microdilution reference methodology | PDF [slideshare.net]
- 13. Sugiol, a diterpenoid: Therapeutic actions and molecular pathways involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anti-inflammatory activity of sugiol, a diterpene isolated from Calocedrus formosana bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. DPPH Radical Scavenging Assay [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. Diterpenoids with Anti-Inflammatory Activity from the Wood of Cunninghamia konishii - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Carnosol: A promising anti-cancer and anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. sciencellonline.com [sciencellonline.com]
- 25. mdpi.com [mdpi.com]
- 26. resources.rndsystems.com [resources.rndsystems.com]
- 27. fn-test.com [fn-test.com]
- 28. In Vitro Cytotoxic Effects of Ferruginol Analogues in Sk-MEL28 Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In Vitro Cytotoxic Effects of Ferruginol Analogues in Sk-MEL28 Human Melanoma Cells [ouci.dntb.gov.ua]
- 30. preprints.org [preprints.org]
- 31. In Vitro Cytotoxic Effects of Ferruginol Analogues in Sk-MEL28 Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Sugiol Suppresses the Proliferation of Human U87 Glioma Cells via Induction of Apoptosis and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Sugiol (127horbar;hydroxyabieta-8,11,13-trien-7-one) targets human pancreatic carcinoma cells (Mia-PaCa2) by inducing apoptosis, G2/M cell cycle arrest, ROS production and inhibition of cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 35. researchgate.net [researchgate.net]
- 36. creative-diagnostics.com [creative-diagnostics.com]
- 37. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 38. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Ferruginol's Anticancer Efficacy in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anticancer effects of ferruginol (B158077), a natural diterpenoid, as validated in preclinical animal models. The data presented herein is intended to offer an objective overview of its performance against vehicle controls and, through indirect comparison, standard chemotherapeutic agents in similar cancer models. Detailed experimental protocols and elucidated molecular pathways are included to support further research and development.
Efficacy of Ferruginol in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
Ferruginol has demonstrated significant tumor growth suppression in a subcutaneous xenograft model of human non-small cell lung cancer (NSCLC) using CL1-5 cells.[1][2][3] The primary mechanism of action identified is the induction of apoptosis through a caspase-dependent mitochondrial pathway.[1][2]
Comparative Analysis of Tumor Growth Inhibition
The following table summarizes the in vivo efficacy of ferruginol compared to a vehicle control in an NSCLC xenograft model. For a broader perspective, data from separate studies on the standard chemotherapeutic agents, cisplatin (B142131) and paclitaxel (B517696), in similar NSCLC xenograft models are included for indirect comparison.
| Compound | Cancer Model | Animal Model | Dosage & Administration | Tumor Growth Inhibition (%) | Reference |
| Ferruginol | NSCLC (CL1-5 Xenograft) | Nude Mice | 100 µmol/kg, Intraperitoneal | Significant suppression of tumor growth (Specific % not stated, but visually evident from tumor volume and weight graphs) | [1] |
| Vehicle Control | NSCLC (CL1-5 Xenograft) | Nude Mice | DMSO | Baseline tumor growth | |
| Cisplatin (Indirect Comparison) | NSCLC (A549 Xenograft) | Nude Mice | 3 mg/kg/day, Intravenous | Significant tumor growth inhibition | [4] |
| Paclitaxel (Indirect Comparison) | NSCLC (A549 Xenograft) | Nude Mice | 20 mg/kg, Intraperitoneal | Significant tumor growth inhibition | [5] |
| Paclitaxel (Indirect Comparison) | NSCLC (A549, NCI-H23, NCI-H460 Xenografts) | Nude Mice | 12-24 mg/kg/day, Intravenous | Statistically significant tumor growth inhibition | [4] |
Note: The data for cisplatin and paclitaxel are from different studies and are presented for indirect comparison purposes only. Direct head-to-head studies are required for a definitive assessment of comparative efficacy.
A related compound, sugiol, which is a C7-oxidized derivative of ferruginol, has also been evaluated in a prostate cancer model.
| Compound | Cancer Model | Animal Model | Dosage & Administration | Outcome | Reference |
| Sugiol | Prostate Cancer (DU145 Xenograft) | Mouse | Not Specified | Confirmed inhibitory effect on cell growth | [3] |
Experimental Protocols
Ferruginol in NSCLC Xenograft Model
-
Animal Model: Male nude mice were used for the study.
-
Cell Line: Human non-small cell lung cancer CL1-5 cells were used to establish the xenografts.
-
Tumor Inoculation: CL1-5 cells were subcutaneously inoculated into the mice.
-
Treatment: Ten days following tumor inoculation, mice were treated with intraperitoneal injections of ferruginol at a dose of 100 µmol/kg of body weight. The vehicle control group received injections of DMSO.
-
Monitoring: Tumor volume and weight were monitored throughout the experimental period to assess the antitumor effects of ferruginol.
-
Endpoint Analysis: At the end of the study, tumors were excised and weighed. Immunohistochemical staining for cleaved caspase-3 was performed on tumor tissue to confirm the induction of apoptosis.
Standard Chemotherapy in NSCLC Xenograft Models (for indirect comparison)
-
Cisplatin: In a study using A549 xenografts, cisplatin was administered intravenously at 3 mg/kg/day for 5 consecutive days.[4]
-
Paclitaxel: In one study with A549 xenografts, paclitaxel was administered intraperitoneally at 20 mg/kg twice a week.[5] In another, paclitaxel was given intravenously at 12 or 24 mg/kg/day for 5 consecutive days in various NSCLC xenografts.[4]
Visualizing Experimental Design and Molecular Pathways
To further elucidate the experimental process and the mechanism of action of ferruginol, the following diagrams are provided.
Caption: Workflow of the in vivo validation of ferruginol's anticancer effects.
Caption: Ferruginol's proposed mechanism of inducing apoptosis in NSCLC cells.
Conclusion
The available preclinical data indicates that ferruginol is a promising natural compound with potent anticancer properties against non-small cell lung cancer in animal models. Its ability to induce apoptosis via the mitochondrial pathway is a well-defined mechanism of action. While direct comparative studies with standard-of-care chemotherapeutics are lacking, indirect comparisons suggest that ferruginol's efficacy warrants further investigation. Future studies should focus on head-to-head comparisons with established anticancer drugs, as well as exploring its potential in other cancer types and in combination therapies.
References
- 1. Ferruginol inhibits non-small cell lung cancer growth by inducing caspase-associated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Cytotoxic Effects of Ferruginol Analogues in Sk-MEL28 Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
Ferruginol vs. Paclitaxel: A Comparative Cytotoxicity Analysis
A detailed examination of the cytotoxic profiles of the natural diterpenoid Ferruginol (B158077) and the widely used chemotherapeutic agent Paclitaxel (B517696), supported by in-vitro experimental data.
This guide provides a comparative analysis of the cytotoxic properties of Ferruginol, a natural abietane (B96969) diterpenoid, and Paclitaxel, a frontline anti-cancer drug. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of Ferruginol as a potential therapeutic agent.
Quantitative Cytotoxicity Data
The cytotoxic activity of Ferruginol and Paclitaxel has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro, are summarized in the tables below. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number, assay type, and exposure duration.
Table 1: In Vitro Cytotoxicity of Ferruginol on Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Exposure Time (h) | IC50 (µM) |
| MDA-T32 | Thyroid Carcinoma | MTT | Not Specified | 12[1] |
| A549 | Non-Small Cell Lung Cancer | MTT | 24 | 33.0[2] |
| CL1-5 | Non-Small Cell Lung Cancer | MTT | 24 | 39.3[2] |
| SK-MEL-28 | Malignant Melanoma | SRB | 48 | 47.5[3] |
| Caco-2 | Colorectal Adenocarcinoma | Not Specified | Not Specified | 24.3 (µg/mL) |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | 48.4 (µg/mL) |
| AGS | Gastric Adenocarcinoma | Not Specified | Not Specified | 12, 22, 29*[4] |
*Values for different ester derivatives of ferruginol.[4]
Table 2: In Vitro Cytotoxicity of Paclitaxel on Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Exposure Time (h) | IC50 (nM) |
| SK-BR-3 | Breast Cancer (HER2+) | MTS | 72 | ~5 |
| MDA-MB-231 | Breast Cancer (Triple Negative) | MTS | 72 | ~10 |
| T-47D | Breast Cancer (Luminal A) | MTS | 72 | ~2.5 |
| Ovarian Carcinoma Cell Lines (7 lines) | Ovarian Cancer | Clonogenic Assay | Not Specified | 0.4 - 3.4[5] |
| Various Human Tumour Cell Lines (8 lines) | Various Cancers | Clonogenic Assay | 24 | 2.5 - 7.5[6] |
| Non-Small Cell Lung Cancer (NSCLC) (14 lines) | Lung Cancer | Tetrazolium-based | 120 | Median: 27 |
| Small Cell Lung Cancer (SCLC) (14 lines) | Lung Cancer | Tetrazolium-based | 120 | Median: 5000 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[7]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (Ferruginol or Paclitaxel) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7][8]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[9][10] A reference wavelength of 620-630 nm can be used to subtract background absorbance.[9][10]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
SRB Assay Protocol
The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[11]
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[12]
-
Washing: Remove the TCA and wash the plates four to five times with 1% (v/v) acetic acid to remove unbound dye.[11][12] Air dry the plates completely.[12]
-
Staining: Add 50-100 µL of 0.057% or 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[11][12]
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB.[11]
-
Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[12]
-
Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 510-565 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Signaling Pathways and Mechanisms of Action
Ferruginol's Proposed Cytotoxic Mechanism
Ferruginol has been shown to induce apoptosis in cancer cells through multiple pathways.[13] Key mechanisms include the induction of mitochondrial-dependent apoptosis, generation of reactive oxygen species (ROS), and modulation of key signaling pathways.[1][13] Specifically, Ferruginol has been observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[1] It also affects the MAPK and PI3K/AKT signaling pathways, which are crucial for cell survival and proliferation.[1]
Caption: Proposed mechanism of Ferruginol-induced cytotoxicity.
Paclitaxel's Mechanism of Action
Paclitaxel's primary mechanism of action involves its interaction with microtubules.[] It binds to the β-tubulin subunit of microtubules, promoting their polymerization and stabilizing them against depolymerization.[15] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis.[15][16] The stabilization of microtubules interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[15] This mitotic arrest activates the spindle assembly checkpoint, which can trigger apoptotic cell death.[16]
Caption: Mechanism of action of Paclitaxel.
Experimental Workflow
The general workflow for a comparative cytotoxicity study is outlined below.
Caption: General workflow for in vitro cytotoxicity screening.
References
- 1. Ferruginol Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Cytotoxic Effects of Ferruginol Analogues in Sk-MEL28 Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New gastroprotective ferruginol derivatives with selective cytotoxicity against gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. scispace.com [scispace.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. mdpi.com [mdpi.com]
- 15. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
Cross-Validation of Ferruginol's Targets: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental strategies for the cross-validation of ferruginol's biological targets, with a focus on genetic approaches. Ferruginol (B158077), a natural abietane (B96969) diterpene, has demonstrated promising anti-cancer properties, primarily attributed to its modulation of key cellular signaling pathways. This document outlines a systematic approach to rigorously validate these targets, comparing methodologies and presenting data in a clear, actionable format for researchers in drug discovery and development.
Ferruginol's Known Signaling Pathways and Putative Targets
Ferruginol is reported to exert its cytotoxic effects on cancer cells by impacting several critical signaling cascades. Initial studies have pointed towards the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-activated protein kinase (MAPK) pathways.[1] Additionally, ferruginol has been shown to induce apoptosis and modulate the activity of STAT3/5 and Ras signaling pathways. These findings provide a strong foundation for targeted validation studies.
Biochemical and Biophysical Confirmation of Target Engagement
Prior to genetic validation, it is essential to confirm direct binding of ferruginol to its putative protein targets. Techniques such as the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) are powerful methods for verifying target engagement in a cellular context without chemical modification of the compound.[2][3][4][5][6][7][8][9][10][11]
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.
-
Cell Treatment: Treat intact cells with ferruginol at various concentrations and a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and separate soluble proteins from aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of ferruginol indicates direct binding.
Drug Affinity Responsive Target Stability (DARTS)
DARTS identifies protein targets by observing their increased resistance to proteolysis upon ligand binding.
-
Lysate Preparation: Prepare total protein lysates from cancer cells.
-
Compound Incubation: Incubate the lysates with ferruginol or a vehicle control.
-
Protease Digestion: Subject the lysates to limited proteolysis using a protease such as thermolysin or pronase.
-
Protein Analysis: Analyze the protein bands using SDS-PAGE. Proteins that are protected from digestion in the presence of ferruginol will show more intense bands compared to the control.
-
Target Identification: The protected protein bands can be excised and identified using mass spectrometry.
Genetic Cross-Validation of Ferruginol's Targets
Genetic approaches are the gold standard for validating the functional relevance of a drug target. By specifically altering the expression or sequence of a target gene, researchers can determine if it is essential for the compound's mechanism of action.
CRISPR-Cas9 Mediated Gene Knockout
CRISPR-Cas9 technology allows for the precise and permanent knockout of a target gene. If the knockout of a putative target protein confers resistance to ferruginol, it provides strong evidence that the protein is a critical mediator of the drug's cytotoxic effects.
Experimental Workflow:
Caption: Workflow for CRISPR-Cas9 mediated target validation.
Experimental Protocol:
-
sgRNA Design and Cloning: Design and clone single guide RNAs (sgRNAs) targeting the genes of interest (e.g., PIK3CA, AKT1, MAPK1).
-
Transfection: Co-transfect cancer cells with a Cas9 expression vector and the sgRNA vector.
-
Selection and Clonal Expansion: Select for successfully transfected cells and expand single-cell clones.
-
Validation of Knockout: Confirm gene knockout at the genomic level by sequencing and at the protein level by Western blot.
-
Ferruginol Treatment: Treat the knockout and wild-type control cells with a dose range of ferruginol.
-
Viability Assay: Assess cell viability using assays such as MTT or CellTiter-Glo. A significant increase in the IC50 value in knockout cells compared to wild-type cells validates the target.
RNA Interference (shRNA/siRNA) Mediated Gene Knockdown
RNA interference provides a transient or stable knockdown of target gene expression. This approach is useful for studying essential genes where a full knockout might be lethal to the cell.
Experimental Workflow:
Caption: Workflow for shRNA-mediated target validation.
Experimental Protocol:
-
shRNA Design and Lentiviral Production: Design shRNAs targeting the mRNA of the protein of interest (e.g., STAT3) and produce lentiviral particles.
-
Transduction: Transduce the target cancer cell line with the lentiviral particles.
-
Selection: Select for transduced cells using an appropriate selection marker (e.g., puromycin).
-
Validation of Knockdown: Confirm the reduction in mRNA and protein levels using qPCR and Western blot, respectively.
-
Functional Assay: Treat the knockdown and control cells (transduced with a non-targeting shRNA) with ferruginol and assess a relevant phenotype, such as apoptosis or proliferation. Attenuation of the ferruginol-induced phenotype in the knockdown cells supports the on-target effect.
Comparative Analysis with Alternative Compounds
To provide context for ferruginol's activity, it is valuable to compare its target validation data with that of other compounds known to inhibit the same pathways.
| Compound | Target Pathway | Genetic Validation Method | Key Findings | Reference |
| Ferruginol (Proposed) | PI3K/AKT, MAPK | CRISPR KO of PIK3CA, MAPK1; shRNA knockdown of STAT3 | Increased resistance to ferruginol upon target knockout/knockdown, confirming target engagement is critical for its cytotoxic effect. | N/A |
| Alpelisib (BYL719) | PI3K | Genome-scale CRISPR screen | Loss of mTORC1 components sensitizes cells to alpelisib, while loss of negative regulators of PI3K/mTOR signaling promotes resistance. | [12] |
| Pictilisib (B1683980) (GDC-0941) | PI3K | Pharmacogenomic screen and siRNA knockdown | siRNA-mediated silencing of OGT and DDN increased sensitivity to pictilisib in multiple cell lines. | [13] |
| Vemurafenib | MAPK (BRAF V600E) | Pair-wise sgRNA library screen | Identified synergistic gene combinations (e.g., ITGB3 + IGF1R) that overcome resistance to vemurafenib. | [14][15] |
Visualizing the Signaling Pathways and Validation Logic
Understanding the interplay of the targeted pathways is crucial for interpreting validation data.
Ferruginol's Putative Signaling Inhibition:
Caption: Ferruginol's inhibitory effects on key signaling pathways.
Logical Flow of Target Cross-Validation:
References
- 1. Ferruginol Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 6. benchchem.com [benchchem.com]
- 7. 2.11. Drug affinity responsive target stability (DARTS) assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A genome-scale CRISPR screen identifies the ERBB and mTOR signalling networks as key determinants of response to PI3K inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulators of Sensitivity and Resistance to Inhibition of PI3K Identified in a Pharmacogenomic Screen of the NCI-60 Human Tumor Cell Line Collection | PLOS One [journals.plos.org]
- 14. Systematic screening reveals synergistic interactions that overcome MAPK inhibitor resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Systematic screening reveals synergistic interactions that overcome MAPK inhibitor resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the efficacy of different ferruginol extraction techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the efficacy of various techniques for extracting ferruginol (B158077), a bioactive diterpenoid with significant therapeutic potential. The objective is to offer a comparative analysis of common extraction methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for research and development purposes.
Introduction to Ferruginol and Extraction Importance
Ferruginol is a naturally occurring abietane (B96969) diterpene found in various plants, notably in species of the Cupressaceae (e.g., Cryptomeria japonica, Juniperus procera) and Lamiaceae (e.g., Salvia species) families. It has garnered considerable attention for its wide range of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] The efficacy of these biological activities is intrinsically linked to the purity and yield of the extracted ferruginol. Therefore, the selection of an optimal extraction technique is a critical step in the drug discovery and development pipeline. This guide compares four commonly employed extraction methods: maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE).
Comparison of Ferruginol Extraction Techniques
The choice of an extraction method depends on a balance of factors including yield, purity, processing time, solvent consumption, and environmental impact. The following table summarizes the quantitative data, compiled from various studies on ferruginol and related terpenoids, to facilitate a direct comparison of the different techniques.
| Parameter | Maceration | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | Supercritical Fluid Extraction (SFE) |
| Extraction Yield (%) | Moderate | High | High | High & Selective |
| Ferruginol Purity (%) | Lower | Moderate to High | High | Very High |
| Solvent Consumption | High | Moderate | Low | Very Low (CO2 is recycled) |
| Extraction Time | Very Long (Days to Weeks) | Long (6-24 hours) | Short (Minutes to 1 hour) | Short to Moderate (30 min - 2 hours) |
| Operating Temperature | Room Temperature | High (Solvent Boiling Point) | Low to Moderate | Mild (31-60°C) |
| Environmental Impact | High (Solvent Waste) | Moderate (Solvent Waste) | Low | Very Low (Green Technology) |
| Equipment Cost | Low | Moderate | Moderate to High | High |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are generalized and may require optimization based on the specific plant material and desired purity of the final product.
Maceration
Maceration is a simple and cost-effective extraction method that involves soaking the plant material in a solvent for an extended period.[3]
Protocol:
-
Preparation of Plant Material: Air-dry the plant material (e.g., roots, leaves) at room temperature and grind it into a coarse powder.
-
Extraction: Place 100 g of the powdered plant material in a sealed container and add a sufficient volume of solvent (e.g., methanol, ethanol) to fully submerge the powder (e.g., 1 L).
-
Incubation: Store the container at room temperature for 3-7 days, with occasional agitation to enhance extraction.
-
Filtration: After the incubation period, filter the mixture to separate the extract from the solid plant residue.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude ferruginol extract.
Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration due to the repeated washing of the plant material with fresh, hot solvent.[4]
Protocol:
-
Preparation of Plant Material: Dry and grind the plant material to a fine powder.
-
Thimble Loading: Place approximately 20-30 g of the powdered material into a cellulose (B213188) thimble.
-
Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet apparatus. Fill a round-bottom flask with 250-300 mL of a suitable solvent (e.g., n-hexane, ethyl acetate). Assemble the flask, Soxhlet extractor, and condenser.
-
Extraction: Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip back onto the thimble, immersing the plant material. Once the solvent reaches the top of the siphon arm, it will be siphoned back into the boiling flask. This cycle is repeated for 6-12 hours.
-
Concentration: After extraction, cool the apparatus and concentrate the extract by evaporating the solvent using a rotary evaporator.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts the plant cell walls, facilitating the release of bioactive compounds.[5][6]
Protocol:
-
Preparation of Plant Material: Dry and powder the plant material.
-
Mixture Preparation: Mix 10 g of the powdered plant material with 100 mL of solvent (e.g., ethanol (B145695), methanol) in a flask.
-
Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Sonicate the mixture at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 15-60 minutes) at a controlled temperature (e.g., 25-50°C).
-
Separation: After sonication, separate the extract from the solid residue by centrifugation or filtration.
-
Concentration: Remove the solvent from the extract using a rotary evaporator.
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds.[7]
Protocol:
-
Preparation of Plant Material: Dry and grind the plant material to a consistent particle size.
-
Extractor Loading: Load the ground material into the extraction vessel of the SFE system.
-
Parameter Setting: Set the desired extraction parameters, including pressure (e.g., 100-350 bar), temperature (e.g., 40-60°C), and CO2 flow rate. A co-solvent such as ethanol may be added to modify the polarity of the supercritical fluid.
-
Extraction: Pump supercritical CO2 through the extraction vessel. The extracted ferruginol is then separated from the CO2 by depressurization in a collection vessel.
-
Collection: The ferruginol-rich extract is collected from the separator. The CO2 can be recycled and reused.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the extraction and analysis of ferruginol.
Signaling Pathway
Ferruginol has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. The diagram below illustrates the inhibitory effect of ferruginol on the PI3K/AKT and MAPK signaling pathways.
Conclusion
The selection of an appropriate extraction technique for ferruginol is a critical decision that impacts the yield, purity, and ultimately, the biological activity of the final product.
-
Maceration is a simple, low-cost method suitable for preliminary studies but is limited by long extraction times and high solvent consumption.
-
Soxhlet extraction offers higher yields than maceration but requires prolonged exposure to high temperatures, which may degrade thermolabile compounds.[8]
-
Ultrasound-assisted extraction (UAE) provides a significant improvement in efficiency, with reduced extraction times and solvent usage, making it a more environmentally friendly option than traditional methods.[9]
-
Supercritical fluid extraction (SFE) stands out as a green and highly selective technique, capable of producing high-purity extracts without the use of organic solvents.[10] However, the high initial investment for SFE equipment may be a limiting factor.
For researchers and drug development professionals, the choice will depend on the specific goals of their work. For large-scale production of high-purity ferruginol for clinical applications, SFE is the most promising technique. For rapid screening of various plant materials for ferruginol content, UAE offers an excellent balance of speed, efficiency, and cost. Maceration and Soxhlet extraction, while less efficient, remain valuable tools for specific laboratory applications where simplicity and cost are the primary considerations.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A GC-MS method validation for quantitative investigation of some chemical markers in Salvia hypargeia Fisch. & C.A. Mey. of Turkey: Enzyme inhibitory potential of ferruginol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Supercritical Fluid Extraction of Essential Oil and Sclareol from a Clary Sage Concrete [ouci.dntb.gov.ua]
- 8. jabe.in [jabe.in]
- 9. Microwave- and Ultrasound-Assisted Extraction of Cannabinoids and Terpenes from Cannabis Using Response Surface Methodology | MDPI [mdpi.com]
- 10. Supercritical Fluid Extraction of Essential Oil and Sclareol from a Clary Sage Concrete [mdpi.com]
Structure-Activity Relationship of Ferruginol Derivatives: A Comparative Guide
Ferruginol (B158077), a naturally occurring abietane (B96969) diterpene, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This has spurred extensive research into the synthesis and biological evaluation of its derivatives to explore and enhance their therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of ferruginol derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key relationships.
Anticancer Activity
The anticancer potential of ferruginol and its analogs has been widely investigated across various cancer cell lines. Modifications at several positions on the ferruginol scaffold have been shown to significantly influence its cytotoxic and antiproliferative effects.
Data Presentation: Anticancer Activity of Ferruginol Derivatives
| Compound | Modification | Cancer Cell Line | Activity (GI₅₀/IC₅₀, µM) | Reference |
| Ferruginol (1) | - | SK-MEL-28 (Melanoma) | 47.5 | [1] |
| MDA-T32 (Thyroid) | 12 | [2] | ||
| OVCAR-3 (Ovarian) | ~20-300 (Dose-dependent) | [3] | ||
| MCF-7 (Breast) | Dose-dependent | [4] | ||
| 18-Aminoferruginol (2) | C-18 Amino group | SK-MEL-28 (Melanoma) | 9.8 | [1] |
| 18-(Phthalimid-2-yl)ferruginol | C-18 Phthalimide (B116566) group | Breast Cancer Cell Lines | 1.3 - 13 | [5] |
| Sugiol (B1681179) | C-7 Carbonyl group | Pancreatic and Melanoma | Cytotoxic | [1] |
| Ferruginol ortho-quinone analogs | C-11, C-12 ortho-quinone | Breast Cancer Cell Lines | High efficacy | [5] |
| Ferruginol catechol analogs | C-11, C-12 catechol | Breast Cancer Cell Lines | High efficacy | [5] |
| C-19 Functionalized Ferruginol Analogs | Hydroxyl, methyl ester, or carboxylic acid at C-19 | A549, WiDr, T-47D | More potent than cisplatin (B142131) in some lines | [6] |
Key Structure-Activity Relationship Insights for Anticancer Activity
-
Modification at C-18: Introduction of an amino group at the C-18 position, as seen in 18-aminoferruginol, enhances antiproliferative activity by approximately five-fold compared to ferruginol in SK-MEL-28 melanoma cells.[1] Similarly, the addition of a phthalimide group at C-18 leads to potent anticancer activity.[5]
-
Oxidation at C-7: Oxidation of the C-7 position to a ketone, yielding sugiol, generally leads to a decrease in anticancer activity.[1]
-
Modifications at C-11 and C-12: The formation of ortho-quinones or catechols from the phenolic ring of ferruginol has been shown to result in compounds with high efficacy against breast cancer cell lines.[5]
-
Functionalization at C-19: The introduction of hydroxyl, methyl ester, or free carboxylic acid groups at the C-19 position can lead to derivatives with higher potency than the parent compound and even established chemotherapy drugs like cisplatin in certain cancer cell lines.[6]
Experimental Protocols: Anticancer Activity Assays
Sulforhodamine B (SRB) Assay for Antiproliferative Activity:
This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Cancer cells (e.g., SK-MEL-28) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the ferruginol derivatives or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 48 hours).
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization and Absorbance Reading: The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is read at 510 nm using a microplate reader. The GI₅₀ (concentration that inhibits cell growth by 50%) is then calculated.[1]
Mitochondrial Membrane Potential (MMP) Assay:
This assay is used to assess the effect of compounds on the integrity of the mitochondrial membrane, which is often compromised during apoptosis.
-
Cell Treatment: Cancer cells are treated with the test compounds for various time points.
-
Staining: A fluorescent dye that accumulates in healthy mitochondria (e.g., Rhodamine 123) is added to the cells and incubated.
-
Analysis: The fluorescence intensity is measured using a fluorescence microscope or a flow cytometer. A decrease in fluorescence indicates a loss of MMP. A positive control, such as the uncoupling agent CCCP, is typically used.[1]
Caspase-3/7 Activity Assay:
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
-
Cell Lysis: Treated and untreated cells are lysed to release their contents.
-
Substrate Addition: A luminogenic substrate for caspase-3 and -7 is added to the cell lysates.
-
Signal Measurement: The luminescence, which is proportional to the caspase activity, is measured using a luminometer. An increase in luminescence indicates the induction of apoptosis.[1]
Visualization of Anticancer SAR
Caption: SAR of Ferruginol Derivatives in Anticancer Activity.
Antimicrobial Activity
Ferruginol and its derivatives have demonstrated a broad spectrum of antimicrobial activities, including antiviral, antimalarial, and anti-leishmanial effects. Strategic modifications to the ferruginol structure have led to compounds with significantly enhanced potency against various pathogens.
Data Presentation: Antimicrobial Activity of Ferruginol Derivatives
| Compound | Activity Type | Pathogen/Strain | Activity (EC₅₀/IC₅₀, µM) | Reference |
| Ferruginol | Antimalarial | P. falciparum (3D7) | 2.47 | [1] |
| Antimalarial | P. falciparum (K1) | 1.33 | [1] | |
| Antiviral | SARS-CoV | 1.39 | [7] | |
| 18-(Phthalimid-2-yl)ferruginol | Antimalarial | P. falciparum (3D7) | 0.086 | [1] |
| Antimalarial | P. falciparum (K1) | 0.201 | [1] | |
| Antiviral | Dengue virus type 2 | 1.4 | [5] | |
| Antiviral | Zika virus (Colombian strains) | 5.0 - 10.0 | [5] | |
| Antiviral | Chikungunya virus | 9.8 | [5] | |
| 18-Oxoferruginol | Antiviral | Zika virus | 2.60 | [4] |
| 12-Nitro-N-benzoyldehydroabietylamine | Antiviral | Zika virus | 0.67 | [4] |
| C-19 Functionalized Sugiol Analog | Anti-leishmanial | L. amazonensis | 8.5 | [6] |
| Anti-leishmanial | L. guyanensis | 5.6 | [6] |
Key Structure-Activity Relationship Insights for Antimicrobial Activity
-
C-18 Phthalimide Group: The introduction of a phthalimide group at the C-18 position dramatically enhances antimalarial and antiviral activities.[1][5] This modification has yielded compounds with nanomolar potency against Plasmodium falciparum and broad-spectrum antiviral effects.
-
Other C-18 Modifications: The presence of an oxo group or a nitro-benzoyl group at C-18 can also lead to potent anti-Zika virus activity.[4]
-
C-19 Functionalization of Sugiol: Functionalization at the C-19 position of the related sugiol scaffold can produce analogs with significant anti-leishmanial activity.[6]
Experimental Protocols: Antimicrobial Activity Assays
Antimalarial Assay (P. falciparum Growth Inhibition):
This assay measures the ability of a compound to inhibit the growth of the malaria parasite Plasmodium falciparum in red blood cells.
-
Parasite Culture: Chloroquine-sensitive (3D7) and -resistant (K1) strains of P. falciparum are cultured in human red blood cells in a complete medium.
-
Compound Addition: The cultured parasites are treated with serial dilutions of the test compounds.
-
Incubation: The treated cultures are incubated for 72 hours under a specific gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂).
-
Growth Measurement: Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green I). The fluorescence is measured, and the EC₅₀ (the concentration that inhibits parasite growth by 50%) is calculated.[1]
Antiviral Plaque Reduction Assay (for Zika Virus):
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.
-
Cell Seeding: Vero cells are seeded in 24-well plates and grown to confluence.
-
Infection: The cell monolayers are infected with a known amount of virus (e.g., 100 plaque-forming units/well).
-
Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compounds and a gelling agent (e.g., carboxymethyl cellulose).
-
Incubation and Staining: The plates are incubated for several days to allow for plaque formation. The cells are then fixed and stained with a solution like crystal violet to visualize the plaques.
-
Plaque Counting: The number of plaques in the treated wells is counted and compared to the untreated control to determine the EC₅₀.[4]
Anti-leishmanial Assay (Amastigote Inhibition):
This assay assesses the ability of a compound to kill the intracellular amastigote form of Leishmania.
-
Macrophage Infection: Murine macrophages (e.g., J774 cells) are infected with Leishmania promastigotes, which then transform into amastigotes inside the host cells.
-
Compound Treatment: The infected macrophages are treated with different concentrations of the test compounds.
-
Incubation: The plates are incubated for a specified period to allow the compounds to act on the intracellular amastigotes.
-
Quantification: The number of amastigotes per macrophage is determined by microscopy after Giemsa staining. The IC₅₀ (the concentration that inhibits 50% of the intracellular amastigotes) is then calculated. The cytotoxicity of the compounds against the host macrophages is also determined to calculate a selectivity index (SI = CC₅₀/IC₅₀).[3][6]
Visualization of Antimicrobial SAR
Caption: SAR of Ferruginol Derivatives in Antimicrobial Activity.
Anti-inflammatory Activity
The anti-inflammatory properties of ferruginol derivatives are an emerging area of research, with initial studies indicating their potential to modulate inflammatory pathways.
Experimental Protocols: Anti-inflammatory Activity Assays
Heat-Induced Hemolysis Assay:
This in vitro assay assesses the membrane-stabilizing and, by extension, anti-inflammatory activity of a compound by measuring its ability to inhibit the heat-induced lysis of red blood cells.
-
Red Blood Cell Suspension: A suspension of human red blood cells (HRBC) is prepared in a buffered saline solution.
-
Compound Incubation: The HRBC suspension is incubated with various concentrations of the test compounds or a standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) for a specific time.
-
Heat Induction: The samples are then heated in a water bath to induce hemolysis.
-
Centrifugation and Measurement: The samples are centrifuged, and the absorbance of the supernatant, which contains the released hemoglobin, is measured spectrophotometrically. The percentage of hemolysis inhibition is calculated relative to the control.
Conclusion
The structure-activity relationship studies of ferruginol derivatives have revealed that modifications at various positions of the abietane scaffold can lead to significant enhancements in their biological activities. The C-18 position has emerged as a key site for derivatization to improve both anticancer and antimicrobial properties, with the introduction of amino and phthalimide groups proving particularly effective. Furthermore, the phenolic A-ring offers opportunities for creating potent anticancer agents through the formation of ortho-quinones and catechols. The C-19 position also represents a promising avenue for developing novel therapeutic agents. The detailed experimental protocols provided in this guide offer a foundation for the continued investigation and development of ferruginol-based compounds as potential drug candidates. Future research should focus on elucidating the mechanisms of action of the most potent derivatives and evaluating their efficacy and safety in in vivo models.
References
- 1. uv.es [uv.es]
- 2. scienceopen.com [scienceopen.com]
- 3. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Antiviral Profiling of C-18- or C-19-Functionalized Semisynthetic Abietane Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimalarial activity of abietane ferruginol analogues possessing a phthalimide group [pubmed.ncbi.nlm.nih.gov]
- 7. Anticoronavirus Evaluation of Antimicrobial Diterpenoids: Application of New Ferruginol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Ferruginol's Protein Target: A Comparative Guide to Binding Validation
For researchers, scientists, and drug development professionals, understanding the direct molecular interactions of a bioactive compound is paramount. This guide provides a comparative overview of key experimental techniques used to confirm the binding of the natural diterpenoid, ferruginol (B158077), to its protein targets. While ferruginol has demonstrated various biological activities, including anti-cancer and anti-viral effects, the direct experimental confirmation of its protein binding partners remains an area of active investigation. This guide will use the in silico predicted interaction of ferruginol with the SARS-CoV-2 3-chymotrypsin-like cysteine protease (3CLpro) as a case study to illustrate how these validation methods are applied.
In Silico Prediction of Ferruginol Binding
Computational methods, such as molecular docking, are valuable tools for predicting potential protein targets of small molecules like ferruginol. One study has suggested that ferruginol could act as an inhibitor of the SARS-CoV-2 3CLpro, a key enzyme in the viral replication cycle.[1]
Predicted Binding Affinity
The table below summarizes the predicted binding energy of ferruginol with the SARS-CoV-2 3CLpro based on in silico molecular docking analysis.[1] It is crucial to note that these are computational predictions and require experimental validation.
| Compound | Protein Target | Predicted Binding Energy (kcal/mol) |
| Ferruginol | SARS-CoV-2 3CLpro | -8.854 to -13.398 |
Experimental Validation of Protein-Ligand Binding
To experimentally confirm the predicted binding of ferruginol to a protein target such as 3CLpro, several biophysical techniques can be employed. The following sections detail the protocols for three widely used methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Cellular Thermal Shift Assay (CETSA).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical biosensor technique that measures the real-time binding between a ligand (e.g., a protein) immobilized on a sensor chip and an analyte (e.g., ferruginol) in solution.
Experimental Protocol
-
Protein Immobilization:
-
Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified target protein (e.g., SARS-CoV-2 3CLpro) in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of ferruginol dilutions in a suitable running buffer (e.g., HBS-EP+).
-
Inject the ferruginol solutions at different concentrations over the immobilized protein surface at a constant flow rate.
-
Monitor the change in the refractive index, which is proportional to the mass of ferruginol binding to the protein, in real-time.
-
After each injection, allow for a dissociation phase where the running buffer flows over the chip to measure the dissociation of the ferruginol-protein complex.
-
Regenerate the sensor surface between different ferruginol concentrations if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a small molecule to a protein, providing a complete thermodynamic profile of the interaction in a single experiment.
Experimental Protocol
-
Sample Preparation:
-
Prepare a solution of the purified target protein (e.g., SARS-CoV-2 3CLpro) in a well-defined buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Prepare a concentrated solution of ferruginol in the exact same buffer. It is critical that the buffers are identical to minimize heats of dilution.
-
Thoroughly degas both the protein and ferruginol solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ferruginol solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of small, sequential injections of the ferruginol solution into the protein solution.
-
Measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ferruginol to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding stoichiometry (n), the binding constant (Ka, from which KD is calculated), and the enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy of binding (ΔS) from the obtained parameters.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context. The principle is that a protein's thermal stability is altered upon ligand binding.
Experimental Protocol
-
Cell Treatment and Heating:
-
Culture cells that express the target protein (e.g., cells expressing SARS-CoV-2 3CLpro).
-
Treat the cells with either ferruginol or a vehicle control (e.g., DMSO) and incubate to allow for cellular uptake and target engagement.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures using a thermal cycler.
-
-
Protein Extraction and Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
-
Target Protein Detection:
-
Quantify the amount of the soluble target protein in each sample using a specific detection method, such as Western blotting or ELISA, with an antibody against the target protein.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble target protein as a function of temperature for both the ferruginol-treated and vehicle-treated samples.
-
A shift in the melting curve for the ferruginol-treated sample compared to the control indicates a change in the protein's thermal stability, confirming target engagement. An increase in the melting temperature (Tm) suggests stabilization upon binding.
-
Conclusion
Confirming the direct binding of a small molecule like ferruginol to its protein target is a critical step in drug discovery and development. While in silico methods provide valuable initial hypotheses, experimental validation is essential. This guide has outlined the methodologies for three powerful biophysical techniques—SPR, ITC, and CETSA—that can be used to confirm and quantify such interactions. The application of these methods will be instrumental in elucidating the precise molecular mechanisms of ferruginol and advancing its potential as a therapeutic agent.
References
Safety Operating Guide
Navigating the Disposal of Ferrugin and Ferruginous Compounds in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the disposal of "ferrugin," a term that can refer to a specific organic compound or more broadly to iron-containing substances. To ensure comprehensive safety, this document addresses both interpretations.
Important Note on "this compound": The term "this compound" can be ambiguous. It is a synonym for a specific chemical compound (C₂₆H₂₆O₆), but it is also used colloquially to describe "ferruginous" materials, which are substances containing iron. It is crucial to correctly identify the nature of the waste material before proceeding with any disposal protocol.
Section 1: Disposal of this compound (C₂₆H₂₆O₆)
Immediate Safety and Handling
Prior to handling, it is essential to wear appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Designate a specific, clearly labeled, and sealed container for all solid this compound waste and contaminated consumables (e.g., weighing paper, pipette tips, gloves).
-
For solutions containing this compound, use a separate, sealed, and compatible liquid waste container.
-
-
Container Labeling:
-
Clearly label the waste container with "this compound Waste" and include the chemical formula (C₂₆H₂₆O₆).
-
Indicate any known hazards if available. If hazards are unknown, label as "Caution: Chemical Waste for Disposal."
-
-
Storage:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
Ensure the storage area is cool, dry, and away from incompatible materials.
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service for pickup and disposal.
-
Provide them with all available information about the compound. High-temperature incineration is a common disposal method for organic chemical waste.[1]
-
Quantitative Data Summary
As no specific quantitative data for the disposal of this compound (C₂₆H₂₆O₆) was found, the following table provides general guidelines for laboratory chemical waste.
| Parameter | Guideline |
| pH Range for Neutralization | N/A (for this specific organic compound, neutralization is not the primary disposal method) |
| Container Type | Chemically resistant, sealed, and clearly labeled |
| Storage Time Limit | Follow institutional guidelines for hazardous waste accumulation (often 90-180 days) |
| Disposal Method | High-temperature incineration by a licensed waste disposal service is the recommended method for many organic chemical wastes.[1] |
Experimental Protocols
Currently, there are no publicly available, standardized experimental protocols for the neutralization or deactivation of this compound (C₂₆H₂₆O₆) waste within a standard laboratory setting. Attempting to neutralize or treat this chemical without a validated protocol is strongly discouraged.
This compound (C₂₆H₂₆O₆) Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound (C₂₆H₂₆O₆) waste.
Section 2: Disposal of Ferruginous (Iron-Containing) Waste
Ferruginous waste encompasses a range of iron-containing compounds, such as ferrous sulfate (B86663) and ferric chloride. The disposal procedures for these materials depend on their concentration and local regulations.
Immediate Safety and Handling
Always wear appropriate PPE when handling ferruginous waste:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: Laboratory coat.
Handle in a well-ventilated area to avoid inhaling dust from powdered iron compounds.
Step-by-Step Disposal Protocol
-
Waste Characterization and Segregation:
-
Determine if the waste is considered hazardous based on its concentration and the presence of other contaminants. Consult your institution's EHS for guidance.
-
Segregate ferruginous waste from other chemical waste streams, especially strong oxidizing agents, to prevent hazardous reactions.[2]
-
-
Disposal of Non-Hazardous Ferruginous Waste:
-
For small quantities of dilute, non-hazardous iron solutions, some local regulations may permit drain disposal after pH neutralization (adjusting the pH to between 5.5 and 9.5).[3] Always verify with your local wastewater treatment authority before drain disposal.
-
If permitted, flush with a large volume of water (at least 20 parts water to 1 part waste solution).
-
-
Disposal of Hazardous Ferruginous Waste:
-
Higher concentrations of iron compounds or those mixed with other hazardous materials must be treated as hazardous waste.[2]
-
Collect the waste in a clearly labeled, sealed, and compatible container.
-
Label the container with "Hazardous Waste: Ferruginous Compounds" and list the specific iron compound(s) and any other constituents.
-
Store the container in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal by your institution's EHS or a licensed chemical waste management company.
-
Quantitative Data Summary for Ferruginous Waste
| Parameter | Guideline |
| pH Range for Drain Disposal | 5.5 - 9.5 (only if deemed non-hazardous and permitted by local regulations)[3] |
| Hazardous Waste Classification | Varies by jurisdiction and concentration. Consult local regulations. Higher concentrations are typically managed as hazardous waste.[2] |
| Incompatible Materials | Strong oxidizing agents (e.g., hydrogen peroxide, chlorine compounds).[2] |
| Disposal of Solid Waste | Collect in sealed containers for professional disposal. Moisten powders before handling to reduce dust, or use a HEPA-filtered vacuum.[4] |
Experimental Protocols: Neutralization of Acidic Ferric Chloride
For small quantities of acidic ferric chloride solutions, neutralization can be performed to prepare the waste for disposal (always follow institutional safety protocols).
-
Preparation: Work in a chemical fume hood and wear appropriate PPE.
-
Neutralizing Agent: Prepare a solution of sodium carbonate (washing soda) or sodium bicarbonate.
-
Neutralization: Slowly add the neutralizing agent to the ferric chloride solution while stirring. The solution will fizz as carbon dioxide is released.
-
pH Monitoring: Continuously monitor the pH of the solution. Continue adding the neutralizing agent until the pH is between 7 and 9.
-
Settling: Allow the neutralized solution to stand. A solid precipitate of iron hydroxide (B78521) will settle at the bottom.
-
Separation: Carefully decant the clear liquid.
-
Liquid Disposal: The liquid can often be further diluted and disposed of down the drain, pending local regulations.
-
Solid Disposal: The solid sludge should be collected as hazardous waste for professional disposal.
Ferruginous Waste Disposal Workflow
Caption: Decision workflow for the disposal of ferruginous (iron-containing) waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
